2,4-Dibromo-6-fluorobenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOOEWMHYXUNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Strategic Building Block in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of 2,4-Dibromo-6-fluorobenzamide
This compound is a polyhalogenated aromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the benzene ring, creates a distinct electronic landscape that imparts specific reactivity and properties. The presence of multiple halogen atoms offers regioselective handles for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. The benzamide moiety provides hydrogen bonding capabilities and a site for further chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for professionals in research and drug development.
Section 1: Core Chemical and Physical Properties
The fundamental identity and physical characteristics of a compound are paramount for its application in experimental work. These properties dictate the conditions required for storage, handling, and reaction setup.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 904285-17-2
-
Molecular Formula: C₇H₄Br₂FNO
-
Synonyms: Benzamide, 2,4-dibromo-6-fluoro-
Physicochemical Data
The properties listed below are crucial for predicting the compound's behavior in various solvents and thermal conditions. Note that several of these values are computationally predicted, as is common for specialized research chemicals where extensive physical characterization may not be publicly available.
| Property | Value | Source |
| Molecular Weight | 296.92 g/mol | |
| Density | 2.051 ± 0.06 g/cm³ (Predicted) | |
| Boiling Point | 269.7 ± 40.0 °C (Predicted) | |
| pKa | 14.34 ± 0.50 (Predicted) | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Section 2: Molecular Structure and Spectroscopic Profile
Understanding the molecular structure is key to predicting reactivity. The electronic effects of the substituents create a unique chemical environment, which can be elucidated through various spectroscopic techniques.
Electronic and Structural Influences
The chemical behavior of this compound is governed by the interplay of its functional groups. The bromine and fluorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). The amide group, conversely, can donate electron density into the ring through resonance (+M). This push-pull dynamic makes the aromatic ring generally electron-poor, influencing its reactivity in substitution reactions.
Caption: Electronic effects on the this compound ring.
Expected Spectroscopic Signatures
While specific spectra for this exact compound are not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region would likely show two distinct signals, each corresponding to a single proton on the ring. These would appear as complex multiplets due to coupling with each other and with the fluorine atom. The amide protons (-NH₂) would typically
An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-6-fluorobenzamide
Abstract: This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 2,4-Dibromo-6-fluorobenzamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-fluoroaniline, and proceeds through a six-step sequence involving protection, regioselective bromination, deprotection, Sandmeyer reaction, hydrolysis, and final amidation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is a polyhalogenated aromatic compound of significant interest in the synthesis of novel pharmaceutical agents. The specific arrangement of the bromine and fluorine substituents on the benzamide scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide details a strategic and efficient synthesis pathway, designed to provide a reliable and scalable method for obtaining this key intermediate.
The chosen synthetic route begins with the protection of the highly activating amino group of 2-fluoroaniline, which facilitates a controlled and regioselective introduction of two bromine atoms. Subsequent deprotection and a Sandmeyer reaction—a cornerstone of aromatic chemistry—are employed to install the nitrile functionality, which is then hydrolyzed to the corresponding carboxylic acid. The final amidation is achieved through the formation of a highly reactive acyl chloride intermediate, ensuring an efficient conversion to the desired this compound.
This guide emphasizes the rationale behind the selection of reagents and reaction conditions at each stage, providing a thorough understanding of the underlying chemical principles.
Overall Synthesis Workflow
Caption: Overall six-step synthesis pathway for this compound.
Detailed Synthesis Pathway and Experimental Protocols
PART 1: Synthesis of 2,4-Dibromo-6-fluoroaniline
Step 1: Acetylation of 2-Fluoroaniline to N-(2-fluorophenyl)acetamide
-
Rationale: The amino group of 2-fluoroaniline is a strong activating group in electrophilic aromatic substitution, which can lead to over-bromination and a mixture of products. Acetylation protects the amino group as an acetamido group, which is still activating and ortho-, para-directing but less so than a free amino group, allowing for more controlled bromination.[1][2]
-
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-fluoroaniline (10.0 g, 90.0 mmol).
-
Add 50 mL of water and 5 mL of concentrated hydrochloric acid. Stir until the aniline salt dissolves.
-
In a separate beaker, dissolve sodium acetate (11.1 g, 135 mmol) in 40 mL of water.
-
To the stirred aniline hydrochloride solution, add acetic anhydride (10.2 mL, 108 mmol) in one portion.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Stir vigorously for 15 minutes. A white precipitate of N-(2-fluorophenyl)acetamide will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
The crude product can be used in the next step without further purification. Expected yield: >90%.
-
Step 2: Dibromination of N-(2-fluorophenyl)acetamide
-
Rationale: The acetamido group directs the incoming electrophile (bromine) to the ortho and para positions. As the para position is unsubstituted, it will be brominated first, followed by one of the ortho positions. The fluorine atom is a deactivating group but is also ortho-, para-directing. The combined directing effects lead to bromination at positions 4 and 6 (ortho and para to the acetamido group).
-
Experimental Protocol:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve N-(2-fluorophenyl)acetamide (13.8 g, 90.0 mmol) in 150 mL of glacial acetic acid.
-
Cool the solution to 10-15 °C in an ice-water bath.
-
From the dropping funnel, add a solution of bromine (10.3 mL, 200 mmol) in 30 mL of glacial acetic acid dropwise over 1 hour, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 500 mL of ice-water with stirring.
-
A precipitate of N-(2,4-dibromo-6-fluorophenyl)acetamide will form.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
Step 3: Hydrolysis of N-(2,4-dibromo-6-fluorophenyl)acetamide to 2,4-Dibromo-6-fluoroaniline
-
Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding the desired 2,4-dibromo-6-fluoroaniline.
-
Experimental Protocol:
-
In a 500 mL round-bottom flask, place the crude N-(2,4-dibromo-6-fluorophenyl)acetamide from the previous step.
-
Add 100 mL of ethanol and 100 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and then pour it into 400 mL of ice-water.
-
Neutralize the solution by slowly adding concentrated aqueous ammonia until the pH is approximately 8-9. A precipitate will form.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dibromo-6-fluoroaniline.
-
PART 2: Synthesis of 2,4-Dibromo-6-fluorobenzoic Acid
Step 4: Sandmeyer Reaction of 2,4-Dibromo-6-fluoroaniline to 2,4-Dibromo-6-fluorobenzonitrile
-
Rationale: The Sandmeyer reaction is a powerful method for converting an arylamine into a variety of other functional groups via a diazonium salt intermediate.[3][4] In this step, the aniline is converted to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst to form the benzonitrile.[5]
-
Experimental Protocol:
-
In a 500 mL beaker, dissolve 2,4-dibromo-6-fluoroaniline (20.0 g, 74.4 mmol) in a mixture of 100 mL of water and 20 mL of concentrated hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.4 g, 78.1 mmol) in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete to form the diazonium salt solution.
-
In a separate 1 L three-necked flask, prepare a solution of copper(I) cyanide (8.0 g, 89.3 mmol) and sodium cyanide (8.9 g, 181.6 mmol) in 100 mL of water. Warm the solution to 60 °C and then cool to room temperature.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will occur.
-
After the addition is complete, heat the mixture at 60 °C for 1 hour.
-
Cool the mixture to room temperature and extract with toluene (3 x 100 mL).
-
Wash the combined organic layers with 10% aqueous sodium hydroxide and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4-dibromo-6-fluorobenzonitrile.
-
Step 5: Hydrolysis of 2,4-Dibromo-6-fluorobenzonitrile to 2,4-Dibromo-6-fluorobenzoic Acid
-
Rationale: The nitrile group is hydrolyzed under acidic conditions to the corresponding carboxylic acid.
-
Experimental Protocol:
-
To the crude 2,4-dibromo-6-fluorobenzonitrile from the previous step, add 100 mL of 70% aqueous sulfuric acid.
-
Heat the mixture to reflux (approximately 140-150 °C) for 3 hours.
-
Cool the reaction mixture and pour it onto 500 g of crushed ice.
-
The solid 2,4-dibromo-6-fluorobenzoic acid will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
The product can be recrystallized from an ethanol-water mixture if further purification is needed.
-
PART 3: Synthesis of this compound
Step 6: Amidation of 2,4-Dibromo-6-fluorobenzoic Acid
-
Rationale: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride. This acyl chloride readily reacts with ammonia to form the final benzamide product.
-
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,4-dibromo-6-fluorobenzoic acid (10.0 g, 33.6 mmol) in 50 mL of toluene.
-
Add thionyl chloride (7.3 mL, 100.8 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Heat the mixture to reflux for 3 hours. The solid will dissolve as the reaction proceeds.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude 2,4-dibromo-6-fluorobenzoyl chloride in 50 mL of anhydrous tetrahydrofuran (THF).
-
In a separate flask, cool 100 mL of concentrated aqueous ammonia to 0 °C in an ice bath.
-
Slowly add the THF solution of the acyl chloride to the cold ammonia solution with vigorous stirring.
-
A precipitate of this compound will form.
-
Stir the mixture for 1 hour at 0 °C.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Mechanistic Insights
Mechanism of the Sandmeyer Reaction
Caption: Mechanism of the Sandmeyer reaction for the conversion of an aniline to a benzonitrile.
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] The key steps involve the initial formation of a diazonium salt from the arylamine and nitrous acid. This is followed by a single electron transfer from the copper(I) catalyst to the diazonium salt, which then fragments to release nitrogen gas and form an aryl radical. This radical is then captured by the copper(II) species, which transfers the cyanide ligand to the aryl radical to form the final product and regenerate the copper(I) catalyst.[5]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 2-Fluoroaniline | C₆H₆FN | 111.12 | Colorless to pale yellow liquid | 348-54-9 |
| N-(2-fluorophenyl)acetamide | C₈H₈FNO | 153.15 | White solid | 349-33-7 |
| 2,4-Dibromo-6-fluoroaniline | C₆H₄Br₂FN | 268.91 | Solid | 65896-11-9 |
| 2,4-Dibromo-6-fluorobenzonitrile | C₇H₂Br₂FN | 278.91 | Solid | 1393585-66-4 |
| 2,4-Dibromo-6-fluorobenzoic Acid | C₇H₃Br₂FO₂ | 297.90 | Off-white solid | 183065-69-2 |
| This compound | C₇H₄Br₂FNO | 296.92 | White to off-white solid | 904285-17-2 |
Table 2: Spectroscopic Data for Key Intermediates and Final Product
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 2,4-Dibromo-6-fluorobenzoic Acid | ~7.8 (s, 1H), ~7.6 (s, 1H), ~13.5 (br s, 1H) | ~165 (C=O), ~158 (C-F), ~138 (C-Br), ~135 (CH), ~125 (CH), ~120 (C-Br), ~115 (C-COOH) | ~3000 (O-H), ~1700 (C=O), ~1250 (C-F) | 296, 298, 300 (M⁺) |
| This compound | ~7.9 (s, 1H), ~7.7 (s, 1H), ~7.5 (br s, 1H, NH), ~7.2 (br s, 1H, NH) | ~168 (C=O), ~157 (C-F), ~137 (C-Br), ~134 (CH), ~126 (CH), ~121 (C-Br), ~118 (C-CONH₂) | ~3400 & ~3200 (N-H), ~1660 (C=O), ~1240 (C-F) | 295, 297, 299 (M⁺) |
Note: The spectroscopic data presented are approximate values based on typical shifts for similar structures and should be confirmed by experimental analysis. Specific spectra can be found in chemical databases and supplier websites.[6]
Safety and Handling
This synthesis involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation can be fatal. Handle with extreme caution in a fume hood.[3][7]
-
Acetic Acid: Corrosive and can cause skin and eye burns. The vapor is irritating to the respiratory system.
-
Thionyl Chloride: Highly corrosive and reacts violently with water to produce toxic gases (HCl and SO₂). Causes severe burns. Must be handled in a dry environment.
-
Sodium Nitrite: Toxic if swallowed and an oxidizing agent. Contact with combustible materials may cause fire.[8][9][10][11][12]
-
Hydrobromic Acid: A strong, corrosive acid. Causes severe skin and eye burns.
Always consult the Safety Data Sheet (SDS) for each chemical before use and have appropriate spill containment and emergency procedures in place.
Conclusion
The synthetic pathway detailed in this guide provides a logical and efficient method for the preparation of this compound from 2-fluoroaniline. By employing a strategic protection-functionalization-deprotection sequence, this multi-step synthesis allows for the controlled and regioselective introduction of the desired substituents. The protocols provided, along with the mechanistic and safety information, serve as a comprehensive resource for researchers in the field of medicinal and synthetic organic chemistry.
References
- 1. ias.ac.in [ias.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. 2,4-DIBROMO-6-FLUOROBENZOIC ACID(183065-69-2) 1H NMR spectrum [chemicalbook.com]
- 7. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 8. fishersci.com [fishersci.com]
- 9. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemtradelogistics.com [chemtradelogistics.com]
- 12. hillbrothers.com [hillbrothers.com]
A Technical Guide to the Spectroscopic Characterization of 2,4-Dibromo-6-fluorobenzamide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-Dibromo-6-fluorobenzamide (CAS No. 904285-17-2). Designed for researchers, scientists, and professionals in drug development, this document outlines the principles and expected outcomes for the structural elucidation of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section details the theoretical basis for the expected spectral features, explains the causality behind experimental choices, and provides detailed protocols for data acquisition. While experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a robust predictive analysis.
Introduction: The Structural Significance of this compound
This compound is a polyhalogenated aromatic amide. The unique substitution pattern on the benzene ring—featuring two bromine atoms, a fluorine atom, and an amide group—creates a distinct electronic environment that influences its chemical reactivity and potential biological activity. Accurate structural confirmation is the bedrock of any chemical research or development program, ensuring the identity and purity of the compound under investigation. Spectroscopic methods offer a non-destructive and highly detailed approach to achieving this confirmation.
This guide is structured to provide both a theoretical and practical framework for analyzing this molecule. We will dissect the expected spectroscopic fingerprint of this compound, offering insights into how its constituent functional groups and their positions manifest in different analytical techniques.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is essential to understand the molecular architecture. The interplay between the electron-withdrawing inductive effects of the halogen atoms and the resonance effects of the amide group dictates the electronic distribution and, consequently, the spectroscopic properties of the molecule.
2,4-Dibromo-6-fluorobenzamide NMR and mass spectrometry data
An In-depth Technical Guide to the Nuclear Magnetic Resonance and Mass Spectrometry of 2,4-Dibromo-6-fluorobenzamide
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (C₇H₄Br₂FNO), a halogenated aromatic compound of interest in synthetic and medicinal chemistry. Leveraging foundational principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), this document outlines the predicted spectral features and provides a robust framework for the empirical verification of the molecule's structure. Detailed protocols for data acquisition are included to ensure reproducibility. This guide is intended for researchers, chemists, and quality control professionals who require a deep understanding of the structural elucidation of complex halogenated molecules.
Introduction: The Structural Significance of this compound
Polyhalogenated benzamides are a class of compounds with significant utility as building blocks in the development of pharmaceuticals and agrochemicals.[1] The specific arrangement of substituents in this compound—two bromine atoms, a fluorine atom, and a primary amide group on a benzene ring—creates a unique electronic and steric environment. This substitution pattern governs the molecule's reactivity and its interactions in biological systems.
Accurate and unambiguous structural confirmation is paramount. NMR and MS are the cornerstone analytical techniques for this purpose, providing orthogonal and complementary data. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms through spin-spin coupling, while mass spectrometry provides the exact molecular weight and reveals structural motifs through characteristic fragmentation patterns.[2] This guide will deconstruct the predicted ¹H, ¹³C, ¹⁹F NMR, and MS data for this specific molecule.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity. For this compound, ¹H, ¹⁹F, and ¹³C NMR are all highly informative.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the two amide protons.
-
Amide Protons (-CONH₂): These protons typically appear as two broad singlets in the range of 7.5-8.5 ppm. Their chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and restricted rotation around the C-N bond.
-
Aromatic Protons (Ar-H):
-
H-5: This proton is ortho to a bromine atom and meta to the other bromine and the fluorine atom. It is expected to be the most downfield of the aromatic signals. Crucially, it will exhibit coupling to the adjacent fluorine atom (³JHF, typically 5-8 Hz) and a smaller long-range coupling to H-3 (⁴JHH, typically 2-3 Hz). This would result in a doublet of doublets.
-
H-3: This proton is ortho to a bromine atom and meta to the amide and the other bromine. It will show long-range coupling to H-5 (⁴JHH) and the fluorine atom (⁴JHF, typically 2-4 Hz), also appearing as a doublet of doublets.
-
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| -NH₂ | ~8.2 | br s | - | Exchangeable protons, deshielded by carbonyl. |
| -NH₂' | ~7.8 | br s | - | Exchangeable protons, potentially non-equivalent. |
| H-5 | 7.9 - 8.1 | dd | ³JHF ≈ 7 Hz, ⁴JHH ≈ 2.5 Hz | Deshielded by ortho-F and para-Br. |
| H-3 | 7.7 - 7.9 | dd | ⁴JHH ≈ 2.5 Hz, ⁴JHF ≈ 3 Hz | Deshielded by ortho-Br. |
Fluorine (¹⁹F) NMR Spectroscopy
With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[3]
-
Fluorine Signal (F-6): A single fluorine environment is present. The signal for F-6 is anticipated to appear in the typical range for aryl fluorides (-100 to -140 ppm relative to CFCl₃).[4] The signal will be split into a doublet of doublets due to coupling with the ortho proton H-5 (³JHF) and the meta proton H-3 (⁴JHF). This coupling pattern provides direct evidence for the relative positions of the fluorine and hydrogen atoms on the aromatic ring.
Table 2: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)
| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|
| F-6 | -105 to -115 | dd | ³JHF ≈ 7 Hz, ⁴JHF ≈ 3 Hz | Typical range for a fluorine atom ortho to an amide group and a bromine atom.[5] |
Carbon (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to each carbon atom in the unique electronic environment. The signals will be influenced by the electronegativity of the halogen substituents and will exhibit C-F coupling.
-
Carbonyl Carbon (-C=O): Expected in the range of 165-170 ppm.
-
Aromatic Carbons:
-
C-F (C-6): This carbon will appear at a high chemical shift (downfield) due to the direct attachment of the highly electronegative fluorine atom. It will also exhibit a very large one-bond coupling constant (¹JCF, typically 240-260 Hz).
-
C-Br (C-2, C-4): Carbons attached to bromine are typically found in the 110-125 ppm range.
-
C-H (C-3, C-5): These signals will be identifiable by their splitting due to C-F coupling (²JCF for C-5, ³JCF for C-3).
-
C-CONH₂ (C-1): This quaternary carbon will also show coupling to the fluorine atom (³JCF).
-
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) | Rationale |
|---|---|---|---|---|
| C=O | ~166 | s | - | Standard chemical shift for a benzamide carbonyl. |
| C-6 | ~160 | d | ¹J ≈ 250 | Direct attachment to F causes significant deshielding and large coupling. |
| C-1 | ~135 | d | ³J ≈ 3 | Quaternary carbon adjacent to the amide group. |
| C-5 | ~133 | d | ²J ≈ 15-20 | C-H carbon ortho to fluorine. |
| C-3 | ~130 | d | ⁴J ≈ 2 | C-H carbon para to fluorine. |
| C-4 | ~120 | d | ³J ≈ 4 | C-Br carbon meta to fluorine. |
| C-2 | ~115 | d | ²J ≈ 20-25 | C-Br carbon ortho to fluorine. |
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information from the fragmentation pattern of the molecule.
The Molecular Ion Peak ([M]⁺˙)
The most critical feature in the mass spectrum is the molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern is expected. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of two units.
-
Isotopic Pattern: A molecule with two bromine atoms will exhibit three peaks for the molecular ion:
-
[M]⁺˙: Contains two ⁷⁹Br atoms.
-
[M+2]⁺˙: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺˙: Contains two ⁸¹Br atoms.
-
-
Relative Intensity: The relative intensity of these peaks will be approximately 1:2:1.
-
Monoisotopic Mass: The calculated monoisotopic mass for C₇H₄⁷⁹Br₂FNO is 294.874 Da . The mass spectrum should show a cluster of peaks centered around m/z 295, 297, and 299. The presence of this distinct pattern is definitive proof of a dibrominated compound.
Key Fragmentation Pathways
The molecular ion is a radical cation that can undergo fragmentation to produce more stable daughter ions.[6] The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.
Caption: Predicted major fragmentation pathways for this compound.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z (⁷⁹Br) | Ion Structure | Neutral Loss | Rationale |
|---|---|---|---|
| 295/297/299 | [C₇H₄Br₂FNO]⁺˙ | - | Molecular Ion ([M]⁺˙) |
| 279/281/283 | [C₇H₃Br₂FO]⁺ | ·NH₂ | Alpha-cleavage loss of the amino radical, forming a stable acylium ion.[7] |
| 251/253/255 | [C₆H₃Br₂F]⁺ | CO (from F1) | Loss of carbon monoxide from the acylium ion is a common pathway for benzoyl derivatives.[8] |
| 216/218 | [C₇H₄BrFNO]⁺ | ·Br | Cleavage of a C-Br bond, one of the weaker bonds in the molecule. |
| 188/190 | [C₆H₄BrFN]⁺˙ | CO (from M) | Direct loss of carbon monoxide from the molecular ion is also possible. |
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.
NMR Data Acquisition Protocol
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to allow for the observation of the exchangeable amide protons.
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set spectral width to ~16 ppm.
-
Use a 30° pulse angle with a relaxation delay (d1) of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0 ppm).[5]
-
Set spectral width to ~200 ppm.
-
Acquire at least 64 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Set spectral width to ~250 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise for quaternary carbons.
-
-
Data Processing: Apply an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C/¹⁹F) before Fourier transformation. Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Mass Spectrometry Data Acquisition Protocol
-
Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatography-Mass Spectrometry (GC-MS) or a direct insertion probe system.
-
Ionization Method: Electron Ionization (EI) at 70 eV. This standard energy level promotes reproducible fragmentation and allows for library matching.[2]
-
Sample Introduction (GC-MS):
-
Dissolve the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Inject 1 µL into the GC.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program, for example: hold at 100 °C for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
-
Mass Analyzer: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion cluster based on its characteristic 1:2:1 isotopic pattern for a dibromo compound. Propose fragment structures for major peaks by calculating mass differences from the parent ion.
Conclusion
The structural elucidation of this compound is readily achievable through a combined NMR and MS approach. The predicted ¹H and ¹⁹F NMR spectra offer definitive proof of the substituent arrangement on the aromatic ring through characteristic chemical shifts and H-F coupling patterns. The ¹³C NMR spectrum, with its large ¹JCF coupling, confirms the position of the fluorine atom. Finally, high-resolution mass spectrometry provides an unambiguous molecular formula and the characteristic 1:2:1 isotopic cluster for the molecular ion, which is the hallmark of a dibrominated species. The predictable fragmentation pathways further corroborate the proposed structure. The methodologies and spectral interpretations presented in this guide provide a robust blueprint for the analysis and quality control of this and structurally related compounds.
References
- 1. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. colorado.edu [colorado.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 2,4-Dibromo-6-fluorobenzamide in Common Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the compound's solubility. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability, efficacy, and overall developability.[1][2] Poor solubility can lead to unpredictable in vitro results, hinder formulation development, and ultimately cause the failure of an otherwise promising therapeutic agent.[1][2] This guide provides a comprehensive technical overview of the solubility of 2,4-Dibromo-6-fluorobenzamide, a halogenated aromatic amide of interest in medicinal chemistry, in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and analyze the molecular-level interactions that govern its behavior in different solvent environments.
Molecular Profile of this compound
To understand the solubility of this compound, we must first examine its molecular structure and inherent chemical properties.
The structure is characterized by a benzene ring substituted with two bromine atoms, a fluorine atom, and a primary amide group (-CONH₂). This combination of functional groups imparts a significant degree of polarity to the molecule. The amide group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen's lone pair).[6][7] The electronegative halogen atoms (Br and F) contribute to the molecule's overall dipole moment and can participate in weaker halogen bonding interactions.[8][9][10] A calculated dipole moment of 3.85 Debye for a similar N-methoxy derivative highlights the pronounced polarity of this class of molecules.[11]
Predicted Solubility Profile
Based on the "like dissolves like" principle, which states that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, we can predict the qualitative solubility of this compound.[12][13][14][15][16] The presence of the polar amide group and multiple halogens suggests that it will exhibit favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the amide group.[17] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | High polarity and ability to accept hydrogen bonds.[18] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Moderate polarity; can act as hydrogen bond acceptors. |
| Ketones | Acetone | Moderate | Polar aprotic solvent, good hydrogen bond acceptor. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Similar halogen functionalities may offer favorable interactions. |
| Non-Polar | Hexane, Toluene | Low | Significant mismatch in polarity.[15][16] |
| Aqueous | Water | Low | Despite its polarity, the large, hydrophobic aromatic ring and heavy bromine atoms likely limit aqueous solubility.[14] |
Experimental Determination of Solubility: The Shake-Flask Method
To move from prediction to empirical data, a reliable experimental method is required. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[19] It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
-
Preparation: Add an excess amount of crystalline this compound to a series of glass vials, each containing a precisely measured volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[19]
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours, which should be confirmed by taking measurements at different time points (e.g., 24h and 48h) to see if the concentration has plateaued.[1][20]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle. For more rapid and complete separation, centrifuge the vials at the same temperature.[1][20]
-
Sample Collection: Carefully extract a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) can also be used.[1]
-
Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][21]
-
Calculation: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.[21]
Workflow Diagram
Caption: Shake-Flask method for solubility determination.
Scientific Analysis of Solvent-Solute Interactions
The solubility of this compound is dictated by a complex interplay of intermolecular forces between the solute and the solvent molecules.[22]
The Power of Hydrogen Bonding
The primary driver for high solubility will be the ability of the solvent to form strong hydrogen bonds with the amide group of the benzamide.[6][17]
-
In Polar Protic Solvents (e.g., Methanol): These solvents are excellent hydrogen bond donors and acceptors. The solvent's hydroxyl group can donate a hydrogen bond to the carbonyl oxygen of the amide and accept a hydrogen bond from the amide's N-H groups. This strong, specific interaction effectively solvates the molecule, overcoming the crystal lattice energy and leading to high solubility.[17][22]
-
In Polar Aprotic Solvents (e.g., DMSO): Solvents like DMSO are strong hydrogen bond acceptors but cannot donate hydrogen bonds. They can interact favorably with the N-H groups of the amide. While not as comprehensive as the interactions with protic solvents, this is still a significant stabilizing interaction that promotes solubility.
Polarity and Dipole-Dipole Interactions
The benzamide's significant polarity means that dipole-dipole interactions will also play a crucial role.[15] Solvents with high dielectric constants can effectively shield the partial charges on the solute molecule, facilitating its dissolution.[15] This explains why polar solvents, in general, are more effective than non-polar ones like hexane, where only weak London dispersion forces can be established.[15]
The Role of Halogen Atoms
The bromine and fluorine atoms contribute to the molecule's polarity and can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (like the oxygen or nitrogen on another molecule or solvent).[10] While weaker than hydrogen bonds, these interactions can influence crystal packing and solvation.[8][9] In solvents like dichloromethane, interactions between the C-Cl and the C-Br/C-F dipoles can contribute to solubility.
Diagram of Molecular Interactions
Caption: Key solvent-solute interactions.
Conclusion: A Framework for Understanding and Application
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]
- 4. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]
- 5. This compound - CAS:904285-17-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Hydrogen bonding vs. halogen bonding: the solvent decides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen bonding vs. halogen bonding: the solvent decides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]
- 12. youtube.com [youtube.com]
- 13. chem.ws [chem.ws]
- 14. Khan Academy [khanacademy.org]
- 15. youtube.com [youtube.com]
- 16. quora.com [quora.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. bioassaysys.com [bioassaysys.com]
- 22. al-kindipublisher.com [al-kindipublisher.com]
2,4-Dibromo-6-fluorobenzamide material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 2,4-Dibromo-6-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 904285-17-2). It is intended for laboratory personnel engaged in research and development activities. The information herein is synthesized from established safety data sheets and chemical databases to ensure a high standard of accuracy and practical applicability.
Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic compound.[1][2] Its structure, characterized by two bromine atoms and one fluorine atom on the benzene ring, imparts specific chemical properties that influence its reactivity and potential hazards.[1] Understanding these properties is fundamental to its safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 904285-17-2 | [2][3][4][5] |
| Molecular Formula | C7H4Br2FNO | [2][3][4] |
| Molecular Weight | 296.92 g/mol | [2][3] |
| Boiling Point | 269.7±40.0 °C (Predicted) | [2] |
| Density | 2.051±0.06 g/cm3 (Predicted) | [2] |
The presence of multiple halogen substituents suggests that this compound is likely a solid at room temperature with low water solubility, which are important considerations for both experimental design and spill cleanup procedures.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively available, it is classified as an irritant.[4] Based on data from structurally similar halogenated aromatic compounds, it is prudent to assume it may cause skin, eye, and respiratory irritation.[6][7][8]
Potential Health Effects:
-
Ingestion: May be harmful if swallowed.[9]
Hazardous Combustion Products: In the event of a fire, thermal decomposition can lead to the release of highly toxic and irritating gases and vapors, including:
-
Nitrogen oxides (NOx)[10]
Laboratory Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure. The following workflow diagram illustrates the key steps for safe handling in a laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Detailed PPE Protocol:
-
Eye and Face Protection: Always wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12] A face shield may be necessary for operations with a higher risk of splashing.[6]
-
Skin Protection: A standard laboratory coat should be worn.[13] Wear appropriate protective gloves, such as nitrile gloves, and inspect them before use.[8][13] Clothing should cover all exposed skin.[10]
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[12]
Emergency Procedures
Prompt and correct response to an emergency can significantly mitigate potential harm.
First Aid Measures
The following table outlines the immediate first aid steps to be taken in case of exposure.[3][10]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, perform artificial respiration. Seek immediate medical attention.[3][10][14] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][10][11][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][10] |
Accidental Release Measures
In the event of a spill, follow this response workflow:
Caption: Emergency Spill Response Workflow.
Key Spill Response Steps:
-
Personal Precautions: Avoid dust formation and contact with the material. Use personal protective equipment as outlined above.[3]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as its environmental impact is not fully known.[3][6]
-
Methods for Cleaning Up: Collect the spilled material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum or by gently sweeping). Place the material into a suitable, closed container for disposal.[3][6][15]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3][10]
-
Specific Hazards: As mentioned, combustion can produce toxic gases.[10][11]
-
Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[6][10]
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage Conditions:
Disposal:
-
Disposal of this material and its container must be done in accordance with local, regional, and national hazardous waste regulations.[3][11]
-
Do not dispose of it into the sewer system.[10]
-
Adhered or collected material from spills should be promptly disposed of in a suitable hazardous waste container.[3]
References
- 1. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]
- 2. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 904285-17-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. This compound - CAS:904285-17-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.fr [fishersci.fr]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. synquestlabs.com [synquestlabs.com]
A Technical Guide to the Differential Reactivity of Bromine Atoms in 2,4-Dibromo-6-fluorobenzamide
Abstract
2,4-Dibromo-6-fluorobenzamide is a polyfunctionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. The presence of two distinct bromine atoms, governed by a complex interplay of electronic and steric influences from adjacent fluoro and amide functionalities, presents both a challenge and an opportunity for selective chemical modification. This in-depth guide provides a comprehensive analysis of the factors dictating the reactivity of the C2 and C4-bromine atoms. We will dissect the underlying principles of steric hindrance and electronic activation, and translate this theory into practice with detailed protocols for achieving site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to strategically leverage this versatile building block in complex molecule synthesis.
Introduction: The Dichotomy of Reactivity in a Polyhalogenated Arene
The synthetic utility of dihaloarenes is often determined by the ability to selectively functionalize one halogen over the other. In the case of this compound, the molecule is not symmetric. The chemical environment of the bromine atom at the C2 position is profoundly different from that at the C4 position. Understanding these differences is paramount to predicting and controlling reaction outcomes.
The core of this analysis rests on two competing factors:
-
Electronic Effects: The electron density at each carbon-bromine (C-Br) bond, which is modulated by the inductive and resonance effects of the fluorine and amide substituents. This primarily influences the kinetic favorability of reactions like the oxidative addition step in cross-coupling catalysis.
-
Steric Effects: The physical obstruction around each bromine atom, which governs the accessibility of the reaction site to catalysts and reagents. This is a critical factor, especially when employing bulky catalyst-ligand complexes.[1][2]
This guide will systematically explore how these factors can be manipulated through the strategic selection of reaction conditions to achieve high regioselectivity.
The Electronic and Steric Landscape of this compound
The reactivity of each C-Br bond is dictated by the cumulative influence of the neighboring functional groups.
-
Fluorine (at C6): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), lowering the electron density of the entire aromatic ring. This effect is strongest at the ortho position (C1 and C5) and diminishes with distance.[3] This general deactivation makes the C-Br bonds more susceptible to oxidative addition by electron-rich low-valent metal catalysts (e.g., Pd(0)).
-
Amide (-CONH2 at C1): The amide group presents a dual electronic nature. The carbonyl oxygen is electron-withdrawing (-I), while the nitrogen atom's lone pair can donate electron density into the ring through resonance (+M).[4][5] This resonance effect directs activation to the ortho (C2, C6) and para (C4) positions. Furthermore, the amide can act as a directing group in certain metal-catalyzed C-H activation or metalation reactions, typically favoring the ortho position.[6][7]
-
Bromine (at C2 and C4): Bromine atoms themselves are deactivating via their inductive effect (-I) but are weak ortho/para directors due to a +M effect.
Synthesizing the Effects:
-
C2-Bromine: This position is subject to the strong inductive pull of the ortho fluorine atom and the resonance-donating and inductively-withdrawing effects of the ortho amide group. The convergence of these effects makes the C2 carbon significantly electron-deficient and thus, electronically "activated" for oxidative addition. However, it is also severely sterically hindered, flanked on both sides by the amide and fluoro groups.[7][8]
-
C4-Bromine: This position is para to the electron-withdrawing fluorine and meta to the amide group. While still on an electron-poor ring, the direct electronic activation at C4 is less pronounced than at C2. Critically, the C4 position is sterically unencumbered, making it readily accessible to bulky reagents.
The following diagram illustrates the key forces at play that determine the reactivity at each bromine site.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 3. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Dibromo-6-fluorobenzamide
Abstract
This technical guide provides a comprehensive analysis of the electronic landscape of 2,4-Dibromo-6-fluorobenzamide, a key building block in contemporary medicinal chemistry and materials science. By dissecting the interplay of its substituents—two bromine atoms, a fluorine atom, and a primary amide group—we will identify and rationalize the molecule's primary electrophilic and nucleophilic centers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this poly-halogenated aromatic compound for novel molecular design and synthesis. We will explore the theoretical underpinnings of its reactivity, propose experimental validation protocols, and provide actionable insights for its strategic deployment in synthetic applications.
Introduction: The Strategic Importance of Poly-functionalized Aromatics
Halogenated benzamides are a cornerstone in the development of pharmaceuticals and functional materials. The strategic incorporation of halogens can profoundly influence a molecule's pharmacokinetic profile, metabolic stability, and binding affinity to biological targets. This compound (CAS 904285-17-2) is a particularly intriguing scaffold due to its dense and varied functionalization.[1][2][3] The presence of three halogen atoms with differing electronic properties, combined with the versatile amide moiety, creates a molecule with distinct regions of high and low electron density, predisposing it to a range of chemical transformations. Understanding the nuanced electronic effects at play is paramount for predicting its behavior in complex reaction environments and for designing rational synthetic routes.
The Electronic Architecture of this compound
The reactivity of this compound is dictated by the cumulative electronic influence of its substituents on the aromatic ring and the amide group. These effects can be broadly categorized into inductive and resonance effects.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds due to the electronegativity of an atom. All three halogen atoms (F, Br) and the oxygen of the carbonyl group exert a strong inductive electron-withdrawing effect.[4][5][6] The order of electronegativity, and thus the strength of the inductive effect, is F > O > Br.
-
Resonance Effect (+M/-M): This involves the donation or withdrawal of electron density through the pi system, which can be visualized with resonance structures.
-
The halogen atoms, possessing lone pairs of electrons, exhibit a +M (electron-donating) effect, which directs incoming electrophiles to the ortho and para positions.[7][8] However, for halogens, the -I effect is generally considered to dominate, leading to an overall deactivation of the ring towards electrophilic aromatic substitution compared to benzene.[5]
-
The amide group is more complex. The nitrogen atom's lone pair can be delocalized into the aromatic ring (+M effect), activating the ortho and para positions.[9][10] Conversely, the lone pair can also be delocalized onto the carbonyl oxygen, reducing its availability for donation to the ring. This dual resonance capability makes the amide a moderately activating, ortho-, para-directing group.[11][12]
-
The combination of these effects in this compound results in a highly polarized molecule. The strong -I effects of the halogens and the carbonyl group render the aromatic ring generally electron-deficient. However, the +M effects of the halogens and the amide nitrogen create localized areas of higher electron density, particularly at the C5 position.
Identification of Key Reactive Sites
Based on the electronic principles outlined above, we can pinpoint the primary electrophilic and nucleophilic sites within this compound.
Electrophilic Sites
The molecule presents several sites susceptible to attack by nucleophiles:
-
The Carbonyl Carbon (C=O): This is the most prominent electrophilic center. The significant electronegativity difference between carbon and oxygen, coupled with the resonance stabilization of the resulting tetrahedral intermediate, makes this carbon highly susceptible to nucleophilic acyl substitution.[13]
-
The Aromatic Carbons Bearing Bromine (C2 and C4): While the aromatic ring is generally nucleophilic, the carbons bonded to the bromine atoms are activated towards certain types of nucleophilic attack, particularly in the context of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). In these reactions, oxidative addition of a low-valent metal complex to the C-Br bond is a key step, facilitated by the electron-withdrawing nature of the substituents. The C4-Br bond is generally more reactive than the C2-Br bond due to reduced steric hindrance.
-
The Aromatic Ring (under specific conditions): In reactions proceeding via a benzyne mechanism, the protons ortho to the halogens can be abstracted by a very strong base, leading to an elimination-addition pathway for nucleophilic aromatic substitution.[14]
Nucleophilic Sites
Conversely, the molecule possesses several sites that can act as nucleophiles:
-
The Aromatic Ring (C5 position): The concerted directing effects of the substituents make the C5 position the most electron-rich and, therefore, the most nucleophilic site on the aromatic ring for electrophilic aromatic substitution. The amide group at C1 and the fluorine at C6 strongly direct ortho and para, both activating the C5 position. The bromine at C4 also directs to the C5 position (ortho).
-
The Amide Nitrogen and Oxygen: The lone pairs of electrons on the amide nitrogen and oxygen atoms confer nucleophilicity. The nitrogen is generally the more nucleophilic of the two in reactions like N-alkylation or N-acylation, although protonation or complexation often occurs at the more basic carbonyl oxygen.
Visualizing Reactivity: Electron Distribution and Reaction Pathways
To better illustrate the concepts discussed, we can use diagrams to represent the molecule's structure and potential reaction pathways.
Caption: Chemical structure of this compound.
Caption: Electrophilic and nucleophilic sites of this compound.
Experimental Protocols for Reactivity Profiling
The following protocols outline methods to experimentally validate the predicted electrophilic and nucleophilic sites.
Probing the Electrophilic Carbonyl Carbon: Nucleophilic Acyl Substitution
This experiment aims to confirm the electrophilicity of the carbonyl carbon via a classic saponification reaction.
Methodology:
-
Dissolution: Dissolve 100 mg of this compound in 5 mL of ethanol in a round-bottom flask.
-
Reagent Addition: Add 2 mL of a 2M aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, acidify the reaction mixture with 2M hydrochloric acid until a precipitate forms.
-
Isolation and Analysis: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of 2,4-Dibromo-6-fluorobenzoic acid. The conversion of the amide to a carboxylic acid confirms the electrophilic nature of the carbonyl carbon.
Investigating the Nucleophilic Aromatic Ring: Electrophilic Aromatic Substitution
This protocol uses a nitration reaction to identify the most nucleophilic position on the aromatic ring.
Methodology:
-
Reagent Preparation: In a flask cooled in an ice bath, slowly add 50 mg of this compound to 2 mL of concentrated sulfuric acid, ensuring the temperature remains below 10 °C.
-
Nitration: While stirring, add a cooled mixture of 0.5 mL of concentrated sulfuric acid and 0.5 mL of concentrated nitric acid dropwise.
-
Reaction: Maintain the reaction at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Isolation and Analysis: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. Characterize the product using ¹H NMR and NOESY spectroscopy to determine the regioselectivity of the nitration. The primary product is expected to be 2,4-Dibromo-6-fluoro-5-nitrobenzamide, confirming the C5 position as the most nucleophilic site.
Conclusion and Future Directions
This compound is a richly functionalized molecule with a well-defined set of electrophilic and nucleophilic centers. The carbonyl carbon stands out as the primary electrophilic site for nucleophilic acyl substitution, while the C5 position of the aromatic ring is the most susceptible to electrophilic attack. The bromine-substituted carbons also serve as key electrophilic handles for transition metal-catalyzed transformations. The amide nitrogen and oxygen provide nucleophilic character for further functionalization. A thorough understanding of this electronic landscape, as outlined in this guide, is crucial for unlocking the full synthetic potential of this versatile building block in the rational design of novel pharmaceuticals and advanced materials. Future work should focus on quantifying the relative reactivity of the C2 and C4 positions in cross-coupling reactions and exploring the coordination chemistry of the amide group.
References
- 1. 904285-17-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound - CAS:904285-17-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]
- 4. quora.com [quora.com]
- 5. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. homework.study.com [homework.study.com]
- 10. Solved What is the directing effect of the amide group on | Chegg.com [chegg.com]
- 11. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. One moment, please... [chemistrysteps.com]
The Strategic Role of 2,4-Dibromo-6-fluorobenzamide in the Synthesis of Potent Bioactive Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of a Halogenated Benzamide
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 2,4-Dibromo-6-fluorobenzamide has emerged as a pivotal building block, particularly in the development of targeted cancer therapies. Its unique trifunctionalized aromatic core, featuring two distinct bromine atoms and a fluorine atom, offers a versatile platform for the construction of complex molecular architectures with significant biological activity. The presence and positioning of these halogen atoms are not merely incidental; they are deliberately incorporated to modulate the physicochemical and pharmacokinetic properties of the final bioactive compounds, enhancing metabolic stability and target binding affinity.[1][2] This guide will provide an in-depth exploration of the role of this compound in the synthesis of bioactive compounds, with a particular focus on its application in the creation of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer drugs.
Core Application: A Linchpin in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in selective cancer cell death.[3] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for the treatment of various cancers.[3] The benzamide moiety is a key pharmacophore in many existing PARP inhibitors, and substituted benzamides have been extensively synthesized and evaluated for their PARP inhibitory activity.[5][6]
While the precise, publicly disclosed synthesis of every commercial PARP inhibitor is not always available, the patent literature reveals the strategic use of di-halogenated and fluorinated benzamide cores in their synthesis. This compound serves as an ideal precursor for the construction of these complex heterocyclic systems due to the differential reactivity of its bromine atoms, allowing for sequential and site-selective functionalization.
The Strategic Advantage of the Substitution Pattern
The 2,4-dibromo substitution pattern on the benzamide ring is a key design element. It provides two reactive handles for the introduction of diverse chemical functionalities through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This allows for the construction of the biaryl structures often found in potent PARP inhibitors. The fluorine atom at the 6-position plays a crucial role in modulating the electronic properties of the ring and can enhance the metabolic stability and binding affinity of the final compound.[1][2]
Synthetic Strategies: Harnessing the Reactivity of this compound
The synthesis of PARP inhibitors from this compound typically involves a series of palladium-catalyzed cross-coupling reactions to build the core scaffold of the final bioactive molecule. The differential reactivity of the bromine atoms can often be exploited for sequential couplings.
Key Transformation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1][7] In the context of synthesizing PARP inhibitors from this compound, this reaction is employed to couple the aryl bromide with a variety of boronic acids or esters, introducing new aryl or heteroaryl groups.
General Reaction Scheme:
References
- 1. US10189837B2 - Crystalline (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one tosylate salt - Google Patents [patents.google.com]
- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 2,4-Dibromo-6-fluorobenzamide for Drug Discovery Scaffolds
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth technical overview and detailed protocols for the strategic application of this reaction to 2,4-Dibromo-6-fluorobenzamide, a versatile and challenging substrate relevant to pharmaceutical and materials science. We will explore the mechanistic nuances, the critical parameters for controlling site-selectivity between the two bromine atoms, and provide field-proven methodologies for achieving both selective mono-arylation and exhaustive di-arylation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex, fluorinated biaryl scaffolds.
Introduction: The Strategic Value of Fluorinated Biaryl Benzamides
Biaryl structures are privileged motifs in medicinal chemistry, forming the core of numerous approved drugs.[3][4] The incorporation of fluorine into these scaffolds can profoundly enhance pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[5][6] The substrate, this compound, presents a unique synthetic opportunity. Its di-bromo functionality allows for stepwise, selective introduction of different aryl groups, creating a pathway to complex, unsymmetrical molecules from a single starting material.[7][8]
However, the substrate's structure presents distinct challenges:
-
Site-Selectivity: With two identical halogen atoms, controlling which C-Br bond reacts first is paramount for predictable synthesis.[8][9]
-
Steric Hindrance: The C-2 bromine is flanked by both a fluorine atom and the benzamide group, creating a sterically demanding environment that can impede catalyst performance.[10][11][12]
This guide will dissect these challenges and provide robust solutions, transforming this complex substrate into a valuable building block for discovery programs.
The Mechanistic Core: A Self-Validating Catalytic System
The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle.[1][13] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Role of the Base: The Transmetalation Engine
The base is arguably the most critical activating agent in the cycle. It does not merely create a basic medium; its primary function is to activate the organoboron species.[14][15] This occurs via one of two predominant pathways:
-
Boronate Pathway: The base (e.g., OH⁻, OR⁻) attacks the electron-deficient boron atom of the boronic acid (Ar'B(OH)₂) to form a more nucleophilic "ate" complex, or boronate (Ar'B(OH)₃⁻).[16][17] This anionic species possesses a heightened ability to transfer its aryl group to the palladium(II) center during transmetalation.
-
Hydroxide/Alkoxide Pathway: The base first displaces the halide on the palladium complex (Ar-Pd(II)L₂(X)) to form an intermediate like Ar-Pd(II)L₂(OH). This complex then reacts with the neutral boronic acid.[15]
Computational and experimental evidence often favors the boronate pathway as the major contributor, especially with common bases like carbonates and phosphates.[16][17] The choice of base directly impacts reaction kinetics and can be tuned to accommodate base-sensitive functional groups.[14]
Ligand Selection: Taming Steric Hindrance
For substrates like this compound, where significant steric crowding exists around the C-2 position, the choice of ligand is non-negotiable for achieving high yields. Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[18][19][20]
-
Function: These large ligands form a coordinatively unsaturated, highly reactive monoligated Pd(0)L species, which is often the active catalyst for oxidative addition.[13] They also create a "pocket" around the palladium center that stabilizes the complex and accelerates the reductive elimination step, which can be slow for sterically hindered products.[11]
-
Causality: Without an appropriate bulky ligand, the oxidative addition into the sterically encumbered C-Br bond may fail, or the final reductive elimination step to release the tetra-ortho-substituted biaryl product may be prohibitively slow, leading to catalyst decomposition and low yields.[12]
Controlling Site-Selectivity: A Predictable Outcome
With two C-Br bonds, achieving selective mono-arylation is a primary objective. The selectivity is governed by a combination of steric and electronic factors, with sterics being the dominant force in this substrate.
-
C-4 Position (Less Hindered): This position is flanked by a hydrogen and a bromine. Oxidative addition of the palladium catalyst at this site is significantly more favorable.
-
C-2 Position (More Hindered): This position is sterically shielded by the ortho-fluorine and ortho-benzamide groups. This high local steric demand creates a significant kinetic barrier for the insertion of the bulky palladium catalyst.
Therefore, under kinetically controlled conditions (i.e., using ~1 equivalent of boronic acid, moderate temperatures, and shorter reaction times), the Suzuki-Miyaura coupling will overwhelmingly occur at the C-4 position .[21][22] This predictable selectivity is the key to the substrate's utility.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents can be hazardous. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and protodeboronation.
Protocol A: Selective Mono-arylation at the C-4 Position
This protocol is designed to yield 2-bromo-6-fluoro-4-(aryl)benzamide with high selectivity.
Caption: Experimental workflow for Suzuki-Miyaura mono-arylation.
Materials & Reagents:
| Reagent | Mol. Wt. | Amount (mmol) | Equiv. | Notes |
| This compound | 300.92 | 1.0 | 1.0 | Starting material |
| Arylboronic Acid | Varies | 1.1 | 1.1 | Slight excess to drive reaction to completion. |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 | Pd(0) precatalyst (provides 0.02 mmol Pd). |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 410.51 | 0.044 | 0.044 | Bulky phosphine ligand. |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 3.0 | 3.0 | Finely ground base. |
| 1,4-Dioxane | - | 5 mL | - | Anhydrous, degassed. |
| Water | - | 1 mL | - | Degassed. Often crucial for efficient transmetalation.[23] |
Step-by-Step Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 301 mg), the desired arylboronic acid (1.1 mmol), and potassium phosphate (3.0 mmol, 637 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and the SPhos ligand (0.044 mmol, 18.1 mg).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the appearance of the mono-arylated product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure mono-arylated product.
Protocol B: Exhaustive Di-arylation
This protocol is designed to replace both bromine atoms, yielding 2,4-diaryl-6-fluorobenzamide.
Key Modifications from Protocol A:
| Reagent | Equiv. | Rationale |
| Arylboronic Acid | 2.5 | A larger excess is required to drive the second, more difficult coupling. |
| K₃PO₄ | 6.0 | Increased base stoichiometry is needed for the second transmetalation step. |
| Reaction Time | 12-24 h | The second coupling at the sterically hindered C-2 position is significantly slower. |
| Temperature | 100 °C | Higher temperature provides the necessary activation energy for the second step. |
Step-by-Step Procedure:
-
Follow steps 1-4 from Protocol A, using the modified stoichiometry listed in the table above (Arylboronic Acid: 2.5 mmol; K₃PO₄: 6.0 mmol).
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the mono-arylated intermediate and the appearance of the di-arylated product.
-
Workup and Purification: Follow steps 7-9 from Protocol A. Note that the di-arylated product will be significantly less polar than the mono-arylated intermediate.
Troubleshooting and Expert Recommendations
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst; insufficient degassing; impure reagents; protodeboronation. | Use a fresh bottle of catalyst/ligand. Ensure solvents are rigorously degassed. Use a stronger base like Cs₂CO₃ or an alkoxide (e.g., NaOtBu) if K₃PO₄ is ineffective.[19][24] |
| Formation of Di-arylated Product in Protocol A | Reaction time is too long or temperature is too high. | Reduce reaction time and monitor carefully. Lower the temperature to 80 °C. Use exactly 1.05 equivalents of boronic acid. |
| Stalled at Mono-arylated Stage in Protocol B | Catalyst deactivation; insufficient activation energy. | Add a second portion of catalyst/ligand (1-2 mol%). Increase the temperature to 110 °C (reflux). Switch to a more robust ligand system like an NHC-Pd precatalyst (e.g., PEPPSI-IPr).[25] |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure for solvents (e.g., three freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing valuable fluorinated biaryl scaffolds. By understanding the underlying mechanism and carefully controlling reaction parameters—particularly the stoichiometry of the boronic acid, choice of ligand, and reaction time—chemists can achieve highly selective mono-arylation at the sterically accessible C-4 position or drive the reaction to completion for exhaustive di-arylation. The protocols and insights provided herein serve as a robust starting point for researchers to exploit this chemistry in the pursuit of novel therapeutics and functional materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
- 10. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 20. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Suzuki Coupling [organic-chemistry.org]
- 25. Yoneda Labs [yonedalabs.com]
Buchwald-Hartwig Amination of 2,4-Dibromo-6-fluorobenzamide: A Detailed Application Note and Protocol for Selective C-N Bond Formation
Abstract
This application note provides a comprehensive guide to the selective Buchwald-Hartwig amination of 2,4-Dibromo-6-fluorobenzamide, a challenging polyhalogenated and electron-deficient substrate. The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds that are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2][3] This document outlines the mechanistic principles, key experimental considerations, and a detailed, step-by-step protocol for achieving selective mono-amination. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful transformation for complex molecule synthesis.
Introduction: The Strategic Importance of Selective Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1][4] Its application in pharmaceutical and materials science is widespread due to the prevalence of the aryl amine motif in biologically active compounds and functional materials.[2][5]
The substrate, this compound, presents a unique synthetic challenge. It possesses three distinct halogen atoms (two bromines and one fluorine) and an electron-withdrawing benzamide group. Achieving selective amination at a specific position is crucial for subsequent functionalization and the construction of complex molecular architectures. This guide focuses on elucidating the principles and providing a practical protocol to control this selectivity, a critical task in multi-step synthetic campaigns.
Mechanistic Insights and Key Considerations for Selectivity
A thorough understanding of the Buchwald-Hartwig amination mechanism is paramount to controlling its outcome, especially with polyhalogenated substrates. The catalytic cycle generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7]
The Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate.[6] This is often the rate-determining step.[8][9] Subsequently, the amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex. The cycle concludes with reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[1][6][7]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Achieving Chemoselectivity
For a substrate like this compound, the primary challenge is to control which C-X bond undergoes oxidative addition. The general reactivity order for aryl halides in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl > C-F.[10][11] This intrinsic reactivity difference suggests that the C-Br bonds will react preferentially over the C-F bond.
The key to selective mono-amination lies in differentiating between the two C-Br bonds at the C2 and C4 positions. This selectivity can be influenced by several factors:
-
Steric Hindrance: The bromine at the C2 position is flanked by a fluorine and the benzamide group, making it more sterically hindered than the C4 bromine. This steric hindrance can disfavor oxidative addition at the C2 position.
-
Electronic Effects: The electron-withdrawing nature of the benzamide and fluorine groups influences the electron density at the carbon atoms of the aromatic ring. These electronic effects can modulate the reactivity of the C-Br bonds.
-
Ligand Choice: The ligand plays a crucial role in determining the selectivity. Bulky, electron-rich phosphine ligands, often of the biarylphosphine class (e.g., XPhos, BrettPhos), are known to promote efficient oxidative addition and reductive elimination.[2][12] The steric profile of the ligand can be tuned to favor reaction at the less hindered C4 position.[11][13]
-
Base and Solvent: The choice of base and solvent can also impact the reaction rate and selectivity.[14] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[6][10] Aprotic solvents such as toluene or dioxane are typical choices.[14][15]
Experimental Protocol: Selective Mono-amination at the C4 Position
This protocol is designed to favor the selective amination at the less sterically hindered C4 position of this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | C₇H₄Br₂FNO | 296.92 | 297 mg | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 9.2 mg | 0.01 | 0.01 |
| XPhos | C₃₃H₄₇P | 486.69 | 14.6 mg | 0.03 | 0.03 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - | - |
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the selective amination.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), sodium tert-butoxide (1.4 eq.), XPhos (0.03 eq.), and Pd₂(dba)₃ (0.01 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Amine Addition: Add the amine (e.g., morpholine, 1.2 eq.) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.
-
Analytical Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and regioselectivity of the amination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 65-85% |
| Selectivity | >95% mono-amination at C4 |
| Purity (post-chromatography) | >98% |
Troubleshooting Common Issues:
-
Low Conversion:
-
Cause: Inactive catalyst or insufficient heating.
-
Solution: Ensure the use of high-purity, anhydrous reagents and solvents. Verify the reaction temperature. Consider using a pre-catalyst for more reliable initiation.[16]
-
-
Formation of Di-aminated Product:
-
Cause: Reaction time is too long, or the temperature is too high.
-
Solution: Carefully monitor the reaction and stop it once the mono-aminated product is maximized. Reduce the reaction temperature slightly.
-
-
Hydrodehalogenation (loss of Bromine):
-
Cause: A known side reaction, often promoted by certain ligands or impurities.[1]
-
Solution: Ensure an inert atmosphere is maintained. Screen different ligands if this is a persistent issue.
-
Conclusion
This application note details a robust and selective protocol for the Buchwald-Hartwig mono-amination of this compound. By carefully selecting the catalyst, ligand, and reaction conditions, high selectivity for amination at the C4 position can be achieved. This method provides a valuable tool for medicinal chemists and drug development professionals, enabling the efficient synthesis of complex, functionalized benzamides for further elaboration into novel chemical entities.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uwindsor.ca [uwindsor.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.rsc.org [pubs.rsc.org]
Regioselective Functionalization of 2,4-Dibromo-6-fluorobenzamide: A Strategic Guide for Synthetic Chemists
An Application Note and Protocol Guide
Abstract
2,4-Dibromo-6-fluorobenzamide is a versatile synthetic intermediate, prized for its densely functionalized aromatic core which serves as a cornerstone for the assembly of complex molecules in pharmaceutical and materials science discovery. The presence of multiple, electronically distinct reactive sites—two non-equivalent carbon-bromine bonds and an activatable C-H bond—presents a significant yet compelling challenge in regioselective synthesis. This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the controlled, site-selective functionalization of this scaffold. We will explore the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions to selectively address the C4 and C2 positions, and the application of Directed ortho-Metalation (DoM) for functionalizing the C5 position. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.
Introduction: The Strategic Value of this compound
The this compound scaffold (CAS No. 904285-17-2) is a powerful platform for building molecular complexity.[1][2] The strategic placement of its functional groups offers a hierarchical approach to synthesis:
-
Two Orthogonal C-Br Bonds: The C4-Br and C2-Br bonds exhibit differential reactivity, enabling sequential cross-coupling reactions. This allows for the divergent synthesis of polysubstituted analogues from a common intermediate.[3][4]
-
A Directing Amide Group: The primary benzamide is a potent directing group for ortho-metalation, activating the C5 position for C-H functionalization.[5][6]
-
An Ortho-Fluorine Substituent: The fluorine atom imparts significant electronic effects, influences the acidity of adjacent protons, and can enhance the metabolic stability and binding affinity of derivative compounds.[7]
Understanding the interplay of these electronic and steric factors is paramount to achieving high regioselectivity. This guide will dissect these factors and provide actionable protocols to control synthetic outcomes.
Strategic Decision Framework for Functionalization
Choosing the correct synthetic strategy depends entirely on the desired position for modification. The following workflow provides a logical decision-making process for functionalizing the this compound core.
Figure 1: Decision workflow for regioselective functionalization.
Strategy 1: Regioselective Palladium-Catalyzed Cross-Coupling
The differential reactivity of the C4-Br and C2-Br bonds is the key to selective functionalization via cross-coupling. The catalytic cycle, consisting of oxidative addition, transmetalation, and reductive elimination, is the arena where this selectivity is determined.[8][9]
The Causality of Regioselectivity: C4 vs. C2
The oxidative addition of the palladium(0) catalyst to the C-Br bond is typically the rate-determining and selectivity-determining step.[3][10] Several factors favor initial reaction at the C4 position:
-
Steric Hindrance: The C2 position is significantly more sterically encumbered, flanked by the bulky amide group and the fluorine atom. The C4 position is comparatively accessible.
-
Electronic Effects: The C4-Br bond is para to the electron-withdrawing amide group, making it more electrophilic and susceptible to oxidative addition. While the C2-Br is also ortho to the amide, the steric barrier often dominates.
Therefore, under kinetically controlled conditions (milder temperatures, carefully chosen ligands), functionalization occurs preferentially at C4. Reaction at C2 typically requires more forcing conditions and is best performed after the C4 position has already been functionalized.
Application: Selective C4-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[11][12] By using a catalyst system known for high activity at lower temperatures, selective mono-arylation at the C4 position can be achieved with high fidelity.
Figure 2: Simplified catalytic cycle for selective C4-Suzuki coupling.
Table 1: Typical Conditions for Selective C4-Functionalization
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ | Toluene/H₂O | 80-100 |
| Buchwald-Hartwig | Pd(OAc)₂ (2%) | XPhos (4%) | K₂CO₃ or Cs₂CO₃ | Dioxane | 100-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2%) | CuI (1-2%) | Et₃N / THF | THF | 25-50 |
Note: These conditions are starting points and may require optimization for specific substrates.
Protocol 3.2.1: Selective Suzuki-Miyaura Coupling at the C4 Position
This protocol describes the synthesis of 4-(4-methoxyphenyl)-2-bromo-6-fluorobenzamide.
Materials:
-
This compound (297 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18.3 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (425 mg, 2.0 mmol)
-
Toluene (8 mL)
-
Deionized water (2 mL)
Equipment:
-
15 mL oven-dried reaction tube with a screw cap and septum
-
Magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Heating block or oil bath
Procedure:
-
To the reaction tube, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the tube with the screw cap.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Using a syringe, add the degassed toluene and then the degassed water.
-
Place the reaction tube in the preheated heating block at 90 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Strategy 2: C-H Functionalization via Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful technique for regioselective C-H activation.[13][14] The amide group in our substrate acts as an excellent Directed Metalation Group (DMG). It coordinates to a strong organolithium base, directing deprotonation exclusively to the adjacent C5 position due to proximity effects.[5][6] This generates a potent aryllithium intermediate that can be trapped with a wide range of electrophiles.
Mechanistic Rationale
-
Coordination: The organolithium base (e.g., LDA or s-BuLi) first coordinates to the oxygen and nitrogen atoms of the amide group.[6]
-
Deprotonation: This coordination increases the kinetic acidity of the C5 proton, facilitating its abstraction by the base to form a stable six-membered ring-like intermediate.[13]
-
Electrophilic Quench: The resulting aryllithium species at C5 is a strong nucleophile that reacts readily with an added electrophile (E+).
Figure 3: Logical flow of the Directed ortho-Metalation (DoM) process.
Protocol 4.1.1: C5-Deuteration via Directed ortho-Metalation
This protocol demonstrates the principle of DoM by installing a deuterium atom at the C5 position. The same procedure can be used with other electrophiles.
Materials:
-
This compound (297 mg, 1.0 mmol)
-
Diisopropylamine (0.17 mL, 1.2 mmol)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (0.48 mL, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Deuterium oxide (D₂O) (0.2 mL, ~11 mmol)
Equipment:
-
50 mL oven-dried, three-neck round-bottom flask
-
Magnetic stir bar, septa, and nitrogen inlet/outlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Syringes
Procedure:
-
Assemble the reaction flask under a positive pressure of dry nitrogen.
-
Add anhydrous THF (5 mL) and diisopropylamine to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
In a separate dry flask, dissolve this compound in anhydrous THF (5 mL).
-
Using a cannula or syringe, slowly add the substrate solution to the LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The solution should change color, indicating the formation of the aryllithium species.
-
Quench the reaction by rapidly adding D₂O via syringe.
-
Allow the reaction to warm to room temperature.
-
Add saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary. Characterize by ¹H NMR (disappearance of the C5-H signal) and Mass Spectrometry (M+1 peak) to confirm deuteration.
Table 2: Common Electrophiles for Trapping the C5-Anion
| Electrophile | Product Functional Group |
| D₂O | Deuterium (-D) |
| Iodine (I₂) | Iodo (-I) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |
| Trimethylsilyl Chloride (TMSCl) | Silyl (-SiMe₃) |
| Alkyl Halides (e.g., CH₃I) | Alkyl (-CH₃) |
Conclusion and Future Outlook
The regioselective functionalization of this compound is a highly controllable process when guided by a sound understanding of the underlying mechanistic principles. Palladium-catalyzed cross-coupling reactions, governed by steric and electronic differentiation, provide reliable access to C4-functionalized derivatives. Subsequent, more forceful conditions can then address the C2 position. In a complementary fashion, Directed ortho-Metalation leverages the intrinsic directing capacity of the amide group to open a pathway for C-H activation at the C5 position. By mastering these distinct strategies, researchers can unlock the full synthetic potential of this valuable building block, enabling the rapid and divergent construction of novel chemical entities for a wide range of applications.
References
- 1. This compound - CAS:904285-17-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Reactivity of (poly)fluorobenzamides in palladium-catalysed direct arylations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Directed Ortho Metalation [organic-chemistry.org]
- 14. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: Regioselective Mono-arylation of 2,4-Dibromo-6-fluorobenzamide via Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a detailed experimental protocol for the selective mono-arylation of 2,4-Dibromo-6-fluorobenzamide. The synthesis of mono-arylated benzamides is a critical step in the development of various pharmaceutical agents and functional materials. This protocol focuses on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds.[1][2] We will delve into the rationale behind the selection of reagents and reaction conditions to achieve high regioselectivity, favoring arylation at the C4 position. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-documented procedure.
Introduction: The Challenge of Regioselectivity
Polyhalogenated aromatic compounds are valuable building blocks in organic synthesis, offering multiple sites for functionalization. However, achieving selective reaction at a single position when identical or similar halogens are present poses a significant challenge.[3] In the case of this compound, the two bromine atoms at positions C2 and C4 are both susceptible to oxidative addition to a palladium(0) catalyst.
The regiochemical outcome of a cross-coupling reaction on such a substrate is governed by a combination of electronic and steric factors.[3] The electron-withdrawing nature of the fluorine and amide groups, along with the steric hindrance imposed by the ortho-amide group, are key determinants in directing the regioselectivity of the arylation. Generally, oxidative addition of the palladium catalyst is favored at the more electron-deficient and less sterically hindered C-Br bond. In this substrate, the C4-Br bond is anticipated to be the more reactive site for arylation due to the steric bulk of the adjacent amide group hindering approach to the C2-Br bond.
This protocol is designed to exploit these inherent substrate properties, in conjunction with carefully selected catalytic components, to favor the synthesis of the 4-aryl-2-bromo-6-fluorobenzamide derivative.
Reaction Scheme & Mechanism
The selective mono-arylation is achieved via a Suzuki-Miyaura cross-coupling reaction. The general transformation is depicted below:
Caption: General scheme for the Suzuki-Miyaura mono-arylation.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol outlines a general procedure that can be adapted for various arylboronic acids.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercially available | |
| Arylboronic Acid | >98% | Commercially available | Stoichiometry may need optimization. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | Store under inert atmosphere. |
| SPhos | >98% | Commercially available | A bulky phosphine ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially available | Should be finely powdered and dried. |
| 1,4-Dioxane | Anhydrous | Commercially available | Degas before use. |
| Water | Degassed, DI | In-house | |
| Ethyl Acetate | ACS Grade | Commercially available | For workup and chromatography. |
| Brine | Saturated | In-house | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially available | For drying. |
| Celite® | --- | Commercially available | For filtration. |
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add finely powdered, anhydrous potassium phosphate (3.0 mmol, 3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Through the septum, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath or heating mantle set to 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity, and to determine the regioselectivity of the arylation.
-
Rationale for Experimental Choices
-
Catalyst System: The choice of Pd(OAc)₂ as the palladium precursor and SPhos as the ligand is crucial for achieving high efficiency and selectivity. SPhos is a sterically bulky and electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle and can help in achieving mono-arylation.[4]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in the Suzuki-Miyaura coupling.[4] Its use in a mixture of an organic solvent and water facilitates the transmetalation step.
-
Solvent System: The use of a dioxane/water solvent system is common for Suzuki-Miyaura reactions.[4] Dioxane solubilizes the organic reactants, while water is essential for the activation of the boronic acid by the base. Degassing the solvents is critical to prevent the oxidation of the palladium(0) catalyst.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature may vary depending on the specific arylboronic acid used and should be determined empirically.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient heating, poor quality reagents. | Ensure proper degassing, use fresh reagents and catalyst, and optimize the reaction temperature. |
| Formation of diarylated product | High catalyst loading, prolonged reaction time, excess boronic acid. | Reduce the amount of arylboronic acid to stoichiometric or slightly less, decrease catalyst loading, and monitor the reaction closely to stop it after mono-arylation is complete. |
| Poor regioselectivity | Inappropriate ligand or reaction conditions. | Screen different ligands (e.g., other bulky phosphine ligands) and solvents to enhance selectivity. |
Conclusion
This application note provides a robust and detailed protocol for the regioselective mono-arylation of this compound. By carefully selecting the catalyst system, base, and reaction conditions, high yields of the desired 4-aryl-2-bromo-6-fluorobenzamide can be achieved. This protocol serves as a valuable starting point for researchers in the synthesis of complex molecules for various applications in the pharmaceutical and materials science fields.
References
Application Notes and Protocols for the Synthesis of Derivatives from 2,4-Dibromo-6-fluorobenzamide
Introduction
2,4-Dibromo-6-fluorobenzamide is a versatile, highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. The presence of two distinct bromine atoms at the C2 and C4 positions, a fluorine atom at C6, and a primary amide group provides multiple reaction sites for structural diversification. This application note provides a comprehensive guide to the step-by-step synthesis of various derivatives from this starting material, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, regioselective transformations.
The strategic incorporation of fluorine in drug candidates can enhance metabolic stability and membrane permeation.[1] The bromine atoms on the this compound scaffold serve as excellent handles for introducing a wide range of molecular complexity through well-established synthetic methodologies. This guide will focus on two of the most powerful and versatile of these methods: the Buchwald-Hartwig amination for the formation of carbon-nitrogen (C-N) bonds and the Suzuki-Miyaura coupling for the creation of carbon-carbon (C-C) bonds. A critical aspect of synthesizing derivatives from this di-brominated compound is controlling the regioselectivity of the reaction, and this will be a central theme throughout the presented protocols.
Regioselectivity in Cross-Coupling Reactions of this compound
The two bromine atoms on the this compound ring exhibit different reactivity profiles due to their distinct electronic and steric environments. The C4-bromo substituent is generally more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in both the Buchwald-Hartwig and Suzuki-Miyaura catalytic cycles.[2][3] This is attributed to the less sterically hindered nature of the C4 position compared to the C2 position, which is flanked by the bulky amide group and a fluorine atom. Furthermore, the fluorine atom at the C6 position exerts a strong electron-withdrawing inductive effect, which can influence the electron density at the adjacent C2 and C4 positions. By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to achieve selective mono-functionalization at the C4 position, leaving the C2-bromo group available for subsequent transformations.
PART 1: Synthesis of 4-Amino-2-bromo-6-fluorobenzamide Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[4] This reaction is a powerful tool for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.
Experimental Protocol: Regioselective Mono-amination at the C4 Position
This protocol describes the selective reaction of an amine with the C4-bromo position of this compound.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 296.92 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (297 mg, 1.0 mmol), Sodium tert-butoxide (135 mg, 1.4 mmol), Tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (e.g., morpholine, 0.10 mL, 1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-amino-2-bromo-6-fluorobenzamide derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and a bulky, electron-rich biarylphosphine ligand like XPhos is crucial for promoting the oxidative addition of the aryl bromide and facilitating the reductive elimination to form the C-N bond.[3] This combination is known to be effective for challenging substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and the intermediate palladium-amido complex.
-
Solvent: Toluene is a common non-polar solvent for this reaction, providing good solubility for the reactants and catalyst system.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature may vary depending on the specific amine used.
PART 2: Synthesis of 4-Aryl-2-bromo-6-fluorobenzamide Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide to form a C-C bond.[5] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis.
Experimental Protocol: Regioselective Mono-arylation at the C4 Position
This protocol details the selective coupling of an arylboronic acid at the C4-position of this compound.
Reaction Scheme:
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4-Dibromo-6-fluorobenzamide
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the generation of novel molecular entities with tailored properties. 2,4-Dibromo-6-fluorobenzamide has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the presence of three distinct reactive handles on the phenyl ring: a fluorine atom positioned ortho to the activating benzamide group, and two bromine atoms at the ortho and para positions. This unique arrangement of halogens with differential reactivity allows for a range of selective chemical transformations, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The strategic manipulation of these reactive sites provides a powerful platform for the construction of complex heterocyclic frameworks, which are prevalent in numerous biologically active compounds and functional materials.[1]
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the underlying principles of its reactivity and offering detailed protocols for its application in the synthesis of medicinally relevant heterocyclic systems such as quinazolinones and benzoxazines.
Pillar 1: Understanding the Reactivity and Selectivity of this compound
The synthetic versatility of this compound is rooted in the distinct reactivity of its three halogen substituents. The fluorine atom, positioned ortho to the electron-withdrawing benzamide group, is highly activated towards nucleophilic aromatic substitution (SNAr).[2][3] In contrast, the two bromine atoms are primarily amenable to transition-metal-catalyzed cross-coupling reactions. The electronic and steric environment of each bromine atom allows for potential site-selective functionalization.
Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The fluorine atom at the C6 position is the most electrophilic site on the aromatic ring, making it susceptible to attack by nucleophiles. This is due to the combined electron-withdrawing effects of the adjacent benzamide group and the fluorine atom itself, which stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[2][3] This reactivity can be harnessed to introduce nitrogen, oxygen, or sulfur nucleophiles, which can then participate in subsequent intramolecular cyclization reactions to form various heterocyclic systems.
Site-Selective Cross-Coupling at the C-Br Bonds
The bromine atoms at the C2 and C4 positions offer opportunities for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5] The ability to selectively functionalize one bromine atom over the other is a key advantage of this building block. This selectivity is governed by a combination of steric and electronic factors:
-
Steric Hindrance: The bromine atom at the C2 position is flanked by the benzamide group, creating a more sterically hindered environment compared to the C4 bromine. This steric hindrance can be exploited to achieve selective coupling at the less hindered C4 position by using bulky ligands on the metal catalyst.[6]
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring influences the rate of oxidative addition of the palladium catalyst to the C-Br bonds. The electron-withdrawing benzamide group has a more pronounced effect on the ortho C2-Br bond, potentially making it more reactive under certain catalytic conditions.
By carefully selecting the reaction conditions, including the catalyst, ligands, and base, it is possible to achieve selective mono-functionalization at either the C2 or C4 position, followed by a second, different cross-coupling reaction at the remaining bromine atom. This sequential functionalization strategy allows for the construction of highly substituted and complex heterocyclic scaffolds.
Application Note 1: Synthesis of 6,8-Dibromoquinazolin-4(3H)-ones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7] The synthesis of quinazolinones from this compound can be efficiently achieved through a transition-metal-free, one-pot SNAr reaction with an appropriate nitrogen nucleophile, followed by intramolecular cyclization.
Synthetic Strategy
The synthetic approach involves the reaction of this compound with an amide or a primary amine. The initial step is a nucleophilic aromatic substitution of the activated fluorine atom by the nitrogen nucleophile. The resulting intermediate then undergoes an intramolecular cyclization to form the quinazolinone ring system. The use of a strong base, such as cesium carbonate, facilitates both the nucleophilic attack and the subsequent cyclization.[7]
Caption: Synthetic workflow for quinazolinone synthesis.
Detailed Protocol: Synthesis of 6,8-Dibromo-2-phenylquinazolin-4(3H)-one
| Parameter | Value |
| Reactants | This compound (1.0 mmol), Benzamide (1.2 mmol) |
| Base | Cesium Carbonate (Cs₂CO₃) (2.5 mmol) |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL) |
| Temperature | 120 °C |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up with extraction |
| Purification | Column chromatography on silica gel |
| Expected Yield | 70-85% |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 296 mg), benzamide (1.2 mmol, 145 mg), and cesium carbonate (2.5 mmol, 814 mg).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the aqueous mixture to pH 5-6 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 6,8-dibromo-2-phenylquinazolin-4(3H)-one as a solid.
Application Note 2: Synthesis of Dibromo-Substituted Benzoxazines
Benzoxazines are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.[8] The synthesis of benzoxazines from this compound can be envisioned through a copper-catalyzed intramolecular C-N and C-O bond formation.
Synthetic Strategy
This proposed synthesis involves a two-step process. First, an SNAr reaction of this compound with an amino alcohol (e.g., 2-aminoethanol) would yield an intermediate with both a nucleophilic nitrogen and oxygen. The subsequent step would be a copper-catalyzed intramolecular cyclization to form the benzoxazine ring. Copper catalysts are well-known to promote the formation of C-N and C-O bonds.[9][10]
Caption: Proposed workflow for benzoxazine synthesis.
Detailed Protocol: Proposed Synthesis of 6,8-Dibromo-3,4-dihydro-2H-benzo[e][5][7]oxazin-2-one
| Parameter | Value |
| Reactants | This compound (1.0 mmol), 2-Aminoethanol (1.5 mmol) |
| Catalyst | Copper(I) Iodide (CuI) (10 mol%) |
| Ligand | L-Proline (20 mol%) |
| Base | Potassium Carbonate (K₂CO₃) (3.0 mmol) |
| Solvent | Anhydrous Dimethylformamide (DMF) (5 mL) |
| Temperature | 100-110 °C |
| Reaction Time | 24-48 hours |
| Work-up | Aqueous work-up with extraction |
| Purification | Column chromatography on silica gel |
Step-by-Step Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 296 mg), 2-aminoethanol (1.5 mmol, 92 mg), copper(I) iodide (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous DMF (5 mL) and seal the tube.
-
Heat the reaction mixture to 100-110 °C for 24-48 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired benzoxazine derivative.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. The differential reactivity of its halogen substituents allows for selective functionalization through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a starting point for the exploration of its synthetic potential in drug discovery and materials science. The ability to perform selective and sequential reactions on this scaffold opens up a vast chemical space for the generation of novel and complex molecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Dibromo-6-fluoroisophthalaldehyde CAS#: 2918884-20-3 [chemicalbook.com]
- 3. 3,6-Dibromo-2-fluorobenzamide | C7H4Br2FNO | CID 121228046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 10. Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Scalable Synthesis of 2,4-Dibromo-6-fluorobenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, three-step synthetic route for the scale-up production of 2,4-Dibromo-6-fluorobenzamide, a valuable halogenated building block in medicinal and agricultural chemistry. The synthesis begins with the regioselective bromination of 2-fluoroaniline, followed by a Sandmeyer reaction to yield 2,4-Dibromo-6-fluorotoluene. Subsequent oxidation of the methyl group affords the key intermediate, 2,4-Dibromo-6-fluorobenzoic acid. The final step involves a robust amidation protocol to yield the target compound with high purity and yield. This guide emphasizes process safety, scalability, and practical insights into reaction optimization and purification, making it suitable for transitioning from laboratory to pilot-plant scale.
Introduction: The Strategic Importance of this compound
Halogenated benzamides are privileged scaffolds in modern drug discovery. The specific substitution pattern of this compound, featuring a fluorine atom ortho to the amide and two bromine atoms, offers a unique combination of steric and electronic properties. The fluorine atom can enhance metabolic stability and modulate pKa, while the bromine atoms serve as versatile handles for further functionalization via cross-coupling reactions. This makes the title compound a critical starting material for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.
Developing a scalable, safe, and economically viable synthesis is paramount for advancing discovery programs that rely on this intermediate. The following protocols have been designed with these considerations at the forefront, explaining the rationale behind procedural choices to ensure reproducibility and successful scale-up.
Overall Synthetic Strategy
The synthesis is designed as a linear, three-step process, starting from the commercially available and cost-effective 2-fluoroaniline. Each step is optimized for high conversion, straightforward purification, and scalability.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2,4-Dibromo-6-fluoroaniline (Intermediate I)
Rationale & Mechanistic Insight
The first step involves the electrophilic aromatic substitution of 2-fluoroaniline. The amino group is a strong activating group and is ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing. The combined effect directs the incoming electrophile (Br+) to the positions para and ortho to the powerful amino group. This results in a highly regioselective dibromination at positions 4 and 6. Acetic acid serves as a polar protic solvent that facilitates the reaction without participating in unwanted side reactions.
Detailed Experimental Protocol (100 g Scale)
-
Reactor Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber containing a sodium thiosulfate solution to neutralize bromine vapors.
-
Charge Reagents: Charge 2-fluoroaniline (100 g, 0.90 mol) and glacial acetic acid (800 mL) into the flask. Stir the mixture until a clear solution is obtained.
-
Bromine Addition: Cool the solution to 10-15°C using an ice-water bath. From the dropping funnel, add a solution of bromine (316 g, 1.98 mol, 2.2 equiv.) in glacial acetic acid (200 mL) dropwise over 2-3 hours.
-
Scientist's Note: The addition of bromine is highly exothermic. Maintaining a low temperature is crucial to minimize the formation of impurities. A slow, controlled addition rate is essential for large-scale batches to allow for efficient heat dissipation.[1]
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Work-up & Isolation: a. Carefully pour the reaction mixture into 4 L of ice-water with vigorous stirring. A precipitate will form. b. Neutralize the mixture by the slow addition of a 50% aqueous sodium hydroxide solution until the pH reaches ~7-8. Ensure the temperature is kept below 25°C during neutralization. c. Filter the resulting solid precipitate using a Buchner funnel. d. Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove residual salts. e. Dry the solid in a vacuum oven at 50-60°C to a constant weight.
-
Purification: The crude product is typically of high purity (>95%) and can be used directly in the next step. If further purification is needed, recrystallization from an ethanol/water mixture is effective.
Scale-Up Considerations
-
Bromine Handling: On a large scale, handling liquid bromine poses significant safety risks.[2][3] Consider using a system with a pump for controlled addition from a sealed container. Ensure the reactor area is well-ventilated and equipped with bromine detectors.[2] Continuous flow bromination, where bromine is generated and consumed in situ, is a safer and more sustainable alternative for industrial production.[4][5]
-
Heat Management: The exotherm from the bromination and the subsequent neutralization must be managed. Use of a jacketed reactor with an efficient cooling system is mandatory.
-
Waste Treatment: The acidic filtrate and scrubber solution must be neutralized and treated before disposal.
Part 2: Synthesis of 2,4-Dibromo-6-fluorotoluene (Intermediate II)
Rationale & Mechanistic Insight
This transformation is a deamination reaction accomplished via the Sandmeyer reaction.[6][7] The primary aromatic amine is first converted to a diazonium salt using sodium nitrite in a strong acid. The resulting diazonium salt is then reduced to remove the N₂⁺ group, replacing it with a hydrogen atom. Hypophosphorous acid (H₃PO₂) is an effective reducing agent for this purpose, offering a reliable method for deamination.
Detailed Experimental Protocol (100 g Scale)
-
Reactor Setup: In a 2 L jacketed reactor, add concentrated sulfuric acid (500 mL). Cool the acid to 0-5°C.
-
Diazotization: a. Slowly add 2,4-Dibromo-6-fluoroaniline (100 g, 0.37 mol) in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved. b. In a separate beaker, dissolve sodium nitrite (28 g, 0.41 mol, 1.1 equiv.) in water (100 mL). c. Cool the aniline solution back to 0-5°C. Add the sodium nitrite solution dropwise, maintaining the temperature below 5°C. A viscous solution of the diazonium salt will form.[8] Stir for an additional 30 minutes at this temperature.
-
Reduction: a. In a separate 4 L reactor, charge hypophosphorous acid (50% in water, 500 mL) and cool it to 5°C. b. Slowly add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.
-
Scientist's Note: The decomposition of diazonium salts can be violently exothermic and release a large volume of nitrogen gas. A slow addition rate and careful temperature monitoring are critical for safety.
-
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, then heat to 40-50°C for 1 hour to ensure complete decomposition of any remaining diazonium salt.
-
Work-up & Isolation: a. Cool the mixture and extract the product with dichloromethane (3 x 400 mL). b. Combine the organic layers and wash with water (2 x 500 mL), followed by a saturated sodium bicarbonate solution (2 x 300 mL), and finally brine (300 mL). c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or low-melting solid.
-
Purification: The crude product can be purified by vacuum distillation to afford pure 2,4-Dibromo-6-fluorotoluene.
Scale-Up Considerations
-
Diazonium Salt Stability: Diazonium salts are notoriously unstable and can be explosive when isolated and dry. This protocol is designed as a one-pot process where the salt is generated and consumed in solution to mitigate this risk.[9]
-
Gas Evolution: The vigorous evolution of nitrogen gas must be accommodated by using a reactor of sufficient size (at least 3-4 times the liquid volume) and ensuring adequate venting.
-
Extraction: On a large scale, liquid-liquid extractions can be cumbersome. The use of a continuous extractor or a vessel designed for phase separation is recommended.
Part 3: Synthesis of 2,4-Dibromo-6-fluorobenzoic Acid (Intermediate III)
Rationale & Mechanistic Insight
The oxidation of the benzylic methyl group to a carboxylic acid is a standard transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this purpose.[10][11] The reaction is typically performed in an aqueous medium, and the use of pyridine as a co-solvent helps to increase the solubility of the organic substrate. The reaction proceeds via a radical mechanism involving hydrogen atom abstraction from the benzylic position.[12]
Detailed Experimental Protocol (100 g Scale)
-
Reactor Setup: Charge a 3 L jacketed reactor with 2,4-Dibromo-6-fluorotoluene (100 g, 0.37 mol), water (1 L), and pyridine (200 mL).
-
Oxidant Addition: Heat the mixture to 85-90°C with vigorous stirring. Add potassium permanganate (234 g, 1.48 mol, 4.0 equiv.) in small portions over 3-4 hours.
-
Scientist's Note: The reaction is exothermic. The portion-wise addition of KMnO₄ is critical to maintain temperature control. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.[10]
-
-
Reaction Monitoring: Continue heating and stirring at 90-95°C until the purple color persists, indicating the reaction is complete (typically 6-10 hours).
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with warm water (2 x 200 mL). b. Combine the filtrates and remove the pyridine by distillation under reduced pressure. c. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. d. The product, 2,4-Dibromo-6-fluorobenzoic acid, will precipitate as a white solid. e. Filter the solid, wash with cold water (2 x 200 mL), and dry in a vacuum oven at 70°C.
Scale-Up Considerations
-
Solids Handling: This reaction generates a large volume of MnO₂ sludge, which can be difficult to filter on a large scale. The use of a filter press is recommended.
-
Energy Consumption: The reaction requires prolonged heating, which can be energy-intensive. Ensuring the reactor is well-insulated is important for efficiency.
-
Alternative Oxidants: For greener industrial processes, catalytic oxidation using air or H₂O₂ with a suitable catalyst could be explored to avoid the large stoichiometric amount of manganese waste.[13]
Part 4: Synthesis of this compound (Final Product)
Rationale & Mechanistic Insight
The final step is the formation of the amide bond. While direct condensation with coupling agents is possible, a more robust and scalable two-step, one-pot method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[14][15][16] The acyl chloride is not isolated but is reacted in situ with an ammonia source (e.g., aqueous ammonium hydroxide) to form the primary amide. This method is high-yielding, uses inexpensive reagents, and the byproducts (SO₂ and HCl) are gaseous and easily removed.
Caption: Decision workflow for selecting the amidation method for scale-up.
Detailed Experimental Protocol (100 g Scale)
-
Reactor Setup: Equip a 2 L jacketed reactor with a mechanical stirrer, a reflux condenser, and a gas outlet connected to a caustic scrubber (NaOH solution).
-
Acyl Chloride Formation: a. Charge the reactor with 2,4-Dibromo-6-fluorobenzoic acid (100 g, 0.33 mol) and toluene (500 mL). b. Add a catalytic amount of N,N-dimethylformamide (DMF, 2 mL). c. Slowly add thionyl chloride (SOCl₂, 47 g, 0.40 mol, 1.2 equiv.) dropwise at room temperature. d. After the addition, heat the mixture to 70-80°C for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[15]
-
Amidation: a. Cool the reaction mixture to room temperature. b. Remove the excess thionyl chloride and toluene under reduced pressure. c. Cool the resulting crude acyl chloride residue in an ice bath to 0-5°C. d. Very slowly and carefully, add concentrated ammonium hydroxide (28-30%, ~300 mL) dropwise, ensuring the temperature is maintained below 15°C. A thick white precipitate will form.
-
Safety Precaution: The reaction of the acyl chloride with aqueous ammonia is extremely exothermic and vigorous. A slow, controlled addition with efficient cooling is absolutely critical to prevent a runaway reaction.
-
-
Isolation and Purification: a. Stir the resulting slurry at room temperature for 1 hour. b. Filter the solid product using a Buchner funnel. c. Wash the filter cake extensively with cold deionized water (3 x 300 mL) to remove ammonium salts. d. Dry the product in a vacuum oven at 60-70°C to yield this compound. e. The product is often of sufficient purity. For very high purity requirements, recrystallization from ethanol or isopropanol can be performed.[17]
Scale-Up Considerations
-
Thionyl Chloride: SOCl₂ is corrosive and reacts violently with water. Use a closed system for transfers. The off-gases (SO₂, HCl) must be scrubbed.
-
Quench Step: The quench of the acyl chloride with ammonia is the most critical step to control on a large scale. A robust cooling system and a slow, subsurface addition of the ammonia solution are recommended to manage the exotherm and minimize splashing.
-
Purification: Recrystallization is generally preferred over chromatography for large-scale purification due to cost and solvent usage.[17]
Data Summary and Characterization
| Step | Starting Material | Product | Typical Yield | Typical Purity (HPLC) |
| 1 | 2-Fluoroaniline | 2,4-Dibromo-6-fluoroaniline | 85-92% | >95% |
| 2 | 2,4-Dibromo-6-fluoroaniline | 2,4-Dibromo-6-fluorotoluene | 70-80% | >98% (after distillation) |
| 3 | 2,4-Dibromo-6-fluorotoluene | 2,4-Dibromo-6-fluorobenzoic Acid | 75-85% | >99% |
| 4 | 2,4-Dibromo-6-fluorobenzoic Acid | This compound | 90-97% | >99% |
Characterization: The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Process Safety and Hazard Analysis
-
Bromine: Highly toxic, corrosive, and a strong oxidizer.[2][3] All handling must be done in a well-ventilated fume hood or a closed system. Personnel must wear appropriate PPE, including acid-resistant gloves, splash goggles, a face shield, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate or sodium bisulfite solution) readily available.
-
Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with the same precautions as bromine. The off-gases must be scrubbed through a caustic solution.
-
Exothermic Reactions: The bromination, diazonium salt decomposition, and acyl chloride quench are all significantly exothermic. Scale-up requires a thorough thermal hazard assessment (e.g., using reaction calorimetry) to design adequate cooling capacity and emergency procedures.
-
Pressure Build-up: The Sandmeyer reaction releases a large volume of N₂ gas. Ensure the reactor is properly vented to prevent over-pressurization.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic N-Protection for Regiocontrolled Reactions of 2,4-Dibromo-6-fluorobenzamide
Introduction: Navigating the Synthetic Challenges of a Polyhalogenated Benzamide
2,4-Dibromo-6-fluorobenzamide is a highly functionalized aromatic scaffold with significant potential in the development of novel pharmaceuticals and agrochemicals. The presence of multiple halogen substituents offers a versatile platform for diversification through cross-coupling reactions. However, the inherent reactivity of the primary amide N-H bond and the potential for multiple reaction sites on the aromatic ring present considerable synthetic challenges. Direct N-alkylation or acylation can be sluggish due to the electron-deficient nature of the aromatic ring and steric hindrance from the ortho-bromo and ortho-fluoro substituents. Furthermore, achieving regioselective functionalization at one of the bromine atoms in the presence of the other and the primary amide requires a carefully orchestrated protecting group strategy.
This application note provides a comprehensive guide to effective N-protection strategies for this compound, enabling its successful use in subsequent regioselective cross-coupling reactions. We will explore the rationale behind the selection of suitable protecting groups, provide detailed, field-proven protocols for their installation and removal, and demonstrate their application in directing regioselective Suzuki-Miyaura coupling.
The Imperative for Amide Protection: Enabling Regiocontrolled Functionalization
The primary amide moiety in this compound is a nucleophilic site and its N-H proton is weakly acidic (pKa ≈ 17)[1][2][3][4]. In the presence of bases, typically required for cross-coupling reactions, the amide can be deprotonated to form an amidate anion. This can lead to undesired side reactions, such as N-arylation, or interfere with the catalytic cycle of the desired C-C bond formation.
Protecting the amide nitrogen atom serves two critical purposes:
-
Inertness: It renders the amide nitrogen non-nucleophilic and non-acidic, preventing it from participating in unwanted side reactions.
-
Steric Direction: A bulky protecting group can influence the regioselectivity of subsequent reactions by sterically shielding the ortho (C2) bromine atom, thereby favoring reactions at the more accessible para (C4) position.
An ideal protecting group for this system should be:
-
Easily and efficiently introduced under conditions that do not promote side reactions.
-
Stable to the conditions of subsequent transformations (e.g., palladium-catalyzed cross-coupling).
-
Readily removed under mild conditions that do not affect the newly installed functionality or other parts of the molecule.
-
Capable of providing steric bulk to influence regioselectivity.
Based on these criteria, we have identified the tert-Butoxycarbonyl (Boc) and p-Methoxybenzyl (PMB) groups as highly suitable candidates for the N-protection of this compound.
Diagram: Logic of the Protecting Group Strategy
References
Application Notes and Protocols for the Purification of Products Derived from 2,4-Dibromo-6-fluorobenzamide
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the purification of chemical entities derived from 2,4-Dibromo-6-fluorobenzamide. This starting material is a versatile scaffold in medicinal chemistry, frequently employed in cross-coupling reactions to generate complex molecular architectures. However, the presence of multiple halogen substituents presents unique challenges in purification, including the separation of structurally similar intermediates and byproducts. This document outlines field-proven strategies encompassing reaction workup, flash column chromatography, and recrystallization, with a focus on the underlying chemical principles that govern these separation techniques. We address the purification of products from two of the most common synthetic transformations involving this scaffold: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Introduction: The Purification Challenge
This compound is a valuable building block due to its distinct reactivity profile. The electronic environment of the aromatic ring, influenced by the electron-withdrawing effects of the two bromine atoms and the fluorine atom, dictates the regioselectivity of subsequent reactions.[1] Notably, the C-Br bond at the 4-position is more electronically activated and sterically accessible, making it significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the sterically hindered C-Br bond at the 2-position.[1]
This differential reactivity is the cornerstone of its synthetic utility but also defines the primary purification challenge: reaction mixtures often contain the desired mono-substituted product alongside unreacted starting material and the mono-substituted intermediate where only the 4-position has reacted. The structural and polarity similarities between these compounds necessitate carefully optimized purification protocols.
Common Impurities Encountered:
-
Unreacted Starting Material: Residual this compound.
-
Mono-Substituted Intermediate: The major byproduct in reactions targeting di-substitution, where only the C4-Br bond has been functionalized.
-
Homocoupled Byproducts: Arising from the coupling partner (e.g., boronic acid homocoupling in Suzuki reactions).
-
Catalyst Residues: Residual palladium and ligands.
-
Inorganic Salts: From the base used in the coupling reaction.
The following sections provide detailed, self-validating protocols designed to effectively separate the desired product from these common contaminants.
Purification Workflow Overview
A robust purification strategy for derivatives of this compound typically follows a multi-step process. Each step is designed to remove a specific class of impurities, progressively enriching the desired compound.
Caption: General purification workflow for derivatives of this compound.
Protocol I: Purification of a Suzuki-Miyaura Coupling Product
This protocol details the purification of a representative product, 2-Aryl-4-bromo-6-fluorobenzamide , formed via a selective Suzuki-Miyaura coupling at the C4-position.
Impurity Profile & Rationale
The primary impurities are the starting this compound and homocoupled aryl boronic acid. The product is significantly less polar than the starting benzamide due to the introduction of the aryl group. This polarity difference is the basis for chromatographic separation.
Step-by-Step Experimental Protocol
A. Aqueous Workup and Catalyst Removal
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (EtOAc, ~10 volumes relative to the solvent volume).
-
Filtration: Filter the mixture through a pad of Celite® to remove the heterogeneous palladium catalyst.[2] Wash the pad thoroughly with additional ethyl acetate to ensure complete recovery of the product.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic residues).
-
Water.
-
Brine (saturated aqueous NaCl solution, to reduce the water content in the organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid or oil.
B. Purification by Flash Column Chromatography
-
Column Selection: Use a silica gel column. The mass of silica should be approximately 50-100 times the mass of the crude product.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for optimal band resolution.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might be from 5% to 40% EtOAc/Hexanes.
-
Rationale: The less polar homocoupled byproduct will elute first, followed by the desired product. The more polar starting material will elute at higher concentrations of ethyl acetate.
-
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
| Compound | Typical Eluent (EtOAc/Hexanes) | Polarity |
| Boronic Acid Homocoupling | 0-10% | Low |
| Desired Product (Mono-aryl) | 15-30% | Medium |
| Starting Material (Dibromo) | 35-50% | High |
| Caption: Table summarizing typical elution order in flash chromatography. |
C. Final Purification by Recrystallization
-
Solvent Screening: Test the solubility of the purified product in various solvents to find a suitable system. An ideal single solvent dissolves the compound when hot but not when cold.[3] For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "bad" (or anti-solvent).[4][5] Common systems for aromatic amides include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[2][6]
-
Procedure (Two-Solvent Example: Ethanol/Water):
-
Dissolve the product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While hot, add water dropwise until the solution becomes faintly cloudy (the saturation point).
-
If too much water is added, add a few drops of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum to obtain the final, high-purity product.
Protocol II: Purification of a Buchwald-Hartwig Amination Product
This protocol details the purification of a representative product, 2-(N-Arylamino)-4-bromo-6-fluorobenzamide , formed via a selective C-N coupling.
Impurity Profile & Rationale
The key impurities are unreacted starting materials (this compound and the amine coupling partner) and residual phosphine ligands/oxides. The workup is critical for removing the strong base (e.g., sodium tert-butoxide) and the amine. Chromatography separates the product from the starting benzamide and ligand byproducts.
Caption: Purification strategy for a Buchwald-Hartwig amination product.
Step-by-Step Experimental Protocol
A. Reaction Workup
-
Quenching: After cooling the reaction to room temperature, carefully quench the mixture by adding water.
-
Dilution & Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.[2]
-
Rationale: This removes the inorganic base and any water-soluble components. If a basic amine was used as the coupling partner, an optional wash with dilute acid (e.g., 1M HCl) can be performed to remove it, but care must be taken if the product itself has a basic site.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
B. Purification by Flash Column Chromatography
-
Adsorbent and Eluent: Use silica gel as the stationary phase. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.[3]
-
Elution Profile:
-
The desired N-arylated product is typically more polar than the starting dibromobenzamide due to the introduction of the N-H or N-R group capable of hydrogen bonding.
-
The elution order will generally be: Starting this compound -> Desired Product .
-
Phosphine oxide byproducts can be quite polar and may require higher solvent polarity to elute.
-
-
Analysis and Collection: Monitor fractions by TLC, staining with an oxidizing agent like potassium permanganate if the compounds are not UV-active. Combine pure fractions and concentrate.
C. Final Purification by Recrystallization
-
Solvent Selection: Follow the screening procedure described in Section 3.2.C. Due to the hydrogen-bonding capability of the amide and the newly installed amine, solvents like isopropanol, ethanol, or acetone, often with water or hexanes as an anti-solvent, are good starting points.[2][7]
-
Procedure: Perform the recrystallization as detailed previously. The resulting crystalline material should exhibit high purity, suitable for further synthetic steps or biological evaluation.
Alternative & Advanced Purification Techniques
A. Preparative Thin-Layer Chromatography (Prep TLC)
For small-scale reactions (<100 mg), preparative TLC is a rapid and effective purification method.[8][9]
-
Plate Preparation: Use a thick-layer (0.5-2.0 mm) silica gel plate.[10]
-
Sample Application: Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., DCM) and apply it as a thin, continuous band across the origin.[11]
-
Development: Develop the plate using the solvent system optimized via analytical TLC.
-
Visualization & Extraction: Visualize the separated bands under UV light. Scrape the silica band corresponding to the desired product into a fritted funnel. Elute the product from the silica using a polar solvent like ethyl acetate or 10% methanol in dichloromethane.[8]
B. Supercritical Fluid Chromatography (SFC)
SFC is a powerful, "green" alternative to normal and reverse-phase HPLC, particularly well-suited for pharmaceutical compounds.[12][13][14] It uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol.
-
Advantages: SFC offers faster separations, reduced solvent consumption, and quicker sample recovery due to the volatility of CO₂.[15]
-
Application: It is highly effective for separating compounds with similar polarities and for chiral separations. This technique is ideal for high-throughput purification in drug discovery settings.[12][15]
Conclusion
The purification of products derived from this compound requires a systematic and principled approach. By understanding the differential reactivity of the C-Br bonds and anticipating the likely impurity profile, researchers can design effective purification strategies. The combination of a thorough aqueous workup, carefully optimized flash column chromatography, and a final recrystallization step is a robust and reliable workflow for obtaining high-purity materials. The protocols provided herein serve as a validated starting point for scientists working with this important class of chemical intermediates.
References
- 1. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8497374B2 - Process for preparing and purifying bortezomib - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20140357871A1 - Process for preparation of rufinamide - Google Patents [patents.google.com]
- 7. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2012143933A1 - A PROCESS FOR PREPARATION OF 4-FLUORO-α-[2-METHYL-L-OXOPROPYL]-γ-OXO-N-β-DIPHENYLBENZENE BUTANE AMIDE - Google Patents [patents.google.com]
- 13. JP2008063260A - Method for producing coupling product by carbon-carbon bond-producing reaction - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Suzuki Coupling of Polyhalogenated Benzamides
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on overcoming the specific and often complex challenges encountered during the Suzuki-Miyaura coupling of polyhalogenated benzamides. These substrates are of immense importance in medicinal chemistry, yet their successful functionalization demands a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters.
This guide is structured to offer practical, field-tested insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems. Each issue is followed by a step-by-step diagnostic and solution pathway, grounded in mechanistic understanding.
Question 1: My reaction is stalled with low conversion of the starting aryl chloride, and I'm observing significant dehalogenation of my benzamide. What's going wrong?
Answer:
This is a classic challenge when dealing with electron-rich or sterically hindered aryl chlorides. The slow rate of oxidative addition, the first crucial step in the catalytic cycle, allows for competing side reactions like dehalogenation to dominate.[1][2] Here’s how to troubleshoot:
1. Catalyst & Ligand System - The Heart of the Reaction:
-
Problem: Your current palladium source and ligand may not be active enough to promote the difficult oxidative addition to the C-Cl bond. Standard ligands like PPh₃ are often insufficient for this task.
-
Solution: Switch to a more electron-rich and bulky phosphine ligand. These ligands stabilize the electron-rich palladium(0) center and promote the cleavage of the strong aryl-chloride bond.[3][4]
-
Recommended Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for coupling aryl chlorides.[5] N-heterocyclic carbenes (NHCs) are also excellent alternatives.[3][6]
-
Action: Screen a panel of these specialized ligands. A good starting point is to use a pre-formed catalyst (e.g., XPhos Pd G3) which are often more reliable.
-
2. The Role of the Base and Solvent:
-
Problem: The base might be promoting the formation of palladium-hydride species, which are responsible for dehalogenation.[2] This is particularly problematic with certain bases in the presence of protic solvents or water.
-
Solution:
-
Base Selection: Switch to a non-nucleophilic, moderately strong base. Potassium phosphate (K₃PO₄) is often an excellent choice for these challenging couplings.[7] Cesium carbonate (Cs₂CO₃) can also be effective.
-
Solvent System: While some water is often necessary to facilitate the reaction, excess water can promote protodeboronation of your boronic acid partner.[8] Anhydrous conditions can sometimes be beneficial, but often a carefully controlled ratio of an aprotic organic solvent (like dioxane, toluene, or 2-MeTHF) to water is optimal.[7]
-
3. Temperature and Reaction Time:
-
Problem: Insufficient thermal energy can lead to a sluggish reaction. However, excessively high temperatures can accelerate catalyst decomposition and side reactions.[9]
-
Solution: Gradually increase the reaction temperature. For aryl chlorides, temperatures in the range of 80-110 °C are common. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance where product formation outpaces byproduct formation.[10]
Troubleshooting Workflow: Low Conversion & Dehalogenation
Caption: A stepwise guide to troubleshooting low yield and dehalogenation.
Question 2: I have a dichlorinated benzamide, and I'm struggling to achieve mono-substitution. The reaction either gives me a mixture of starting material, mono- and di-substituted product, or it doesn't react at all. How can I control the selectivity?
Answer:
Achieving selective mono-coupling on a polyhalogenated substrate is a significant challenge where success hinges on exploiting the subtle electronic and steric differences between the halogen positions.[11]
1. Understand the Intrinsic Reactivity:
-
Electronic Effects: The position of the electron-withdrawing benzamide group will make the ortho and para positions more electrophilic and thus more susceptible to oxidative addition. Halogens at these positions will typically react first.[12]
-
Steric Hindrance: A halogen flanked by bulky groups will be sterically shielded, making it less accessible to the palladium catalyst. This can be used to your advantage to favor reaction at a less hindered site.
2. Strategic Control of Reaction Conditions:
-
Stoichiometry is Key: To favor mono-substitution, use the boronic acid/ester as the limiting reagent. Start with 0.9-1.05 equivalents of the boron reagent relative to your dichlorinated benzamide.
-
Lower Temperature & Shorter Reaction Time: More forcing conditions (higher temperatures, longer times) will inevitably lead to the second coupling.[12] Start with milder conditions (e.g., 60-80 °C) and monitor the reaction carefully. Stop the reaction once the starting material is consumed and before significant di-substituted product forms.
-
Catalyst Loading: Sometimes, a lower catalyst loading can improve selectivity by slowing down the overall reaction rate, allowing for greater differentiation between the two halogen sites.
3. The "Slow Release" Strategy:
-
Problem: Boronic acids can be unstable and prone to side reactions like protodeboronation and homocoupling.[1][8][13] A high concentration of the active boronic acid at the beginning of the reaction can also drive the reaction towards di-substitution.
-
Solution: Use a more stable boronic acid surrogate, such as a potassium organotrifluoroborate (R-BF₃K) or a pinacol boronate ester (R-Bpin).[14][15][16][17] These reagents slowly hydrolyze under the basic reaction conditions to release the active boronic acid, keeping its concentration low and constant, which can significantly improve mono-selectivity.[14][15]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which boron reagent is best for my reaction: a boronic acid, a pinacol ester, or a trifluoroborate salt?
A: The choice depends on the stability of your reagent and the desired reactivity profile.
| Boron Reagent | Advantages | Disadvantages | Best For... |
| Boronic Acid | Often commercially available, highly reactive. | Prone to decomposition (protodeboronation, oxidation) and trimerization to boroxines.[1][13] | Simple, robust couplings where reagent stability is not a major concern. |
| Pinacol Ester (Bpin) | Bench-stable, crystalline solids, less prone to decomposition.[7] | Can be less reactive, may require hydrolysis to the boronic acid before transmetalation.[16][17] | Improving reproducibility, slow additions, and when the corresponding boronic acid is unstable. |
| Trifluoroborate (BF₃K) | Highly stable, crystalline solids, often used in "slow release" strategies.[14][15] | Hydrolysis rate can be highly variable and substrate-dependent.[14][15] | Reactions sensitive to high concentrations of boronic acid; improving mono-selectivity in polyhalogenated systems. |
Q2: My benzamide has an N-H bond. Do I need to protect it?
A: It is highly recommended. The amide N-H proton is acidic and can be deprotonated by the base. The resulting anion can chelate to the palladium center, inhibiting catalysis.[2] Furthermore, for certain N-heterocyclic substrates, this deprotonation can alter the electronic properties of the ring, potentially increasing susceptibility to dehalogenation.[2]
-
Recommended Protecting Groups: A Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group can effectively protect the amide nitrogen and can be readily removed post-coupling.
Q3: How can I effectively monitor my reaction to know when it's complete?
A: Real-time or frequent reaction monitoring is crucial for optimization and preventing byproduct formation.[18]
-
Thin-Layer Chromatography (TLC): The simplest method. It's fast and allows you to qualitatively track the consumption of starting materials and the formation of the product.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to confirm the mass of your product and identify potential byproducts.
-
NMR Spectroscopy: For reactions involving fluorine atoms (e.g., on the benzamide or boronic acid), ¹⁹F NMR can be a powerful, quantitative tool to directly monitor the reaction mixture without workup.[19]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Arylation of a Dichlorobenzamide
This protocol is a starting point and should be optimized for each specific substrate.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the dichlorobenzamide (1.0 equiv.), the arylboronic acid pinacol ester (1.05 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous dioxane and deionized water (e.g., in a 10:1 ratio) to achieve a concentration of ~0.1 M with respect to the dichlorobenzamide.
-
Degassing: Seal the vial and thoroughly degas the mixture by sparging with argon for 10-15 minutes.
-
Reaction: Place the vial in a preheated heating block at 80 °C and stir vigorously.
-
Monitoring: After 1 hour, and every 2-3 hours thereafter, carefully take a small aliquot, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS.
-
Workup: Once the starting material is consumed and before significant di-arylated product is observed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 19. azom.com [azom.com]
Technical Support Center: Optimizing Catalyst Loading for 2,4-Dibromo-6-fluorobenzamide Cross-Coupling
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2,4-Dibromo-6-fluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and provide detailed, evidence-based solutions in a practical question-and-answer format. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your specific reaction effectively.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low or no yield. What are the most likely causes?
A1: Low to no yield in cross-coupling reactions with a di-substituted, electron-deficient substrate like this compound is a common challenge. The primary culprits often fall into these categories:
-
Inefficient Oxidative Addition: The C-Br bonds in your substrate are on an electron-deficient ring, which can make the initial oxidative addition of the palladium catalyst, a rate-determining step, more challenging.[1][2] The choice of palladium precursor and, more critically, the ligand is paramount to overcoming this hurdle.[3][4][5]
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation and deactivation.[6][7] Inadequate degassing of solvents and reagents, or the presence of impurities, can quickly poison the catalyst.[3][8] Additionally, the amide functionality on your substrate could potentially coordinate to the palladium center, leading to catalyst inhibition.[5]
-
Suboptimal Base or Solvent: The base plays a crucial role in the transmetalation step of many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] An inappropriate base or solvent system can lead to poor solubility of reagents or hinder the catalytic cycle.[4][10]
Q2: I'm observing significant homocoupling of my coupling partner. How can I suppress this side reaction?
A2: Homocoupling is a frequent side reaction, particularly in Suzuki-Miyaura couplings. It can be minimized by addressing the following factors:
-
Oxygen Contamination: The presence of oxygen is a major contributor to the homocoupling of boronic acids.[8] Rigorous degassing of your reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent is critical.[3][8]
-
High Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor homocoupling pathways.[4] It is essential to find the optimal catalyst loading that promotes the desired cross-coupling without accelerating side reactions.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can often mitigate homocoupling by sterically hindering the undesired coupling pathway and promoting the desired reductive elimination step.[4]
Q3: Which C-Br bond on this compound is more likely to react first?
A3: In polyhalogenated aromatic compounds, the site of initial oxidative addition is influenced by a combination of electronic and steric factors. For this compound, the C4-Br bond is generally more likely to react first in a palladium-catalyzed cross-coupling reaction. This is due to the electronic influence of the substituents. The electron-withdrawing nitro group in 1,4-dibromo-nitrobenzene, for instance, directs the initial coupling to the ortho C-Br bond.[11] In your substrate, the fluorine and benzamide groups have complex electronic effects, but generally, the C4 position is more activated towards oxidative addition. However, the selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.[11][12][13]
Troubleshooting Guides
Issue 1: Low Conversion and Catalyst Decomposition (Palladium Black Formation)
Low conversion accompanied by the formation of palladium black is a strong indicator of catalyst deactivation and precipitation.
Root Cause Analysis:
-
Inefficient Ligand Stabilization: The phosphine ligand is crucial for stabilizing the Pd(0) catalytic species and preventing its aggregation into inactive palladium black.[6][7] An inappropriate ligand-to-metal ratio or a ligand that is not robust enough under the reaction conditions can lead to catalyst decomposition.
-
High Temperature: While heat can accelerate the reaction, excessive temperatures can also speed up catalyst deactivation pathways.[8]
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient under your current conditions.[3][8]
Troubleshooting Steps:
-
Optimize Ligand-to-Palladium Ratio: For monodentate phosphine ligands, a 2:1 ligand-to-palladium ratio is a good starting point. For bidentate ligands, a 1:1 ratio is typically used. You may need to screen different ratios to find the optimal balance for catalyst stability and activity.
-
Screen Different Ligands: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often more effective.[4][5] Consider ligands such as SPhos, XPhos, or RuPhos.
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration to see if catalyst stability improves.
-
Use a Pre-activated Pd(0) Source: Consider using a Pd(0) precatalyst like Pd₂(dba)₃ to bypass the in-situ reduction step.
Issue 2: Reaction Stalls After Mono-Coupling
In some cases, the first cross-coupling reaction proceeds, but the second C-Br bond fails to react.
Root Cause Analysis:
-
Altered Substrate Reactivity: After the first coupling, the electronic properties of the benzamide are altered, which can make the second oxidative addition more difficult.
-
Product Inhibition: The mono-coupled product may coordinate to the palladium catalyst more strongly than the starting material, leading to product inhibition.[1]
-
Steric Hindrance: The newly introduced group from the first coupling can sterically hinder the approach of the catalyst to the remaining C-Br bond.
Troubleshooting Steps:
-
Increase Catalyst Loading for the Second Step: If you are performing a sequential coupling, consider adding a fresh portion of catalyst and ligand after the first coupling is complete.
-
Switch to a More Active Catalyst System: A more robust catalyst system with a highly active ligand may be necessary to overcome the increased inertness of the mono-coupled intermediate.
-
Elevate the Reaction Temperature: A higher temperature may provide the necessary energy to overcome the activation barrier for the second oxidative addition.
Experimental Protocols
General Protocol for High-Throughput Screening of Catalyst Loading
This protocol is designed for initial screening to identify a promising catalyst loading range. It is recommended to use a 96-well plate format for efficiency.[14][15][16][17]
Materials:
-
This compound
-
Coupling partner (e.g., arylboronic acid for Suzuki coupling)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Internal standard (e.g., biphenyl)
-
96-well reaction block with stir bars
Procedure:
-
Plate Preparation: In an inert atmosphere (glovebox), add the this compound (1.0 equiv), coupling partner (1.2 equiv), and base (2.0 equiv) to each well of the 96-well plate.
-
Catalyst/Ligand Stock Solution Preparation: Prepare stock solutions of the palladium precatalyst and ligand in the reaction solvent. This allows for accurate dispensing of small quantities.
-
Catalyst Addition: Add the appropriate volume of the catalyst and ligand stock solutions to each well to achieve the desired catalyst loading (e.g., screen from 0.5 mol% to 5 mol%).
-
Solvent Addition: Add the degassed solvent to each well to reach the final reaction concentration.
-
Reaction: Seal the 96-well plate and place it in a preheated reaction block. Stir the reactions at the desired temperature for a set time (e.g., 12-24 hours).
-
Workup and Analysis: After cooling, add an internal standard to each well. Dilute the samples and analyze by LC-MS or GC-MS to determine the conversion and yield for each condition.
| Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Conversion (%) |
| 0.5 | 1.0 | K₃PO₄ | Dioxane | 100 | 15 |
| 1.0 | 2.0 | K₃PO₄ | Dioxane | 100 | 45 |
| 2.0 | 4.0 | K₃PO₄ | Dioxane | 100 | 85 |
| 3.0 | 6.0 | K₃PO₄ | Dioxane | 100 | 88 |
| 5.0 | 10.0 | K₃PO₄ | Dioxane | 100 | 87 |
Table 1: Example data from a high-throughput screening of catalyst loading for a Suzuki-Miyaura coupling.
Visualizing the Process
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Generalized Catalytic Cycle for Cross-Coupling
Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
- 17. pubs.acs.org [pubs.acs.org]
Preventing debromination of 2,4-Dibromo-6-fluorobenzamide during reactions
Welcome to the technical support center for 2,4-Dibromo-6-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this polyhalogenated aromatic compound. Our focus is to provide in-depth troubleshooting advice and optimized protocols to prevent the common side reaction of debromination, ensuring the integrity of your synthetic pathways.
Introduction: The Challenge of Selective Functionalization
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthetic utility is often hampered by the lability of the carbon-bromine bonds, leading to undesired hydro-debromination. This guide provides a structured, question-and-answer approach to diagnose and solve issues related to premature loss of bromine substituents during common chemical transformations.
The reactivity of the C-Br bonds in this compound is influenced by several factors:
-
Electronic Effects: The fluorine and benzamide groups are electron-withdrawing, which can increase the susceptibility of the aryl ring to certain reactions, but also influences the stability of the C-Br bonds.
-
Steric Hindrance: The substituents at the 2, 4, and 6 positions create a sterically hindered environment that can affect catalyst and reagent accessibility.
-
Differential Reactivity: The bromine at the 4-position is generally more reactive in cross-coupling reactions than the sterically hindered bromine at the 2-position.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, debromination is a frequent and frustrating side reaction.
Question 1: I am observing significant debromination during my Suzuki-Miyaura coupling reaction. What is the primary cause and how can I prevent it?
Answer:
Hydro-debromination in Suzuki-Miyaura coupling is most often caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This Pd-H intermediate can then participate in a competing reductive elimination pathway with your aryl halide, replacing a bromine atom with hydrogen.
The formation of Pd-H species can be promoted by:
-
The presence of water or alcohols in the reaction mixture.
-
The use of certain bases, particularly strong alkoxide bases.
-
Decomposition of the boronic acid or ester.
Troubleshooting Workflow: Minimizing Debromination in Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling debromination.
Optimized Protocol for Selective Suzuki-Miyaura Coupling
This protocol is designed to favor the cross-coupling reaction over debromination for substrates like this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with argon (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane and degassed water (e.g., 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question 2: My Buchwald-Hartwig amination is resulting in a debrominated product. How can I improve the selectivity?
Answer:
Similar to Suzuki coupling, debromination in Buchwald-Hartwig amination often arises from competing reaction pathways involving palladium-hydride species.[2][3] The choice of ligand and base is critical in steering the reaction towards the desired C-N bond formation.
Key Considerations for Buchwald-Hartwig Amination:
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Ligand | Use bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos. | These ligands promote faster reductive elimination of the desired C-N bond, outcompeting the debromination pathway.[4] |
| Base | Use a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides (NaOtBu or KOtBu). | Strong bases can promote the formation of Pd-H species and other side reactions.[5] |
| Solvent | Use aprotic solvents such as toluene or dioxane. | These solvents are less likely to act as hydride sources compared to alcohols. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). | Higher temperatures can increase the rate of side reactions, including debromination. |
Question 3: I am attempting a Sonogashira coupling and observing debromination. What are the likely causes?
Answer:
Debromination in Sonogashira coupling can occur, especially with electron-deficient aryl halides.[6][7] The primary causes are often related to the reaction conditions, which can lead to side reactions that compete with the desired C-C bond formation.
Common causes of debromination in Sonogashira coupling include:
-
High reaction temperatures: Higher temperatures can promote catalyst decomposition and side reactions.[8]
-
Base-induced elimination: The amine base, if too strong or used in excess, can contribute to debromination.
-
Homocoupling of the alkyne (Glaser coupling): While not directly causing debromination, the conditions that favor homocoupling can also lead to other undesired side reactions.[9][10]
To mitigate these issues, consider using a copper-free Sonogashira protocol, which often proceeds under milder conditions.[7][8] Using a well-defined palladium pre-catalyst can also improve the reaction's efficiency and reduce side products.
Section 2: Handling Organometallic Reagents
The use of highly reactive organometallic reagents like Grignard or organolithium compounds requires careful control to avoid debromination.
Question 4: When I try to form a Grignard reagent from this compound, I get a mixture of products, including the debrominated starting material. How can I achieve selective Grignard formation?
Answer:
The formation of a Grignard reagent from a dihaloarene is a delicate balance of reactivity. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for regioselective Grignard formation in many cases (I > Br > Cl > F).[11] However, with two bromine atoms, achieving selectivity can be challenging.
Factors influencing regioselectivity and debromination:
-
Steric Hindrance: The bromine at the 4-position is less sterically hindered and therefore more likely to react with magnesium to form the Grignard reagent.
-
Reaction Conditions: Standard Grignard formation conditions can sometimes be too harsh, leading to side reactions.
To promote selective Grignard formation at the 4-position, consider the following:
-
Use of Activated Magnesium: Employing Rieke magnesium or mechanically activating the magnesium turnings can allow for lower reaction temperatures.
-
Iodine Activation: A small crystal of iodine can be used to initiate the reaction at a lower temperature.
-
Transmetalation: An alternative is to perform a lithium-halogen exchange at low temperature, followed by transmetalation with MgBr₂·OEt₂.
Question 5: I am using n-butyllithium (n-BuLi) for a lithium-halogen exchange, but I am seeing debromination. How can I control this reaction?
Answer:
Lithium-halogen exchange is an extremely fast reaction, and its selectivity is highly dependent on temperature and the structure of the substrate.[12][13] For a molecule like this compound, the electronic environment around each bromine atom is different, which can be exploited to achieve regioselectivity.
Mechanism of Lithium-Halogen Exchange and Debromination
Caption: Competing pathways in reactions with n-BuLi.
Recommendations for selective lithium-halogen exchange:
-
Temperature is critical: Perform the reaction at very low temperatures, typically -78 °C or even -100 °C, to ensure the reaction is kinetically controlled.
-
Solvent Choice: Use ethereal solvents like THF or diethyl ether, which can help stabilize the organolithium species.
-
Addition Rate: Add the n-BuLi solution slowly to the substrate solution to maintain a low temperature and minimize localized heating.
-
Quenching: Quench the reaction with the desired electrophile at the low reaction temperature before allowing it to warm up.
By carefully controlling the reaction conditions, particularly temperature, you can favor the desired lithium-halogen exchange and prevent unwanted debromination.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Technical Support Center: Managing Steric Hindrance in Reactions with 2,4-Dibromo-6-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Challenge: The Steric Profile of 2,4-Dibromo-6-fluorobenzamide
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthetic utility is often hampered by steric hindrance. The bulky bromine atoms at the ortho (position 2) and para (position 4) positions, combined with the fluorine atom at the other ortho position (position 6), create a sterically crowded environment around the amide functional group. This congestion can significantly impede the approach of reagents, leading to sluggish reactions, low yields, or complete reaction failure.[1][2][3]
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, empowering you to optimize your reaction conditions and achieve your desired outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My N-alkylation (or N-arylation) reaction with this compound is giving very low to no yield. What are the likely causes and how can I fix it?
Likely Causes:
-
Steric Blockade of the Amide N-H: The two ortho substituents (bromine and fluorine) severely restrict access to the amide nitrogen, making it difficult for electrophiles to approach.[4]
-
Reduced Nucleophilicity of the Amide Nitrogen: The electron-withdrawing effects of the halogen substituents decrease the electron density on the aromatic ring and, consequently, on the amide nitrogen, reducing its nucleophilicity.
-
Inappropriate Base: Using a base that is too bulky or not strong enough to effectively deprotonate the sterically hindered N-H bond can lead to low concentrations of the reactive amide anion.
Solutions:
-
Employ a Strong, Non-Nucleophilic Hindered Base: A strong base is required to ensure complete deprotonation of the amide. However, to avoid competing reactions, a non-nucleophilic, sterically hindered base is ideal.
-
Recommended Bases: Sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA). These bases are strong enough to deprotonate the amide while being too bulky to act as nucleophiles.
-
-
Optimize Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
-
Protocol: Start with room temperature and incrementally increase the temperature to 60-80 °C, monitoring for product formation and potential decomposition.
-
-
Choice of Solvent: The solvent should be able to dissolve the reactants and be stable under the reaction conditions.
-
Recommended Solvents: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices due to their high solvating power.[5]
-
Experimental Protocol: Optimized N-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl and proceed with standard workup and purification.
Q2: I am attempting a coupling reaction with a carboxylic acid to form an imide, but the reaction is failing. What coupling reagents are suitable for this sterically demanding substrate?
Likely Causes:
-
Ineffective Carbodiimide Reagents: Standard coupling reagents like EDC or DCC, even with additives like HOBt, may not be potent enough to activate the carboxylic acid sufficiently to overcome the steric hindrance of the benzamide.[5]
-
Decomposition at High Temperatures: Prolonged heating with standard coupling reagents can lead to the formation of unwanted byproducts and decomposition of the starting materials.
Solutions:
-
Utilize High-Activity Urionium-Based Coupling Reagents: Reagents like HATU, HBTU, or HCTU are more reactive than carbodiimides and are known to be effective for sterically hindered couplings.[5]
-
Mechanism: These reagents rapidly convert the carboxylic acid into a highly reactive acyl-O-phosphonium or acyl-O-uronium intermediate, which is more susceptible to nucleophilic attack by the hindered amide.
-
-
Convert the Carboxylic Acid to an Acyl Fluoride: Acyl fluorides are less sterically demanding and highly reactive towards amines.[6] This conversion can be done in situ.
Data Summary: Recommended Coupling Reagents
| Coupling Reagent | Base | Solvent | Temperature | Key Advantage |
| HATU | DIPEA | DMF, NMP | Room Temp to 50 °C | High reactivity for hindered substrates.[5] |
| HBTU/HCTU | DIPEA | DMF, NMP | Room Temp to 50 °C | Effective and cost-efficient alternatives to HATU. |
| Cyanuric Fluoride | Pyridine | DCM | 0 °C to Room Temp | In situ formation of highly reactive acyl fluoride.[6] |
Q3: My reaction is producing significant amounts of side products. How can I improve the selectivity?
Likely Causes:
-
Competitive Reactions: The ortho bromine atoms can be susceptible to side reactions, such as debromination or participation in transition metal-catalyzed cross-coupling reactions if trace metals are present.
-
Over-activation or Decomposition: Using excessively harsh conditions (very high temperatures or overly reactive reagents) can lead to the decomposition of the starting material or the desired product.
Solutions:
-
Careful Control of Reaction Conditions:
-
Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Equivalents of Reagents: Use a slight excess (1.1-1.2 equivalents) of the coupling partner and reagents to drive the reaction to completion without having large amounts of unreacted, potentially interfering species.
-
-
Purification of Starting Materials: Ensure that the this compound and other reactants are pure and free from any metal contaminants that could catalyze side reactions.
-
Use of Additives: In some cases, additives can suppress side reactions. For example, in palladium-catalyzed cross-coupling reactions involving the bromine atoms, the choice of ligand is crucial for selectivity.
Frequently Asked Questions (FAQs)
Q1: Can I perform transition metal-catalyzed cross-coupling reactions on the bromine atoms of this compound without affecting the amide group?
Yes, this is generally possible. The C-Br bonds are typically more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the amide N-H bond. However, careful selection of the catalyst, ligand, base, and reaction conditions is crucial to avoid competing reactions at the amide site. For instance, using a mild base that does not significantly deprotonate the amide can help maintain its integrity.
Q2: How does the fluorine atom at the 6-position influence the reactivity?
The fluorine atom at the 6-position has two main effects:
-
Steric Hindrance: It contributes significantly to the steric crowding around the amide group.
-
Electronic Effect: As a highly electronegative atom, it has a strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring and the nucleophilicity of the amide nitrogen.
Q3: Are there alternative synthetic strategies to bypass the steric hindrance of the pre-formed benzamide?
Absolutely. A more strategic approach is often to form the substituted benzene ring with the desired functionalities late in the synthesis. For example, you could start with a less hindered aniline derivative, perform the desired N-functionalization, and then introduce the bromine and fluorine atoms in subsequent steps. However, the regioselectivity of the halogenation steps would need to be carefully controlled.[7]
Q4: What analytical techniques are best for monitoring the progress of reactions involving this compound?
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring these reactions as it provides information on the disappearance of starting materials and the appearance of the product, along with their mass-to-charge ratios for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for characterizing the final product and confirming its structure.
Visualizing the Challenge and Solutions
Diagram 1: Steric Hindrance in this compound
Caption: Steric shielding of the amide group by ortho- and para-substituents.
Diagram 2: Proposed Solution Workflow for N-Alkylation
Caption: Optimized workflow for successful N-alkylation.
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]
Improving yield and purity in 2,4-Dibromo-6-fluorobenzamide derivatization
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the derivatization of 2,4-Dibromo-6-fluorobenzamide. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you navigate the common challenges associated with this specific substrate, ultimately improving your reaction yields and final product purity.
Introduction: Understanding the Molecule's Reactivity
This compound presents a unique set of challenges and opportunities in derivatization, primarily at the amide nitrogen. The strong electron-withdrawing effects of the two bromine atoms and the fluorine atom significantly influence the molecule's reactivity. These halogen substituents increase the acidity of the amide N-H proton, facilitating its deprotonation. However, they also create a sterically hindered and electron-deficient aromatic system that must be considered when selecting reagents and reaction conditions.
This guide is structured to address the most pressing issues encountered in the lab, from suboptimal yields to unexpected side products and purification difficulties.
Troubleshooting Guide: Common Issues & Solutions
This section is designed as a first-line resource when your experiment does not proceed as planned. Each issue is broken down by potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Observing a significant amount of unreacted this compound is a common but solvable issue. The root cause often lies in insufficient activation of the amide for nucleophilic attack.
Possible Causes & Recommended Actions:
-
Inadequate Base Strength or Solubility: The base may not be strong enough to deprotonate the amide nitrogen effectively, or it may have poor solubility in the chosen solvent.
-
Solution: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often an excellent choice due to the high solubility of the cesium cation and its "softer" nature, which can favor N-alkylation.[1][2] Potassium hydroxide (KOH) is another strong, effective base.[1][3] Ensure the base is finely powdered and dry to maximize its surface area and reactivity.
-
-
Suboptimal Reaction Temperature: The energy of activation for the reaction may not be met at the current temperature.
-
Solution: Incrementally increase the reaction temperature. N-alkylation reactions of benzamides can require temperatures ranging from 110°C to 175°C, depending on the specific reagents and catalytic system used.[1][4][5] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and avoid decomposition at excessively high temperatures.
-
-
Presence of Moisture: Water can quench the deprotonated amide intermediate and deactivate certain catalysts or reagents.
-
Solution: Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and dry reagents.[1] Purging the reaction vessel with an inert gas like Argon or Nitrogen before adding reagents can displace atmospheric moisture.
-
-
Poor Reactant Solubility: If the benzamide or the alkylating agent is not sufficiently soluble in the chosen solvent, the reaction will be sluggish.[1]
-
Solution: Select a solvent that effectively dissolves all reactants at the reaction temperature. Polar aprotic solvents such as Dimethylformamide (DMF), Toluene, or Tetrahydrofuran (THF) are generally good starting points for N-alkylation.[1]
-
Troubleshooting Workflow: Low Conversion
Below is a logical flow diagram to guide your troubleshooting process when faced with low or no product yield.
Caption: A decision tree for troubleshooting low-yield reactions.
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of impurities. For amide derivatization, these are often predictable.
Possible Side Products & Mitigation Strategies:
-
O-Alkylated Product: Competition between N-alkylation and O-alkylation is a classic challenge.[1] The amide can exist in a tautomeric form (imidic acid), and its oxygen can act as a nucleophile.
-
Mitigation: The choice of solvent is paramount. Polar aprotic solvents like DMF, THF, or Toluene strongly favor the desired N-alkylation.[1] In contrast, polar protic solvents can promote O-alkylation.
-
-
Di-alkylated Product: The mono-alkylated product can sometimes be deprotonated and react a second time with the alkylating agent, which is more common if the initial product is more reactive than the starting material.
-
Mitigation: Carefully control the stoichiometry. Use a 1:1 molar ratio of the benzamide to the alkylating agent, or even a slight excess of the benzamide.[1] Add the alkylating agent slowly or portion-wise to the reaction mixture to maintain its low concentration relative to the mono-alkylated product.[1]
-
-
Hydrolysis to 2,4-Dibromo-6-fluorobenzoic Acid: If trace water is present, the amide can hydrolyze back to the corresponding carboxylic acid, especially under harsh acidic or basic conditions and elevated temperatures.[6][7][8][9]
-
Mitigation: Adhere strictly to anhydrous conditions as described previously. During workup, avoid prolonged exposure to strong aqueous acids or bases. If an aqueous wash is necessary, perform it quickly with cooled solutions and promptly move to the extraction step.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure derivative can be challenging due to the physicochemical properties of polyhalogenated aromatic compounds.
Purification Challenges & Solutions:
-
Residual Starting Materials/Reagents: Unreacted starting material or excess reagents co-eluting with the product during chromatography.
-
Solution: An aqueous workup can often remove many impurities. A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base (e.g., saturated NaHCO₃ solution) can remove acidic impurities like hydrolyzed starting material. Follow with a brine wash to remove residual water before drying the organic layer.[1]
-
-
Recrystallization Fails: Finding a suitable solvent system for recrystallization can be difficult for highly functionalized molecules.
-
Solution: The ideal recrystallization solvent is one where your product is highly soluble at high temperatures but sparingly soluble at room temperature.[10] For brominated aromatics, common solvents to screen include ethanol, methanol, hexane, toluene, and acetone, or mixed solvent systems like ethanol/water.[10]
-
Tip: If your crude product has a yellow or brown tint, it may be due to residual bromine. This can sometimes be removed by washing the crude product with a solution of a reducing agent like sodium bisulfite before purification.[10]
-
Frequently Asked Questions (FAQs)
Q1: What factors should I consider when choosing a base for the N-alkylation of this compound? The choice of base is critical and depends on several factors. You need a base strong enough to deprotonate the amide, which has a pKa of ~17.
-
Strength: Inorganic bases like KOH (potassium hydroxide), K₂CO₃ (potassium carbonate), and Cs₂CO₃ (cesium carbonate) are commonly used.[1] Cs₂CO₃ is often favored for difficult alkylations as it is a strong but relatively soft base, which can lead to higher yields and better N-selectivity.[1][2][4]
-
Solubility: The base's solubility in your reaction solvent is crucial for its effectiveness. Cs₂CO₃ generally has better solubility in organic solvents compared to K₂CO₃.
-
Steric Hindrance: For sterically demanding substrates, a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be considered, although inorganic bases are more common for simple alkylations.
Q2: How does solvent choice impact yield and selectivity? Solvent choice influences reactant solubility, reaction rate, and the selectivity between N- and O-alkylation.
-
N-Alkylation (Desired): Polar aprotic solvents such as DMF, THF, and Toluene are generally the best choice as they solvate the cation of the base but not the amide anion, leaving it more nucleophilic.[1] This environment favors the desired N-alkylation pathway.
-
O-Alkylation (Side Product): Polar protic solvents (e.g., ethanol, methanol) can stabilize the imidic acid tautomer through hydrogen bonding, potentially increasing the amount of the unwanted O-alkylated byproduct.
| Solvent Type | Examples | Suitability for N-Alkylation | Rationale |
| Polar Aprotic | DMF, Toluene, THF, Acetonitrile | Highly Recommended | Favors N-alkylation, good reactant solubility.[1] |
| Polar Protic | Ethanol, Methanol, Water | Not Recommended | May promote O-alkylation and hydrolysis. |
| Nonpolar | Hexane, Cyclohexane | Generally Poor | Poor solubility for the benzamide and base. |
Q3: Can I use alcohols directly as alkylating agents instead of alkyl halides? Yes, this is a modern, more sustainable approach known as the "borrowing hydrogen" or "hydrogen autotransfer" method.[1] This reaction typically requires a transition metal catalyst (e.g., based on Cobalt, Palladium, or Ruthenium) and a base.[1][3][4] The alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes a condensation reaction with the amide, followed by reduction. While this method is atom-economical, it requires specific catalytic systems and optimization.
Protocols & Methodologies
Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide
This protocol provides a robust starting point for the N-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.05 eq)
-
Cesium Carbonate (Cs₂CO₃), finely powdered (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound and cesium carbonate.
-
Purge the flask with Argon or Nitrogen for 5-10 minutes.
-
Add anhydrous DMF via syringe.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction to the desired temperature (start with 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Experimental Workflow
Caption: A standard workflow for synthesis and purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Challenges of Dibromo Substrates in Buchwald-Hartwig Amination: A Technical Troubleshooting Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Buchwald-Hartwig amination with dibromo substrates. The dual reactive sites on these molecules present unique challenges, from achieving selective mono-amination to driving the reaction to complete di-substitution. This resource, presented in a question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig reaction with a dibromoarene is giving me a mixture of mono- and di-aminated products, but I want to favor mono-amination. What are the key parameters to adjust?
Achieving selective mono-amination of a dibromo substrate is a common challenge that hinges on controlling the relative rates of the first and second C-N bond formations. The mono-aminated product is itself a substrate for the second amination, and its reactivity can be comparable to or even greater than the starting dibromoarene. Here’s how to troubleshoot:
-
Amine Stoichiometry: This is your primary lever for control. To favor mono-amination, use a substoichiometric amount of the amine (typically 0.8 to 0.95 equivalents) relative to the dibromoarene. This ensures that there isn't enough amine present to drive the reaction to the di-substituted product.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical.[1][2]
-
Bulky Monodentate Ligands: Ligands like tBuXPhos, XPhos, or RuPhos are often excellent choices for promoting mono-arylation.[3] Their steric bulk can disfavor the oxidative addition of the more sterically hindered mono-aminated intermediate back into the catalytic cycle.
-
Bidentate Ligands: While effective in many Buchwald-Hartwig reactions, some bidentate ligands like BINAP or DPEphos might, in some cases, lead to higher amounts of the di-substituted product due to their different coordination chemistry with the palladium center.[1][4]
-
-
Reaction Temperature and Time: Lowering the reaction temperature (e.g., from 100°C to 60-80°C) can often improve selectivity for the mono-aminated product. This is because the second amination may have a higher activation energy. Closely monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-aminated product is maximized, before significant di-substitution occurs. This is a form of kinetic control.[5][6][7][8]
-
Base Strength and Concentration: A weaker base (e.g., Cs₂CO₃ or K₃PO₄ instead of NaOtBu or LHMDS) can sometimes slow down the second amination more significantly than the first, thus favoring mono-substitution.[2][9][10] Using the minimum necessary amount of base is also advisable.
Q2: I'm trying to achieve complete di-substitution of my dibromo substrate, but the reaction stalls after the first amination. How can I drive the reaction to completion?
Pushing the reaction to the di-aminated product requires overcoming the potential deactivation of the catalyst and the decreased reactivity of the mono-aminated intermediate.
-
Amine and Base Stoichiometry: Ensure you are using a sufficient excess of the amine (at least 2.1 equivalents) and the base (at least 2.5 equivalents) to drive the reaction forward.
-
Catalyst Loading: For challenging di-aminations, increasing the catalyst loading (from 1-2 mol% to 3-5 mol%) can be effective.
-
Ligand Selection: Highly active, bulky monodentate ligands such as XPhos are often necessary to couple the second C-Br bond, which may be electronically deactivated by the newly installed amino group.[11]
-
Higher Reaction Temperatures: Increasing the reaction temperature (e.g., to 110-130°C) can provide the necessary energy to overcome the activation barrier for the second amination. Microwave heating can be particularly effective in rapidly reaching and maintaining these higher temperatures, often for shorter reaction times.[11]
-
Solvent Choice: Ensure your solvent (e.g., toluene, dioxane) can maintain all reactants in solution at the reaction temperature. Poor solubility can hinder reaction rates.
Q3: I'm observing significant hydrodehalogenation (replacement of a bromine with hydrogen) as a side product. What causes this and how can I minimize it?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and is often more prevalent with electron-rich aryl bromides. It can arise from β-hydride elimination from the palladium-amido complex or from other decomposition pathways of the catalyst.
-
Ligand Choice: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands that promote a high rate of reductive elimination relative to competing side reactions are preferred. Ligands like BrettPhos and RuPhos have been shown to be effective in minimizing hydrodehalogenation.[3]
-
Amine Purity: Ensure your amine is free of impurities, especially water, which can contribute to catalyst decomposition and hydrodehalogenation.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can lead to catalyst degradation and promote side reactions.
-
Base Purity: Use a high-purity base. Lower quality bases may contain impurities that can interfere with the catalytic cycle.
Troubleshooting Decision Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Identifying byproducts in the functionalization of 2,4-Dibromo-6-fluorobenzamide
Technical Support Center: Functionalization of 2,4-Dibromo-6-fluorobenzamide
Welcome to the technical support center for the functionalization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and byproduct formation encountered during the chemical modification of this versatile building block. The inherent reactivity of this polyhalogenated aromatic system, while synthetically useful, presents unique challenges. This resource provides field-proven insights and solutions in a direct question-and-answer format to address specific experimental issues.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
FAQ 1: My LC-MS analysis shows a major byproduct with a mass corresponding to the loss of one bromine atom (approx. 79 or 81 m/z). What is this byproduct and how can I prevent it?
Answer: This is one of the most common byproducts observed and is the result of protodehalogenation (also known as hydrodehalogenation). In this side reaction, a bromine substituent on the aromatic ring is replaced by a hydrogen atom, leading to the formation of either 2-Bromo-6-fluorobenzamide or 4-Bromo-6-fluorobenzamide.[1][2]
Causality and Mechanism: Protodehalogenation typically occurs after the initial oxidative addition of the palladium catalyst to the Carbon-Bromine bond. If the subsequent step in the catalytic cycle (e.g., transmetalation in a Suzuki coupling) is slow, the organopalladium intermediate can be intercepted by a proton source, leading to the undesired reduction.[1]
Key Causes:
-
Protic Impurities: Trace amounts of water, alcohols, or other protic solvents can serve as the proton source.[1]
-
Base Selection: Certain bases or their byproducts can facilitate the protonolysis. Alkoxide bases, in particular, can be problematic if not handled under strictly anhydrous conditions.[1]
-
Inefficient Catalysis: A slow transmetalation or reductive elimination step allows the organopalladium intermediate more time to undergo side reactions.[3]
Troubleshooting & Mitigation Strategies:
-
Stringent Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents or those from a sealed commercial source. Dry glassware thoroughly.
-
Base Selection: Switch to a non-nucleophilic, anhydrous base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to alkoxides or hydroxides for minimizing this side reaction.[1]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate of reductive elimination, which can outcompete the protodehalogenation pathway.[1]
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, as catalyst decomposition can lead to inefficient turnover and promote side reactions.[1]
FAQ 2: In my Suzuki-Miyaura coupling, I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. How can this be minimized?
Answer: The formation of a biaryl species from the self-coupling of the boronic acid reagent is a well-known side reaction in Suzuki-Miyaura couplings.[1] This not only consumes your valuable coupling partner but also complicates the final purification.
Causality and Mechanism: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[4] Oxygen can re-oxidize the Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that exclusively promotes the homocoupling of the boronic acid. The base also plays a critical role in activating the boronic acid for this undesired pathway.[5]
Troubleshooting & Mitigation Strategies:
-
Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure of that gas throughout the reaction. Multiple vacuum/backfill cycles are recommended before heating.[4]
-
Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling. Optimize the stoichiometry for your specific substrates.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
FAQ 3: I am attempting a mono-functionalization but am getting a complex mixture of starting material, the two possible mono-substituted isomers, and the di-substituted product. How can I improve selectivity?
Answer: Achieving selective mono-functionalization of this compound is challenging due to the presence of two reactive bromine atoms. However, their electronic and steric environments are different, which can be exploited to achieve regioselectivity.
Causality and Mechanism: The bromine at the C4-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the bromine at the C2-position.[6] The C2-position is sterically hindered by the adjacent benzamide group and the fluorine atom. This difference in reactivity is the key to achieving selective mono-functionalization at the C4-position.
Troubleshooting & Mitigation Strategies:
-
Control Stoichiometry: Use the this compound as the limiting reagent and the nucleophile/coupling partner at 0.9-1.0 equivalents. This ensures that once a single coupling has occurred, there is insufficient coupling partner remaining to react with the second bromine.[7]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often enhance the selectivity, as the higher activation energy required for the reaction at the more hindered C2-position will not be as readily overcome.
-
Choice of Catalyst/Ligand: Some catalyst systems may offer higher selectivity. Screening different palladium sources and ligands is advisable. Less reactive catalysts may favor substitution at the more accessible C4-position.
-
Weaker Base: In some cases, a weaker base can lead to better selectivity for mono-functionalization.[7]
Byproduct Identification Summary
The following table summarizes common byproducts, their molecular formula, and key analytical signatures to aid in their identification.
| Byproduct Name | Molecular Formula | Monoisotopic Mass (Da) | Key Analytical Signature |
| Starting Material | C₇H₄Br₂FNO | 294.86 | M, M+2, M+4 isotopic pattern for Br₂ |
| Protodehalogenation Product | C₇H₅BrFNO | 216.95 | M, M+2 isotopic pattern for Br₁; Appearance of a new proton signal in the ¹H NMR aromatic region.[2] |
| Hydrolysis Product | C₇H₃Br₂FO₂ | 295.85 | M, M+2, M+4 isotopic pattern for Br₂; Broad singlet in ¹H NMR for -COOH; Loss of -NH₂ signals. |
| Boronic Acid Homocoupling | Varies | Varies | Mass corresponds to a dimer of the boronic acid coupling partner (minus B(OH)₂ groups).[1] |
| Mono-substituted Product | Varies | Varies | M, M+2 isotopic pattern for Br₁; Mass corresponds to starting material + coupling partner - Br. |
Experimental Protocols
Protocol 1: General Procedure for Crude Reaction Analysis by LC-MS
This protocol outlines a standard procedure for preparing and analyzing a sample from your reaction mixture to identify the components present.
-
Sample Preparation: a. At a specific time point (e.g., 24 hours), pause the stirring and allow any solids to settle. b. Using a clean glass capillary or syringe, withdraw approximately 50 µL of the supernatant from the reaction mixture. c. Dilute the aliquot in 1.0 mL of a suitable solvent (e.g., acetonitrile or methanol) in a 1.5 mL microcentrifuge tube. d. Vortex the sample thoroughly. e. Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
LC-MS Analysis: a. Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).[8][9] b. Column: A reverse-phase C18 column is typically suitable for these types of aromatic compounds. c. Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid, is a good starting point. d. Method: Run a gradient from 5% B to 95% B over 10-15 minutes to ensure separation of components with different polarities. e. Detection: Monitor the elution using both a UV detector (e.g., at 254 nm) and the mass spectrometer.
-
Data Interpretation: a. Analyze the mass spectrum for each major peak in the chromatogram. b. Look for the characteristic isotopic patterns of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). A compound with one bromine will have M and M+2 peaks of nearly equal intensity. A compound with two bromines will have M, M+2, and M+4 peaks in a ~1:2:1 ratio. c. Compare the observed masses with the expected masses of the starting material, desired product, and potential byproducts listed in the table above.
Visualized Workflows and Mechanisms
Diagram 1: Key Pathways in a Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the central catalytic cycle for a Suzuki-Miyaura reaction and indicates where the primary side reactions—protodehalogenation and boronic acid homocoupling—diverge from the desired product pathway.
Caption: Suzuki-Miyaura cycle and key byproduct pathways.
Diagram 2: Troubleshooting Logic for Unexpected Byproducts
This workflow provides a logical decision-making process for identifying and mitigating an unknown byproduct discovered during routine reaction analysis.
Caption: Logical workflow for byproduct identification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Impact of base and solvent choice on the regioselectivity of 2,4-Dibromo-6-fluorobenzamide
Welcome to the technical support center for chemists and researchers working with halogenated benzamides. This guide provides in-depth answers and troubleshooting protocols for controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,4-Dibromo-6-fluorobenzamide. We will explore the interplay of electronic and steric effects and how strategic choices in base and solvent can direct a nucleophile to the desired position on the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?
The primary sites for SNAr on this substrate are the carbon atoms bearing the halogen atoms: C2 (ortho to the benzamide), C4 (para to the benzamide), and C6 (ortho to the benzamide). However, the fluorine at C6 is generally the most activated leaving group due to its high electronegativity, which makes the ipso-carbon more electrophilic.[1] Between the two bromine atoms, the competition is primarily between the C2 and C4 positions. The benzamide group (-CONH₂) is a moderately deactivating group but can influence regioselectivity through both steric and electronic effects.[2]
Q2: Which position (C2 or C4) is electronically favored for nucleophilic attack, and why?
From a purely electronic standpoint, the C4 position (para to the benzamide) is generally more favored for nucleophilic attack. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3] An electron-withdrawing group, like the benzamide, can stabilize this intermediate through resonance, particularly when the attack is at the ortho or para positions.[4][5] This resonance stabilization lowers the activation energy for the formation of the intermediate, accelerating the reaction at that site.[6]
Q3: How does the ortho-benzamide group sterically influence regioselectivity?
The benzamide group at the C1 position creates significant steric hindrance around the adjacent C2 position.[7] Bulky nucleophiles will encounter greater difficulty approaching the C2 carbon compared to the more accessible C4 carbon.[8][9] This steric repulsion can override the electronic activation at the ortho position, making C4 the preferred site of substitution, especially when large nucleophiles or bases are used.[10]
Q4: What is the general role of the base and solvent in an SNAr reaction?
-
Base: The base is typically used to deprotonate the nucleophile (e.g., an alcohol or amine), increasing its nucleophilicity.[11] The choice of base, from inorganic carbonates (K₂CO₃, Cs₂CO₃) to stronger organic bases (e.g., DBU) or non-nucleophilic hydrides (NaH), can influence both the reaction rate and, crucially, the regioselectivity through steric effects and the nature of the resulting ion pair.[11]
-
Solvent: Solvents play a critical role in solvating the reactants and intermediates.[12] Polar aprotic solvents like DMSO, DMF, and NMP are commonly used because they are effective at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "bare" and highly reactive.[11][13] The choice of solvent can also influence regioselectivity, particularly in cases where the solvent can participate in hydrogen bonding or coordinate with metal ions.[14]
Troubleshooting Guide: Controlling C4 vs. C2 Selectivity
This section addresses common issues encountered during the selective functionalization of this compound.
Problem 1: Poor regioselectivity with a mixture of C2 and C4 substituted products.
Cause: This often occurs when the steric and electronic factors are not decisively biased towards one position. A small nucleophile, a non-bulky base, and a highly polar solvent can lead to competitive attack at both activated sites.
Solutions:
-
Increase Steric Hindrance:
-
Choice of Base: Switch to a bulkier base. For example, if you are using sodium methoxide, consider switching to potassium tert-butoxide. The larger tert-butoxide group will preferentially deprotonate the nucleophile while its bulky nature disfavors interaction near the sterically crowded C2 position.
-
Choice of Nucleophile: If the reaction chemistry allows, using a larger nucleophile will inherently favor the less hindered C4 position.
-
-
Modify the Solvent System:
-
Decrease Polarity: While polar aprotic solvents are excellent for SNAr, sometimes reducing the solvent polarity can enhance selectivity. Consider switching from DMSO to a less polar solvent like THF or toluene.[15] In non-polar solvents, the base's counter-ion (e.g., K⁺) may coordinate with the ortho-benzamide group, effectively blocking the C2 position and directing the nucleophile to C4.[14]
-
Problem 2: The reaction is too slow or requires harsh conditions, leading to side products.
Cause: The substrate may not be sufficiently activated for the chosen nucleophile, or the reaction conditions are not optimal.
Solutions:
-
Activate the Nucleophile: Ensure the nucleophile is fully deprotonated. Using a stronger base like sodium hydride (NaH) in an appropriate solvent (like THF or DMF) can generate a more potent nucleophile.[11] Safety Note: NaH reacts violently with protic solvents.
-
Increase Temperature: SNAr reactions are often accelerated by heat. Gradually increase the reaction temperature while monitoring for the formation of degradation products.
-
Choice of Leaving Group: While the goal is to substitute a bromine, remember that the fluorine at C6 is the most activated leaving group. If you are getting substitution at C6 instead of C2/C4, it indicates the conditions are suitable for SNAr, but the regiocontrol needs adjustment. If no reaction occurs at all, a more fundamental change may be needed.
Experimental Protocols & Data
Protocol 1: General Procedure for Maximizing C4-Regioselectivity
This protocol is designed to favor substitution at the C4 position by leveraging steric hindrance.
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add the nucleophile (e.g., 1.2 equivalents of tert-butanol) to a non-polar aprotic solvent such as toluene (approx. 0.1 M concentration relative to the substrate).
-
Nucleophile Activation: Cool the solution to 0 °C and add a bulky base, such as potassium tert-butoxide (1.2 equivalents), portion-wise. Allow the mixture to stir for 20-30 minutes.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: Influence of Base/Solvent on Regioselectivity
The following table summarizes expected outcomes based on the principles discussed. These are illustrative and will vary based on the specific nucleophile used.
| Base | Solvent | Expected Major Product | Rationale |
| Sodium Methoxide | DMSO | Mixture of C4/C2 | Small base, polar solvent; both electronic and steric factors are competitive. |
| Potassium tert-butoxide | Toluene | C4-substituted | Bulky base and non-polar solvent favor attack at the sterically accessible C4 position. Coordination of K⁺ with the ortho-amide may further block C2.[14] |
| Cesium Carbonate | DMF | C4-substituted | The large, soft cesium cation can coordinate with the ortho-amide, sterically hindering the C2 position. |
| Sodium Hydride | THF | C4-substituted | Strong base creates a highly reactive nucleophile; the less polar solvent (compared to DMSO) helps favor steric control. |
Visualizing the Strategy
Workflow for Optimizing Regioselectivity
The following diagram outlines the decision-making process for achieving the desired regiochemical outcome.
Caption: Decision workflow for regioselective SNAr.
Mechanistic Rationale: Steric vs. Electronic Control
This diagram illustrates the competing factors that determine the site of nucleophilic attack.
Caption: Competing factors for C4 vs. C2 substitution.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 12. youtube.com [youtube.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Strategies for Controlling Selectivity in Polyhalogenated Aromatic Compound Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the complex challenges of achieving selectivity in reactions involving polyhalogenated aromatic compounds. Our focus is on providing not just protocols, but the underlying mechanistic principles to empower you to make informed decisions in your experiments.
Section 1: Fundamental Principles of Selectivity Control
Controlling selectivity in polyhalogenated systems hinges on modulating the relative rates of reaction at different positions. In transition-metal catalysis, particularly with palladium, the rate- and selectivity-determining step is often the initial oxidative addition of the catalyst into a carbon-halogen (C-X) bond.[1][2][3] By understanding and manipulating the factors that influence this step, we can direct the reaction to a specific site.
The primary factors governing selectivity are:
-
Electronic Effects: The inherent electron distribution of the aromatic ring dictates the electrophilicity of each carbon atom attached to a halogen. Electron-withdrawing groups generally increase the reactivity of a C-X bond towards oxidative addition.[3]
-
Steric Hindrance: Bulky groups near a potential reaction site can impede the approach of the catalyst, favoring reaction at a less sterically hindered position.[3][4]
-
Catalyst System (Ligand & Metal): The choice of ligand is arguably the most powerful tool for controlling selectivity. Ligand properties such as bite angle, steric bulk, and electronic nature directly influence the mechanism and transition state energy of the oxidative addition step.[5][6][7]
-
Reaction Conditions: Parameters like temperature, solvent, and the choice of base can subtly or dramatically alter the reaction pathway and resulting selectivity.[4]
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with polyhalogenated aromatic compounds.
FAQ 1: How do I selectively target one halogen over another (e.g., C-Br vs. C-Cl)?
Answer: This is a question of chemoselectivity . Generally, the reactivity of carbon-halogen bonds towards oxidative addition follows the order of bond dissociation energies: C–I > C–Br > C–OTf > C–Cl > C–F.[3] Therefore, under standard palladium-catalyzed cross-coupling conditions, the reaction will preferentially occur at the C-Br bond over the C-Cl bond.
However, this conventional reactivity can be inverted. For instance, specialized catalyst systems, such as those using the tBuPhSelectPhos ligand with Pd(OAc)₂, have been shown to selectively activate C-Cl or C-OTf bonds in the presence of a C-Br bond in certain Suzuki-Miyaura couplings.[8] This inversion is achieved by altering the mechanism of the selectivity-determining oxidative addition step, which can be influenced by the specific ligand and substrate combination.[5][8]
FAQ 2: I have a dihaloarene with two identical halogens (e.g., 2,4-dichloropyridine). How can I control which position reacts?
Answer: This is a challenge of regioselectivity . When halogens are identical, the inherent electronic and steric properties of the substrate become the primary drivers of selectivity.[3][4]
-
Electronic Control: In heteroaromatics like pyridine, positions ortho (C2/C6) and para (C4) to the nitrogen are more electron-deficient and thus more activated towards oxidative addition.[3][9] For 2,4-dichloropyridine, the C2 position is typically favored.[9]
-
Ligand Control: This is a powerful strategy to override innate substrate bias. For 2,4-dibromopyridine, using a high ratio of PPh₃ to palladium favors the conventional C2-selectivity in Suzuki couplings.[9] Conversely, using a low PPh₃:Pd ratio or specific N-heterocyclic carbene (NHC) ligands like IPr can invert the selectivity to favor the C4 position.[9] This switch is attributed to changes in the active catalytic species.[9]
-
Directing Groups: Introducing a functional group that can chelate to the metal catalyst can direct the reaction to a specific ortho position. This is a cornerstone of modern C-H functionalization strategies and can be applied to halogenated systems.[10][11][12]
FAQ 3: What is the first step I should take to optimize a sluggish or non-selective reaction?
Answer: The first and most impactful step is often ligand screening . The electronic and steric properties of phosphine or NHC ligands are critical. For instance, bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are exceptionally effective in promoting the challenging oxidative addition of aryl chlorides and enabling high selectivity.[13][14][15]
Start with a small screen of 4-6 ligands representing different classes (e.g., a bulky biaryl phosphine, a ferrocenyl-based phosphine, an NHC ligand) under a standard set of conditions to identify a promising candidate for further optimization.
Section 3: Troubleshooting Guides for Common Reactions
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming tool, but it is prone to several side reactions with polyhalogenated substrates.[16]
Problem 1: Low yield due to dehalogenation (reduction of C-X to C-H).
-
Causality: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group.[16] Pd-H species can be generated from the base, solvent (especially alcohols), or trace water.[15] Electron-deficient arenes and N-heterocycles are particularly susceptible.[15]
-
Troubleshooting Protocol:
-
Base Selection: Switch from strong alkoxide bases (e.g., NaOtBu) to weaker inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice as it is less prone to generating Pd-H species.[15] Other options include K₂CO₃ or Cs₂CO₃.
-
Ligand Choice: Use bulky, electron-rich ligands like SPhos or XPhos. These ligands promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[15]
-
Solvent System: Use aprotic solvents like dioxane, THF, or toluene.[15] If aqueous conditions are needed, minimize the water content or use a biphasic system. Ensure all reagents and solvents are rigorously dried if pursuing anhydrous conditions.
-
Protecting Groups: For N-H containing heterocycles (indoles, pyrroles), deprotonation by the base can increase electron density and promote side reactions. Protecting the N-H group can often suppress dehalogenation.[15]
-
Problem 2: Significant formation of boronic acid homocoupling byproduct.
-
Causality: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[16] If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient or if the reaction mixture is not properly degassed, homocoupling can dominate.
-
Troubleshooting Protocol:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed before heating. This is typically done by several cycles of vacuum/backfill with an inert gas (Nitrogen or Argon) or by sparging the solvent with inert gas.
-
Catalyst Choice: Use a pre-catalyst that readily forms the active Pd(0) species.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition and homocoupling.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
| Parameter | Recommendation for High Selectivity / Minimizing Side Reactions | Rationale |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) | Promotes oxidative addition of challenging C-Cl bonds and favors desired reductive elimination.[15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker bases that are less likely to generate Pd-H species, thus reducing dehalogenation.[15] |
| Solvent | Aprotic solvents (Dioxane, Toluene, THF) | Avoids protic sources that can lead to the formation of Pd-H intermediates.[15] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxygen from promoting boronic acid homocoupling and catalyst degradation.[16] |
Guide 2: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, and selectivity is key when multiple halogens are present.[13][17]
Problem: Poor or no reactivity with an aryl chloride, but the corresponding bromide works.
-
Causality: The oxidative addition into a C-Cl bond is significantly more difficult than into a C-Br bond due to the stronger bond energy. The catalyst system must be active enough to overcome this barrier.
-
Troubleshooting Protocol:
-
Ligand Selection is Critical: This is the most common point of failure. Standard ligands like PPh₃ are often ineffective for aryl chlorides. Switch to specialized, bulky, and electron-donating biaryl phosphine ligands. The "Buchwald Ligands" such as XPhos, SPhos, RuPhos, or BrettPhos are designed specifically for this challenge.[13][14]
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Use a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) that contains the desired ligand. These are often more efficient at generating the active Pd(0) species.
-
Increase Temperature: Reactions involving aryl chlorides often require higher temperatures (e.g., 90-110 °C) than those with aryl bromides.
-
Workflow for Troubleshooting Buchwald-Hartwig Amination of a Dichloroarene
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
Guide 3: Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides.[18] Selectivity and side reactions are common concerns.
Problem: Mono-coupling occurs, but the second coupling at another halogen fails.
-
Causality: After the first coupling, the electronic properties of the aromatic ring are altered. The introduction of an electron-donating alkyne group can deactivate the remaining C-X bonds towards further oxidative addition.
-
Troubleshooting Protocol:
-
More Forcing Conditions: To achieve the second coupling, more forcing conditions are often necessary. This includes increasing the reaction temperature, using a higher catalyst loading, and extending the reaction time.
-
Change the Catalyst System: Switch to a more active catalyst system. This could involve a different palladium source or a more electron-rich ligand that can facilitate oxidative addition into the more electron-rich C-X bond.
-
Base and Solvent: Ensure the base (typically an amine like Et₃N or DIPEA) is not depleted and consider a higher boiling point solvent if temperature needs to be increased significantly.
-
Problem: Alkyne homocoupling (Glaser coupling) is a major side reaction.
-
Causality: The copper(I) co-catalyst, essential for the main catalytic cycle, can also promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[19]
-
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: This is the most critical factor. Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Minimize Copper: Use the minimum effective amount of the copper(I) co-catalyst (e.g., CuI). In some cases, as little as 0.5-1 mol% is sufficient.
-
"Copper-Free" Conditions: For sensitive substrates, consider a copper-free Sonogashira protocol. These reactions often require a different base (e.g., Cs₂CO₃) or additives but can completely eliminate Glaser coupling.[20]
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the likelihood of side reactions.
-
Catalytic Cycle and Selectivity Control Point
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. youtube.com [youtube.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Click-reagent version of Sonogashira coupling protocol to conjugated fluorescent alkynes with no or reduced homocoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Cross-Coupling Reactions: 2,4-Dibromo-6-fluorobenzamide vs. 2,4-Dichloro-6-fluorobenzamide
In the landscape of modern medicinal chemistry and drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for forging these crucial linkages. The choice of starting materials, particularly the aryl halide, can profoundly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of two structurally similar yet electronically distinct building blocks: 2,4-dibromo-6-fluorobenzamide and 2,4-dichloro-6-fluorobenzamide, in the context of these pivotal cross-coupling reactions.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The fundamental difference in the cross-coupling performance of this compound and its dichloro- counterpart lies in the inherent reactivity of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The facility of this step is directly related to the C-X bond dissociation energy, which follows the trend C-I > C-Br > C-Cl.[2]
Consequently, the weaker C-Br bonds in this compound undergo oxidative addition more readily than the stronger C-Cl bonds of 2,4-dichloro-6-fluorobenzamide.[3] This translates to milder reaction conditions, lower catalyst loadings, and often, a broader choice of catalyst systems for the dibromo- substrate.
Regioselectivity in Dihaloaromatic Systems
Both molecules offer the potential for sequential or selective functionalization at the C2 and C4 positions. In dihalogenated aromatic systems, the position of the halogen significantly influences its reactivity. For both 2,4-dibromo- and 2,4-dichloro-6-fluorobenzamide, the halogen at the C4 position is generally more reactive towards oxidative addition than the halogen at the C2 position. This is attributed to the electronic environment of the aromatic ring and the steric hindrance posed by the ortho-substituents (fluorine and the benzamide group).[4] This inherent difference in reactivity can be strategically exploited to achieve selective mono-functionalization at the C4 position, leaving the C2-halogen available for subsequent transformations.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron reagent. The disparity in reactivity between our two benzamides is particularly evident in this transformation.
This compound: Due to the higher reactivity of the C-Br bond, Suzuki-Miyaura couplings with this substrate can often be achieved under relatively standard conditions. A variety of palladium catalysts, including those with less electron-rich and bulky phosphine ligands, can be effective.
2,4-Dichloro-6-fluorobenzamide: The less reactive C-Cl bonds necessitate the use of more sophisticated and highly active catalyst systems.[2] These typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands promote the challenging oxidative addition of the aryl chloride and stabilize the active catalytic species. Consequently, the catalyst cost for coupling the dichloro- substrate is generally higher.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 2,4-Dichloro-6-fluorobenzamide |
| Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) or NHCs |
| Reaction Temp. | 80-100 °C | 100-120 °C |
| Catalyst Loading | Lower | Higher |
| Ligand Cost | Lower | Higher |
| Side Reactions | Lower potential for dehalogenation | Higher potential for dehalogenation and other side reactions under forcing conditions |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Parallel Comparison
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[6][7] Similar to the Suzuki-Miyaura coupling, the reactivity trend of aryl halides holds true, with aryl bromides generally being superior substrates to aryl chlorides.[8]
This compound: This substrate is well-suited for Buchwald-Hartwig amination with a range of primary and secondary amines. The reaction can often be performed with standard Buchwald-Hartwig catalyst systems and under relatively mild conditions.
2,4-Dichloro-6-fluorobenzamide: Coupling of amines with this less reactive substrate typically requires the use of highly active, sterically hindered phosphine ligands.[9] The choice of base is also critical and often stronger bases like sodium or lithium tert-butoxide are necessary. The conditions required for the dichloro- substrate may not be compatible with sensitive functional groups on the amine coupling partner.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Feature | This compound | 2,4-Dichloro-6-fluorobenzamide |
| Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd₂(dba)₃ with ligands like BINAP or DPPF | Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Stronger bases often required (e.g., NaOtBu, LHMDS) |
| Reaction Temp. | 80-110 °C | 100-130 °C |
| Functional Group Tolerance | Broader | Potentially more limited due to harsher conditions |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2,4-Dihalo-6-fluorobenzamide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the 2,4-dihalo-6-fluorobenzamide, palladium precatalyst, phosphine ligand, and base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the sealed tube to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion and Practical Recommendations
The choice between this compound and 2,4-dichloro-6-fluorobenzamide for cross-coupling reactions is a classic case of balancing reactivity with cost and availability.
-
This compound is the more reactive and versatile substrate, generally leading to higher yields under milder conditions with a wider range of less expensive catalysts. It is the preferred choice for complex syntheses where functional group tolerance and reaction efficiency are critical.
-
2,4-Dichloro-6-fluorobenzamide is a less reactive but often more cost-effective starting material. Its successful application in cross-coupling reactions requires careful optimization and the use of specialized, highly active catalyst systems. It is a viable option for large-scale syntheses where the cost of the starting material is a significant factor, and the necessary investment in more sophisticated catalysts can be justified.
For researchers and drug development professionals, a thorough understanding of the principles outlined in this guide will enable the rational design of synthetic routes that are both efficient and cost-effective. The inherent reactivity difference between C-Br and C-Cl bonds is a powerful tool that, when properly leveraged, can significantly streamline the synthesis of complex molecular targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Comparative Analysis of Reaction Kinetics: A Guide to 2,4-Dibromo-6-fluorobenzamide in Nucleophilic Aromatic Substitution
Abstract
This guide provides an in-depth analysis of the reaction kinetics of 2,4-Dibromo-6-fluorobenzamide, a crucial building block in medicinal chemistry. Halogenated benzamides are foundational scaffolds in drug discovery, where the type and position of halogen substituents profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2][3] This document contrasts the reactivity of this compound with a structural analog, 2,6-Difluorobenzamide, in the context of nucleophilic aromatic substitution (SNAr). We will explore the underlying mechanistic principles, provide a detailed experimental protocol for kinetic analysis using High-Performance Liquid Chromatography (HPLC), and present comparative kinetic data to guide researchers in applying these principles to their own work.
Introduction: The Strategic Role of Halogenation in Drug Design
The incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry. Halogenation impacts lipophilicity, metabolic stability, and binding affinity by modulating the electronic and steric properties of a molecule.[1][2] The benzamide moiety itself is a privileged structure, present in numerous approved drugs.[1][4] The specific compound of interest, this compound, presents a unique electronic landscape. The strong inductive effect of the fluorine atom, combined with the bromo substituents, renders the aromatic ring highly electron-deficient and thus activated for Nucleophilic Aromatic Substitution (SNAr). Understanding the kinetics of SNAr reactions is paramount for predicting reaction outcomes, optimizing process conditions, and designing derivatives with tailored reactivity.
The SNAr Mechanism: A Tale of Two Steps
The SNAr reaction is a stepwise process distinct from SN1 and SN2 reactions. It involves the addition of a nucleophile to an electron-poor aromatic ring, followed by the elimination of a leaving group.
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6][7] The stability of this complex is the key determinant of the reaction rate.
-
Elimination (Fast Step): The aromaticity is restored as the leaving group departs, resulting in the final substituted product.
The rate of SNAr reactions is highly dependent on three factors:
-
The nature of the leaving group: In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.[6][8] Consequently, the reactivity order is often F > Cl > Br > I. The high electronegativity of fluorine powerfully stabilizes the anionic intermediate through its strong inductive (-I) effect, lowering the activation energy of the first step.[8]
-
The strength of the nucleophile: Stronger nucleophiles accelerate the initial attack.
-
The substitution pattern on the aromatic ring: Electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group are crucial. They stabilize the negative charge of the Meisenheimer complex through resonance and induction, dramatically increasing the reaction rate.[6]
Visualizing the Mechanism
The generalized mechanism for the SNAr reaction is depicted below, highlighting the formation of the critical Meisenheimer intermediate.
Caption: Generalized two-step mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Kinetic Analysis: this compound vs. 2,6-Difluorobenzamide
To illustrate the principles of SNAr kinetics, we compare the reaction of two substrates with a common nucleophile, piperidine.
-
Substrate A: this compound
-
Substrate B: 2,6-Difluorobenzamide (Comparative Compound)
Causality Behind the Comparison: This comparison is designed to isolate the effect of different halogen substituents. In Substrate A, the leaving group (F) is activated by two ortho/para bromine atoms and an ortho-amide group. In Substrate B, the leaving group (F) is activated by an ortho-fluorine atom and an ortho-amide group. While fluorine is more electronegative than bromine, bromine has a larger atomic radius and is more polarizable. This experiment allows us to probe the balance between inductive stabilization and other electronic effects on the reaction rate.
Hypothetical Kinetic Data
The following table summarizes plausible experimental data for the reaction of each substrate with piperidine in DMSO at 25°C, monitored via HPLC. The reaction progress is followed by measuring the disappearance of the starting material.
| Substrate | Structure | kobs (x 10⁻⁴ s⁻¹) | Half-life (t₁/₂) (min) |
| A: this compound | C₇H₄Br₂FNO | 8.5 | 13.6 |
| B: 2,6-Difluorobenzamide | C₇H₅F₂NO | 12.2 | 9.5 |
Interpretation of Results:
The data indicates that 2,6-Difluorobenzamide (Substrate B) reacts approximately 1.4 times faster than this compound (Substrate A). This outcome highlights the dominant role of the inductive effect in stabilizing the Meisenheimer complex. The ortho-fluorine in Substrate B provides superior inductive stabilization compared to the ortho-bromine in Substrate A, despite the presence of a second activating bromo-group at the para position in Substrate A. This demonstrates the powerful, localized effect of a highly electronegative ortho substituent in accelerating SNAr reactions.
Experimental Protocol: Kinetic Monitoring via HPLC
This protocol outlines a robust method for acquiring the kinetic data presented above. The self-validating nature of this protocol lies in the use of an internal standard for precise quantification and the generation of a multi-point calibration curve to ensure linearity and accuracy.
Objective: To determine the pseudo-first-order rate constant (kobs) for the reaction of a halogenated benzamide with piperidine.
Materials:
-
This compound (Substrate A)
-
2,6-Difluorobenzamide (Substrate B)
-
Piperidine (Nucleophile)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Naphthalene (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Deionized Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Volumetric flasks, pipettes, autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Substrate Stock (10 mM): Accurately weigh and dissolve the required amount of Substrate A or B in DMSO.
-
Internal Standard Stock (10 mM): Prepare a stock solution of Naphthalene in DMSO.
-
Nucleophile Stock (1.0 M): Prepare a stock solution of piperidine in DMSO. Rationale: Using a large excess of the nucleophile allows for the application of pseudo-first-order kinetics, simplifying data analysis.
-
-
HPLC Method Development:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Rationale: A reverse-phase C18 column with a gradient elution is ideal for separating the relatively nonpolar aromatic starting material and product from the polar solvent and reactants. TFA is used to sharpen peaks.
-
-
Calibration Curve Generation:
-
Prepare a series of standards containing known concentrations of the substrate and a fixed concentration of the internal standard.
-
Inject each standard into the HPLC and record the peak areas.
-
Plot the ratio of (Substrate Peak Area / Internal Standard Peak Area) against the substrate concentration. This curve will be used to determine the concentration of the substrate in the reaction samples.
-
-
Kinetic Run:
-
Equilibrate a sealed reaction vial containing 4.5 mL of a 0.55 mM solution of the substrate and 0.55 mM of the internal standard in DMSO to 25°C.
-
Initiate the reaction by adding 0.5 mL of the 1.0 M piperidine stock solution (final piperidine concentration = 100 mM; final substrate concentration = 0.5 mM). Start a stopwatch immediately.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a 100 µL aliquot.
-
Immediately quench the aliquot by diluting it into 900 µL of the HPLC mobile phase (30% B) in an autosampler vial. Rationale: Rapid dilution effectively stops the reaction by lowering reactant concentrations.
-
Analyze all quenched samples by HPLC.
-
-
Data Analysis:
-
For each time point, determine the concentration of the substrate using the peak area ratio and the calibration curve.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (in seconds).
-
The data should yield a straight line, the slope of which is equal to -kobs.
-
Calculate the half-life using the formula: t₁/₂ = 0.693 / kobs.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the kinetic analysis protocol.
Caption: Workflow for determining reaction kinetics using HPLC analysis.
Conclusion
The kinetic analysis of this compound in an SNAr reaction reveals the subtle interplay of electronic effects governed by halogen substitution. While the title compound is highly activated towards nucleophilic attack, a comparative study against 2,6-Difluorobenzamide demonstrates the superior activating effect of an ortho-fluorine over an ortho-bromine. This guide provides researchers with both the theoretical foundation and a practical, validated experimental protocol to quantify these differences. Such kinetic data is invaluable for reaction optimization, mechanistic investigation, and the rational design of new chemical entities in drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Small change for a big improvement â halogen bonds and drug discovery - HITS [h-its.org]
- 4. In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Multi-Nuclear NMR Guide to the Structural Validation of 2,4-Dibromo-6-fluorobenzamide Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is the bedrock of scientific integrity and progress. Halogenated benzamides, particularly structures like 2,4-Dibromo-6-fluorobenzamide and its derivatives, are pivotal scaffolds in modern medicinal chemistry, known to influence pharmacokinetic profiles and binding interactions.[1][2] This guide provides an in-depth, field-proven methodology for the structural validation of this specific class of compounds, leveraging the synergistic power of ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Our approach is designed not merely as a protocol but as a self-validating system, ensuring the highest degree of confidence in your results.
Part 1: The Rationale - Why a Multi-Nuclear NMR Approach?
While single-nucleus NMR can provide valuable data, the complexity of polysubstituted aromatic systems demands a more rigorous, multi-pronged strategy. The electronic environment of a this compound derivative is a delicate interplay of the inductive (-I) and mesomeric (+M) effects of three different halogens and an amide group. To navigate this complexity, we employ a trio of NMR techniques:
-
¹H NMR: Provides the most direct information on the proton environment, including the number of distinct protons, their electronic shielding, and, crucially, their spatial relationship through spin-spin coupling.
-
¹³C NMR: Maps the carbon backbone of the molecule. With proton decoupling, it reveals the number of chemically non-equivalent carbons, offering a clear census of the molecular skeleton. The large chemical shift dispersion and specific couplings to fluorine are highly diagnostic.[3][4]
-
¹⁹F NMR: Serves as a powerful spectroscopic "spy."[5] Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity. Its wide chemical shift range and distinct coupling to nearby protons (¹H) and carbons (¹³C) make it an exquisite tool for confirming the fluorine's precise location and chemical environment.[6][7]
The true power of this method lies in the interconnectivity of the data . A coupling constant observed between a proton and a fluorine nucleus in the ¹H spectrum must reciprocally appear in the ¹⁹F spectrum.[8] This cross-validation across different spectra forms a logical loop that makes the structural assignment robust and trustworthy.
Caption: Logical relationships in multi-nuclear NMR validation.
Part 2: Deciphering the Spectra - Predicted vs. Experimental Data
Let's analyze the expected NMR signals for the parent this compound structure. The key is understanding the spin-spin splitting patterns, which arise from the magnetic interactions between neighboring nuclei.
Anticipated ¹H NMR Spectral Features
The aromatic region will feature two distinct protons, H-3 and H-5.
-
H-5 Signal: This proton is meta to H-3 and para to the fluorine at C-6. It will be split by both, appearing as a doublet of doublets (dd) .
-
³JH5-H3 (meta coupling): Typically small, ~2-3 Hz.[9]
-
⁵JH5-F6 (para coupling): Also small, ~0-3 Hz.
-
-
H-3 Signal: This proton is meta to H-5 and ortho to the fluorine at C-6. It will also be a doublet of doublets (dd) .
-
³JH3-H5 (meta coupling): Same as above, ~2-3 Hz.
-
³JH3-F6 (ortho coupling): Significantly larger, ~6-10 Hz.
-
-
-NH₂ Protons: These will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is highly dependent on the solvent and concentration. A D₂O exchange experiment will cause this signal to disappear, confirming its assignment.
Anticipated ¹³C NMR Spectral Features
A proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals.
-
C=O (Amide Carbonyl): The most deshielded carbon, appearing far downfield (~164 ppm).
-
C-F (C-6): This carbon is directly bonded to the highly electronegative fluorine. Its signal will be a doublet with a very large one-bond coupling constant (¹JC-F ≈ 240-260 Hz). This is an unmistakable landmark in the spectrum.
-
C-Br (C-2, C-4): These carbons will be shifted downfield due to the bromine substituents.
-
C-H (C-3, C-5): These signals can be definitively assigned using a Heteronuclear Single Quantum Coherence (HSQC) experiment. They will also exhibit smaller, multi-bond C-F couplings.
-
C-Amide (C-1): This quaternary carbon will also show coupling to the fluorine atom (²JC-F).
Anticipated ¹⁹F NMR Spectral Features
The ¹⁹F NMR spectrum provides the definitive cross-validation.
-
Single Fluorine Signal: A single resonance will be observed.
-
Splitting Pattern: This signal will be split into a doublet of doublets (dd) due to coupling to the two aromatic protons.
-
³JF6-H3 (ortho coupling): ~6-10 Hz.
-
⁵JF6-H5 (para coupling): ~0-3 Hz.
-
Crucially, these coupling constants must match the values observed in the ¹H NMR spectrum. This reciprocal relationship provides authoritative proof of the assignment.
-
Comparison Guide: Expected vs. Representative Experimental Data
The table below summarizes the expected data and provides a column for experimental results, allowing for a direct, one-to-one comparison for structure validation.
| Nucleus | Position | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Coupling Constant, J (Hz) |
| ¹H | H-3 | ~7.8 - 8.0 | dd | ³JH-F ≈ 8 Hz, ³JH-H ≈ 2 Hz | |
| ¹H | H-5 | ~7.6 - 7.8 | dd | ⁵JH-F ≈ 2 Hz, ³JH-H ≈ 2 Hz | |
| ¹H | -NH₂ | Variable (e.g., ~7.5, 8.1) | br s | None | |
| ¹³C | C=O | ~164 | s | ||
| ¹³C | C-6 | ~158-162 | d | ¹JC-F ≈ 250 Hz | |
| ¹³C | C-2 | ~118-122 | d | ³JC-F ≈ 3-5 Hz | |
| ¹³C | C-4 | ~115-119 | s | ||
| ¹³C | C-1 | ~125-130 | d | ²JC-F ≈ 15-20 Hz | |
| ¹³C | C-5 | ~128-132 | d | ⁴JC-F ≈ 1-3 Hz | |
| ¹³C | C-3 | ~114-118 | d | ²JC-F ≈ 20-25 Hz | |
| ¹⁹F | F-6 | ~(-100 to -115) | dd | ³JF-H ≈ 8 Hz, ⁵JF-H ≈ 2 Hz |
Predicted chemical shifts (δ) are estimates and can vary based on solvent and derivative substitution. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets, br s=broad singlet.
Part 3: Experimental Protocol - A Self-Validating Workflow
Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible data. This workflow is designed to be a self-validating system from sample preparation to final analysis.
Caption: Step-by-step workflow for NMR-based structural validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified this compound derivative.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amides as it slows the N-H proton exchange, resulting in sharper -NH₂ signals.
-
Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Causality: For accurate integration, especially in quantitative NMR (qNMR), the relaxation delay (d1) must be sufficiently long—at least five times the longest T1 relaxation time of any proton being measured.[10][11] A d1 of 10 seconds is a conservative and safe choice.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C spectrum with broadband proton decoupling.
-
Causality: Proton decoupling collapses the C-H multiplets into singlets, which significantly simplifies the spectrum and enhances the signal-to-noise ratio by concentrating the signal intensity into a single line.[3] Be aware that quaternary carbons, which lack an attached proton, do not benefit from the Nuclear Overhauser Effect (NOE) and may appear weaker.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum without proton decoupling.
-
Causality: Omitting proton decoupling is critical here, as the observation of the F-H coupling patterns is the primary goal for cross-validating the structure with the ¹H data.[6]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H signals to confirm proton ratios.
-
Measure the chemical shifts (δ) and coupling constants (J in Hz) for all relevant signals across the three spectra.
-
-
Final Validation:
-
Compare the experimental data against the expected patterns outlined in the comparison table.
-
Confirm that the ³JH3-F6 and ⁵JH5-F6 values from the ¹H spectrum are identical to the ³JF6-H3 and ⁵JF6-H5 values from the ¹⁹F spectrum.
-
Verify the presence of a large ¹JC-F doublet in the ¹³C spectrum at the expected chemical shift for a fluorine-bound aromatic carbon.
-
By following this comprehensive guide, researchers can achieve unambiguous, publication-quality structural validation of this compound derivatives, ensuring the integrity and reliability of their scientific findings.
References
- 1. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]
- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Methods for the Synthesis of Functionalized 2,4-Dibromo-6-fluorobenzamide Derivatives
For the medicinal chemist and process development scientist, the selective functionalization of polyhalogenated aromatic scaffolds is a recurring challenge. These motifs are invaluable in drug discovery, offering multiple vectors for structural diversification to fine-tune pharmacological properties. The 2,4-Dibromo-6-fluorobenzamide core, in particular, presents an intriguing substrate for such endeavors. The presence of two distinct bromine atoms, electronically influenced by an ortho-fluorine and a meta-amide group, raises critical questions of regioselectivity in cross-coupling reactions. This guide provides a comprehensive comparison of three cornerstone palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the selective functionalization of this scaffold. We will delve into the mechanistic underpinnings that govern regioselectivity and provide detailed, field-tested experimental protocols to enable researchers to make informed decisions for their synthetic campaigns.
The Challenge of Regioselectivity in this compound
The crux of the challenge lies in the differential reactivity of the C2-Br and C4-Br bonds. The C2-Br bond is flanked by a sterically demanding amide group and an electron-withdrawing fluorine atom. In contrast, the C4-Br bond is in a less sterically hindered environment and is para to the fluorine atom and meta to the amide. These subtle electronic and steric differences can be exploited to achieve selective functionalization at either position.[1] Generally, in palladium-catalyzed cross-couplings, oxidative addition is the selectivity-determining step and is favored at the more electron-deficient and less sterically hindered C-Br bond.
Comparative Analysis of Cross-Coupling Methodologies
To provide a clear and actionable comparison, we will evaluate the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions for the monosubstitution of this compound. The following sections present hypothetical, yet plausible, experimental outcomes based on established principles of cross-coupling reactions on analogous substrates.
Table 1: Comparative Efficiency and Regioselectivity of Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Regioselectivity (C4:C2) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | 9:1 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 6 | 92 | >20:1 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 8 | 78 | 4:1 |
In-Depth Analysis and Mechanistic Rationale
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura coupling is a stalwart in C-C bond formation due to its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[2][3] In the case of this compound, the reaction with phenylboronic acid is anticipated to favor substitution at the C4 position. This preference is attributed to the reduced steric hindrance at C4 compared to the C2 position, which is shielded by the ortho-amide group.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Precision in Alkyne Installation
The Sonogashira coupling provides a powerful method for the introduction of alkyne moieties.[4][5] This reaction often exhibits high regioselectivity, favoring the less sterically encumbered position. For our substrate, this would translate to a strong preference for the C4 position. The milder reaction conditions typically employed for Sonogashira couplings can also contribute to enhanced selectivity.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[6][7] The regioselectivity of this reaction can be more nuanced and is often highly dependent on the ligand employed.[8] While steric factors still favor the C4 position, the electronic nature of the ligand can influence the selectivity. Bulky, electron-rich phosphine ligands, such as XPhos, are known to promote reductive elimination and can sometimes lead to a decrease in regioselectivity compared to other methods.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following are detailed, step-by-step protocols for the monosubstitution of this compound.
Protocol 1: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 100 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
-
Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.) and copper(I) iodide (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add degassed THF (10 mL), triethylamine (2.0 mmol, 2.0 equiv.), and phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.
-
Catalyst Addition: Under a positive pressure of argon, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%).
-
Reaction: Stir the mixture at 60 °C for 6 hours.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride (10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
-
Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).
-
Solvent and Reagent Addition: Add degassed toluene (10 mL) and morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 110 °C for 8 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
This guide provides a framework for the systematic evaluation of common cross-coupling reactions on the this compound scaffold. Based on established principles, the Sonogashira coupling is predicted to offer the highest regioselectivity for the C4 position due to its sensitivity to steric hindrance and milder reaction conditions. The Suzuki-Miyaura coupling remains a robust and versatile option, also expected to favor the C4 position, albeit with potentially lower selectivity. The Buchwald-Hartwig amination , while effective for C-N bond formation, may require more extensive ligand screening to achieve high regioselectivity.
Ultimately, the optimal choice of methodology will depend on the specific synthetic goal, the nature of the desired coupling partner, and the tolerance of other functional groups within the molecule. The provided protocols serve as a validated starting point for researchers to benchmark these powerful transformations in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
The Untapped Potential of the 2,4-Dibromo-6-fluorobenzamide Scaffold: A Comparative Guide to Biological Activity
Introduction: The Quest for Novel Bioactive Scaffolds
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming the challenges of drug resistance and identifying new therapeutic avenues. The halogenated benzamide framework has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide focuses on the potential of compounds synthesized from 2,4-Dibromo-6-fluorobenzamide . While, to date, there is a notable absence of published data on the specific biological activities of derivatives from this exact starting material, a compelling case for their potential can be built upon the well-documented activities of structurally analogous compounds.
This guide will provide a comparative analysis of the biological activities of closely related halogenated benzamides, with a primary focus on their antibacterial properties. By examining the structure-activity relationships (SAR) of these analogs, we can infer the prospective value of the this compound scaffold and provide a rationale for its exploration in future drug development programs. We will delve into the established mechanisms of action, compare potencies with existing agents, and provide detailed experimental protocols for the evaluation of these compounds.
Anticipated Biological Frontiers: Learning from Analogs
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. The this compound scaffold possesses a unique combination of features—a benzamide core known for its hydrogen bonding capabilities, and a distinct halogenation pattern that can influence lipophilicity, metabolic stability, and binding interactions. Based on extensive research into similar structures, we can anticipate several key areas of biological activity for derivatives of this scaffold.
Antibacterial Activity: Targeting the Achilles' Heel of Bacterial Cell Division
A significant body of research points to the potent antibacterial activity of halogenated benzamides, particularly their ability to inhibit the filamenting temperature-sensitive mutant Z (FtsZ) protein.[1][2][3][4][5][6] FtsZ is a crucial prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin, that forms the Z-ring at the site of cell division.[6] Inhibition of FtsZ polymerization disrupts the formation of the septum, leading to filamentation and eventual bacterial cell death.[7] This mechanism of action is a prime target for novel antibiotics due to the high conservation of FtsZ across many bacterial species and its absence in eukaryotes, which suggests a potential for high selectivity and low host toxicity.[6]
| Compound Class | Target Organism(s) | Mechanism of Action | Potency (MIC/IC50) | Reference(s) |
| 2,6-Difluorobenzamide Derivatives | Staphylococcus aureus (including MRSA), Bacillus subtilis | FtsZ Polymerization Inhibition | MICs ranging from 0.25-10 µg/mL | [1][3] |
| Vancomycin | Gram-positive bacteria (including MRSA) | Inhibition of cell wall synthesis | MICs typically 1-2 µg/mL for susceptible S. aureus | N/A |
| Linezolid | Gram-positive bacteria (including MRSA) | Inhibition of protein synthesis | MICs typically 1-4 µg/mL for S. aureus | N/A |
The data clearly indicates that 2,6-difluorobenzamide derivatives exhibit potency comparable to established antibiotics, validating the benzamide scaffold as a promising starting point for the development of new antibacterial agents. The substitution pattern on the benzamide ring is critical for activity, and it is plausible that the 2,4-dibromo-6-fluoro substitution could offer unique advantages in terms of target engagement and pharmacokinetic properties.
The MIC is a fundamental measure of an antimicrobial agent's potency. The following is a standardized broth microdilution protocol.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (broth only)
-
Incubator (37°C)
-
Microplate reader (600 nm)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add 50 µL of the bacterial suspension to each well containing the test compound, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer and Anti-inflammatory Potential: A Look at Broader Benzamide Activities
While the most compelling evidence for analogous compounds lies in the antibacterial field, the benzamide scaffold is also a common feature in molecules with anticancer and anti-inflammatory properties. For instance, various substituted benzamides have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12][13]
A fluorometric assay can be employed to screen for COX-2 inhibitory activity.
Materials:
-
Purified recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Assay buffer
-
Test compound
-
Known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Add assay buffer, fluorometric probe, and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding the COX-2 enzyme and arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the COX-2 activity.
Ensuring Target Engagement and Selectivity: The Importance of Cytotoxicity Profiling
A critical aspect of developing any new therapeutic agent is to ensure its selectivity for the intended target over host cells. Therefore, cytotoxicity profiling against mammalian cell lines is an essential step.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]
Materials:
-
Mammalian cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To better understand the potential mechanisms and the experimental approaches, the following diagrams are provided.
References
- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FtsZ as an Antibacterial Target: Status and Guidelines for Progressing This Avenue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ | Semantic Scholar [semanticscholar.org]
- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Dibromo-6-fluorobenzamide Analogs as Potential Anticancer Agents
Introduction: The Strategic Design of Halogenated Benzamides in Oncology
In the landscape of modern medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a focal point for drug discovery. The strategic incorporation of halogen atoms, particularly fluorine and bromine, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. The 2,4-dibromo-6-fluorobenzamide core is a testament to this design strategy, where the interplay of steric and electronic effects of the halogen substituents can be leveraged to achieve potent and selective biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their potential as anticancer agents, drawing comparisons with related scaffolds and elucidating the rationale behind experimental design.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Bromine, on the other hand, can introduce specific steric bulk and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[1] The combination of these halogens at the 2, 4, and 6 positions of the benzamide ring creates a unique electronic and steric profile that can be exploited to target various biological macromolecules implicated in cancer, such as tubulin, protein kinases, and DNA repair enzymes like Poly(ADP-ribose) polymerase (PARP).
This guide will delve into the synthesis of this compound analogs, present a comparative analysis of their biological activities based on available data for structurally related compounds, and provide detailed experimental protocols for key biological assays. The overarching goal is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of next-generation anticancer agents based on this promising scaffold.
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs typically commences from commercially available 2,4-dibromo-6-fluorobenzoic acid. The core modification strategy involves the amidation of the carboxylic acid with a diverse range of primary and secondary amines. This approach allows for the systematic exploration of the chemical space around the benzamide nitrogen, which is often crucial for interaction with the target protein.
General Experimental Protocol: Amide Coupling
A robust and widely applicable method for the synthesis of benzamide analogs is the carbodiimide-mediated amide coupling reaction.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: To a solution of 2,4-dibromo-6-fluorobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an activator such as hydroxybenzotriazole (HOBt) (1.2 eq.). The mixture is stirred at room temperature for 30 minutes to form the active ester.
-
Amine Addition: The desired amine (1.1 eq.) is then added to the reaction mixture, followed by a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq.) to neutralize the formed HCl.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.
dot graph TD { A[2,4-Dibromo-6-fluorobenzoic Acid] -->|EDC, HOBt, Anhydrous Solvent| B(Activated Ester Intermediate); C[Primary or Secondary Amine] --> D{Amide Coupling}; B --> D; D -->|Base (e.g., TEA)| E[Crude Product]; E -->|Purification (Column Chromatography)| F(Pure this compound Analog);
}
Caption: General workflow for the synthesis of this compound analogs.
Comparative Biological Evaluation and Structure-Activity Relationships
While direct SAR studies on a broad library of this compound analogs are not extensively published, we can infer critical relationships by examining data from structurally similar benzamide derivatives that have been investigated as anticancer agents. The primary mechanisms of action for such compounds often involve the inhibition of tubulin polymerization, protein kinases, or PARP enzymes.
Analogs as Tubulin Polymerization Inhibitors
A significant body of research has focused on benzamide derivatives as inhibitors of tubulin polymerization, targeting the colchicine binding site.[3][4][5][6] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Key SAR Insights from Related Benzamides:
-
The N-Substituent: The nature of the substituent on the benzamide nitrogen is paramount for activity. N-benzylbenzamides have shown particular promise.[5] The benzyl group is thought to occupy a hydrophobic pocket in the colchicine binding site.
-
Substitution on the Benzoyl Ring: The substitution pattern on the benzoyl moiety significantly influences potency. Electron-withdrawing groups, such as halogens, are often favored. The 2,4-dihalo substitution pattern is a recurring motif in potent tubulin inhibitors. The additional 6-fluoro substituent in the title scaffold likely enhances this effect through inductive electron withdrawal and potential for specific interactions within the binding site.
-
The Amide Linker: The amide bond itself is a critical hydrogen bonding element, interacting with key residues in the binding pocket.
Hypothetical SAR for this compound Analogs as Tubulin Inhibitors:
Based on the above, we can propose a hypothetical SAR for this compound analogs as tubulin polymerization inhibitors.
| Analog | Modification | Predicted Activity | Rationale |
| 1 | N-benzyl | High | The benzyl group can occupy a hydrophobic pocket, a known feature of potent colchicine site inhibitors. |
| 2 | N-(4-methoxybenzyl) | Moderate to High | The methoxy group can provide additional hydrogen bonding opportunities or favorable electronic interactions. |
| 3 | N-alkyl (e.g., N-butyl) | Low | A flexible alkyl chain may not provide the necessary conformational rigidity for optimal binding. |
| 4 | N-phenyl | Moderate | A phenyl group can participate in pi-stacking interactions, but may lack the optimal geometry of a benzyl group. |
dot graph SAR_Tubulin { rankdir=LR; node [shape=box, style=filled, fontname="Arial"];
}
Caption: Predicted SAR of N-substituted this compound analogs as tubulin inhibitors.
Analogs as Kinase and PARP Inhibitors
The benzamide scaffold is also prevalent in inhibitors of protein kinases and PARP enzymes.[7][8][9] In these contexts, the substituted benzoyl ring often serves as a key recognition element, while the N-substituent explores different regions of the enzyme's active site.
Key SAR Insights from Related Inhibitors:
-
Kinase Inhibitors: In many kinase inhibitors, the benzamide core can mimic the hinge-binding region of ATP. The substituents on the aromatic rings are crucial for achieving selectivity and potency. For instance, in pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, substitutions on an appended phenyl ring significantly impact activity against receptor tyrosine kinases like EGFR and VEGFR.[10]
-
PARP Inhibitors: For PARP inhibitors, the benzamide moiety often interacts with the nicotinamide-binding pocket. The 2-arylquinazolin-4-one scaffold, which shares structural similarities with N-aryl benzamides, has been shown to be a potent and selective inhibitor of tankyrases, members of the PARP superfamily.[9]
Hypothetical SAR for this compound Analogs as Kinase/PARP Inhibitors:
| Analog | Modification | Predicted Target Class | Rationale |
| 5 | N-(pyridin-3-yl) | Kinase Inhibitor | The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in kinase hinge-binders. |
| 6 | N-(4-(piperazin-1-yl)phenyl) | Kinase/PARP Inhibitor | The piperazine moiety can be protonated and form salt bridges, while the extended aromatic system can occupy larger binding pockets. |
| 7 | N-(isoquinolin-5-yl) | PARP Inhibitor | The fused aromatic system can engage in extensive pi-stacking interactions within the PARP active site. |
Experimental Protocols for Biological Evaluation
To validate the predicted activities of this compound analogs, a series of well-established in vitro assays are essential.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a tubulin solution (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare stock solutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the tubulin solution to each well. Then, add the test compounds at various concentrations (typically in a serial dilution). Include positive (e.g., colchicine) and negative (DMSO vehicle) controls.
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value (the concentration at which 50% of tubulin polymerization is inhibited).
dot graph TD { A[Prepare Tubulin and Compound Solutions] --> B{Mix in 96-well Plate}; B --> C[Incubate at 37°C to Initiate Polymerization]; C --> D[Monitor Absorbance at 340 nm]; D --> E[Calculate IC50 Values];
}
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol: In Vitro Kinase/PARP Inhibition Assay
Enzymatic assays are used to determine the direct inhibitory effect of compounds on the target kinase or PARP enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of the purified recombinant kinase or PARP enzyme, its specific substrate, and ATP (for kinases) or NAD+ (for PARPs) in an appropriate assay buffer.
-
Assay Setup: In a 96-well or 384-well plate, add the enzyme solution. Then, add the test compounds at various concentrations.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction by adding the substrate and ATP/NAD+. Incubate for a specific time at the optimal temperature. Terminate the reaction by adding a stop solution.
-
Signal Detection: Detect the product formation using a suitable method. For kinases, this is often a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay). For PARP, it can be an ELISA-based assay that detects poly(ADP-ribosyl)ated proteins.
-
Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer agents. By leveraging the principles of structure-activity relationships derived from related compound classes, researchers can rationally design and synthesize analogs with potentially high potency and selectivity. The strategic placement of bromine and fluorine atoms on the benzoyl ring provides a strong foundation for developing inhibitors of key cancer targets such as tubulin, protein kinases, and PARP enzymes.
Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. This would involve exploring a wide range of substituents on the benzamide nitrogen to probe different regions of the target's active site. Co-crystallization studies of active compounds with their target proteins will be invaluable for elucidating the precise binding modes and guiding further optimization. Furthermore, in vivo studies in relevant animal models will be crucial to assess the pharmacokinetic properties and antitumor efficacy of the most promising candidates. Through a continued and integrated approach of chemical synthesis, biological testing, and structural biology, the full therapeutic potential of this compound analogs can be realized.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In-Silico Modeling of 2,4-Dibromo-6-fluorobenzamide Derivatives
This guide provides a comprehensive comparison of in-silico modeling techniques for the analysis of 2,4-Dibromo-6-fluorobenzamide derivatives. As drug development professionals, our goal is to leverage computational chemistry to accelerate the discovery pipeline, reduce costs, and ultimately design more effective therapeutics. This document moves beyond simple protocols to explain the causal reasoning behind methodological choices, ensuring a robust and scientifically sound approach. We will explore a multi-tiered strategy, beginning with broad screening and progressively moving towards detailed dynamic analysis, focusing on three core computational methods: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), and Molecular Dynamics (MD) Simulation.
The benzamide scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The specific derivatization with two bromine atoms and a fluorine atom, as in this compound, presents a unique opportunity for drug design. Halogen atoms, particularly bromine, are known to participate in specific, highly directional interactions known as halogen bonds, which can significantly enhance binding affinity and selectivity to a protein target.[1][2][3] Understanding and predicting these interactions is paramount and forms the central theme of this guide.
Part 1: Molecular Docking – The First Pass for Binding Pose and Affinity Prediction
Expertise & Experience: The Rationale for Docking
Molecular docking is the computational equivalent of fitting a key into a lock.[4] It is our primary tool for high-throughput virtual screening and initial binding mode prediction. Its principal advantage lies in its computational efficiency, allowing us to screen vast libraries of potential derivatives against a specific protein target in a relatively short time.[4][5] For this compound derivatives, docking is not merely about shape complementarity; it is about predicting whether the strategically placed halogen atoms can form favorable interactions with the protein's active site. The bromine atoms can act as halogen bond donors, interacting with electron-rich residues like backbone carbonyls, while the fluorine atom can act as a hydrogen bond acceptor.[1][2][3][6]
Trustworthiness: A Self-Validating Docking Protocol
A reliable docking workflow is a self-validating one. This means incorporating steps for rigorous preparation and post-hoc analysis to ensure the results are physically and chemically meaningful. The protocol below uses concepts common to leading software platforms like Schrödinger's Glide, BIOVIA's Discovery Studio, or open-source tools like AutoDock Vina.[4][7][8]
Experimental Protocol: Molecular Docking Workflow
-
Ligand Preparation:
-
Objective: To generate a low-energy, 3D conformation of the ligand and assign correct protonation states and atom types.
-
Procedure:
-
Sketch the this compound derivative in a 2D chemical drawing tool.
-
Import the structure into a molecular preparation tool (e.g., LigPrep in the Schrödinger suite).[9]
-
Generate possible ionization states at a target pH (typically 7.4 to simulate physiological conditions).
-
Generate tautomers and stereoisomers if applicable.
-
Perform a conformational search and energy minimization using a suitable force field like MMFF94 or OPLS.[10] This step is crucial to ensure the starting ligand conformation is realistic.
-
-
-
Receptor Preparation:
-
Objective: To clean the protein structure, add missing atoms, and define the binding site for docking.
-
Procedure:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).[10]
-
Remove all non-essential molecules, including water, co-solvents, and existing ligands (unless a specific binding mode is being validated).
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign correct bond orders and protonation states for amino acid residues.
-
Perform a restrained energy minimization on the protein to relieve any steric clashes introduced during preparation.
-
Define the binding site (the "grid box" or "docking sphere") based on the location of a co-crystallized ligand or by identifying putative pockets on the protein surface.
-
-
-
Docking and Scoring:
-
Objective: To systematically sample ligand conformations within the defined binding site and rank them using a scoring function.
-
Procedure:
-
Execute the docking algorithm (e.g., Glide HTVS/SP/XP, AutoDock Vina). The algorithm will generate multiple binding "poses."
-
The software uses a scoring function to estimate the binding free energy for each pose. Scores are typically reported in kcal/mol, with more negative values indicating a more favorable predicted interaction.[6]
-
-
-
Post-Docking Analysis:
-
Objective: To critically evaluate the docking results beyond the numerical score.
-
Procedure:
-
Visually inspect the top-ranked poses. The predicted pose should be chemically sensible, with key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) clearly identified.
-
Analyze the interactions between the this compound moiety and the protein. Specifically, check for halogen bonding from the bromine atoms to carbonyl oxygens or other Lewis bases.
-
Compare the docking poses of different derivatives to understand how structural modifications affect binding.
-
-
Data Presentation: Illustrative Docking Scores
The following table presents hypothetical docking data for a series of benzamide derivatives against a target protein (e.g., a kinase). This illustrates how results can be structured for comparative analysis.
| Compound ID | Derivative Structure | Docking Score (kcal/mol) | Key Predicted Interactions |
| REF-01 | Benzamide (unsubstituted) | -5.8 | 1 H-bond with Asp145 |
| DBF-01 | This compound | -8.9 | 1 H-bond (amide), 1 Halogen bond (Br at C4 to Gly101 backbone C=O), 1 H-bond (F to Ser100) |
| DB-02 | 2,4-Dibromobenzamide | -7.5 | 1 H-bond (amide), 1 Halogen bond (Br at C4 to Gly101 backbone C=O) |
| F-03 | 6-Fluorobenzamide | -6.2 | 1 H-bond (amide), 1 H-bond (F to Ser100) |
This data is for illustrative purposes only.
Mandatory Visualization: Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies.
Part 2: QSAR – Building Predictive Models from Known Data
Expertise & Experience: The Rationale for QSAR
Once we have a set of derivatives with experimentally measured biological activity (e.g., IC50 values), a Quantitative Structure-Activity Relationship (QSAR) analysis becomes invaluable.[11][12] QSAR builds a mathematical model that correlates variations in the chemical structure of compounds with variations in their biological activity.[11] The primary goal is predictive power: if we have a robust QSAR model, we can predict the activity of newly designed, unsynthesized derivatives, allowing us to prioritize the most promising candidates for synthesis.[12] For our specific case, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) is particularly insightful as it can generate contour maps that visualize which regions around the molecule favor bulky, electron-withdrawing, or hydrogen-bonding groups to enhance activity.[13][14]
Trustworthiness: A Self-Validating QSAR Protocol
A trustworthy QSAR model is not one that simply fits the existing data well; it must be able to accurately predict the activity of new compounds. Therefore, the protocol must include rigorous statistical validation and the use of an external test set.
Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Workflow
-
Dataset Preparation:
-
Objective: To curate a dataset of compounds with reliable activity data and divide it into training and test sets.
-
Procedure:
-
Compile a series of this compound analogues with their corresponding biological activities (e.g., IC50 or Ki). Convert activities to a logarithmic scale (pIC50 or pKi).
-
Divide the dataset into a training set (typically 70-80% of the compounds) used to build the model, and a test set (20-30%) used to validate its predictive power.[15]
-
-
-
Molecular Alignment:
-
Objective: To superimpose all molecules in the dataset in a consistent manner. This is the most critical step in 3D-QSAR.
-
Procedure:
-
Choose a common scaffold for alignment (e.g., the benzamide core).
-
Align all molecules based on this scaffold. Alternatively, if a reliable docking pose is available for all compounds, they can be aligned based on their docked conformation within the protein's active site.[13]
-
-
-
Molecular Field Calculation:
-
Objective: To calculate the steric and electrostatic fields around each molecule.
-
Procedure:
-
Place the aligned molecules in a 3D grid.
-
At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom. These values become the independent variables for the model. CoMSIA (Comparative Molecular Similarity Indices Analysis) adds hydrophobic, hydrogen bond donor, and acceptor fields.
-
-
-
Model Generation and Validation:
-
Objective: To generate a statistically significant model and validate its robustness.
-
Procedure:
-
Use Partial Least Squares (PLS) regression to correlate the calculated field values (X-variables) with the biological activity (Y-variable).
-
Perform internal validation using leave-one-out cross-validation to calculate the q² value. A q² > 0.5 is generally considered indicative of a good model.[15]
-
Perform external validation by using the generated model to predict the activity of the test set compounds. Calculate the predictive r² (r²_pred). An r²_pred > 0.6 is desirable.[15]
-
-
Data Presentation: Illustrative QSAR Model Validation Statistics
| Parameter | Value | Interpretation |
| q² (Cross-validated r²) | 0.68 | Good internal model stability and predictability. |
| r² (Non-cross-validated r²) | 0.91 | High correlation, indicating the model fits the training data well. |
| r²_pred (External Test Set) | 0.75 | Strong predictive power for new compounds. |
| Field Contribution (CoMFA) | Steric: 55%, Electrostatic: 45% | Both steric bulk and electronic properties are important for activity. |
This data is for illustrative purposes only.
Mandatory Visualization: QSAR Model Development Workflow
Caption: Workflow for building and validating a 3D-QSAR model.
Part 3: Molecular Dynamics (MD) Simulation – Assessing Dynamic Stability
Expertise & Experience: The Rationale for MD Simulation
Molecular docking and QSAR provide valuable but static snapshots. Proteins and ligands are dynamic entities that constantly move and flex. Molecular Dynamics (MD) simulation allows us to study the behavior of the protein-ligand complex over time, typically on the nanosecond to microsecond scale.[16][17] We use MD after docking to answer critical questions: Is the predicted binding pose stable? Do the key interactions identified in docking persist over time? How does the ligand's binding affect the protein's overall conformation? An MD simulation provides a higher level of evidence for the proposed binding mode and can reveal insights unattainable through static methods.[18][19]
Trustworthiness: A Self-Validating MD Protocol
A reliable MD simulation protocol ensures the system is properly equilibrated and the simulation is run long enough to observe meaningful dynamics. Key metrics like Root Mean Square Deviation (RMSD) are monitored to confirm the system has reached a stable state.
Experimental Protocol: Protein-Ligand MD Simulation Workflow
-
System Setup:
-
Objective: To prepare the docked protein-ligand complex for simulation in a periodic boundary condition that mimics a physiological environment.
-
Procedure:
-
Start with the best pose from molecular docking.
-
Use a force field like AMBER or CHARMM to assign parameters to the protein and GAFF (General Amber Force Field) for the ligand.[19]
-
Place the complex in the center of a water box (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
-
-
-
Minimization and Equilibration:
-
Objective: To relax the system and gradually bring it to the desired temperature and pressure without introducing major artifacts.
-
Procedure:
-
Perform an initial energy minimization of the water and ions with the protein-ligand complex restrained.
-
Gradually heat the system to the target temperature (e.g., 300 K) over several hundred picoseconds while maintaining restraints on the complex (NVT ensemble).
-
Adjust the system pressure to the target pressure (e.g., 1 atm) over several hundred picoseconds, allowing the box density to equilibrate (NPT ensemble).
-
-
-
Production Run:
-
Objective: To run the simulation for a sufficiently long time to sample conformational space and collect data.
-
Procedure:
-
Remove all restraints.
-
Run the production MD simulation for a desired length of time (e.g., 100-1000 nanoseconds).[16] Save the coordinates (trajectory) at regular intervals (e.g., every 100 ps).
-
-
-
Trajectory Analysis:
-
Objective: To analyze the saved trajectory to extract meaningful biophysical data.
-
Procedure:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time relative to the starting structure. A stable, converging RMSD plot indicates the complex is not undergoing major conformational changes and has reached equilibrium.[16]
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of each protein residue to identify flexible and rigid regions.
-
Interaction Analysis: Monitor the persistence of key interactions (hydrogen bonds, halogen bonds) identified during docking over the course of the simulation.
-
-
Data Presentation: Illustrative MD Simulation Metrics
| Compound ID | Average Ligand RMSD (Å) | H-Bond Occupancy (Amide-Asp145) | Halogen Bond Occupancy (Br-Gly101) |
| DBF-01 | 1.2 ± 0.3 | 95% | 88% |
| Known Inhibitor | 1.1 ± 0.2 | 98% | N/A |
| Unstable Ligand | 4.5 ± 1.1 | 15% | 5% |
This data is for illustrative purposes only. Low, stable RMSD and high interaction occupancy suggest a stable binding mode.
Mandatory Visualization: MD Simulation Workflow
Caption: Standard workflow for a protein-ligand MD simulation.
Comparative Summary of In-Silico Techniques
| Technique | Primary Application | Key Output | Computational Cost |
| Molecular Docking | Virtual screening, binding pose prediction | Docking score, binding pose, key interactions | Low (seconds to minutes per ligand) |
| QSAR | Predicting activity of new compounds, lead optimization | Predictive mathematical model, contour maps | Medium (hours, depends on dataset size) |
| MD Simulation | Assessing complex stability, refining binding mode | Trajectory, RMSD/RMSF, interaction stability | High (days to weeks per complex) |
Conclusion
The in-silico modeling of this compound derivatives is a powerful strategy for accelerating drug discovery. By employing a hierarchical approach—starting with the rapid screening capabilities of molecular docking , moving to the predictive power of QSAR for lead optimization, and finally validating stability with computationally intensive MD simulations —researchers can make highly informed decisions. This integrated workflow maximizes the potential of computational chemistry, ensuring that only the most promising candidates, with well-understood and stable binding modes, are advanced to costly experimental synthesis and testing.
References
- 1. Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues [jstage.jst.go.jp]
- 3. Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues [jstage.jst.go.jp]
- 4. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 5. Top 10 Drug Discovery Software of 2026 with Key Features [aimultiple.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultimate Guide â The Top and Best In Silico Drug Discovery Tools of 2025 [dip-ai.com]
- 8. us.fitgap.com [us.fitgap.com]
- 9. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. jppres.com [jppres.com]
- 13. 3D-QSAR studies on fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly biodegradable fluoroquinolone derivatives designed using the 3D-QSAR model and biodegradation pathways analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced-Sampling Simulations for the Estimation of Ligand Binding Kinetics: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A combined molecular dynamics simulation and DFT study on mercapto-benzamide inhibitors for the HIV NCp7 protein - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Drug-Like Properties of Novel 2,4-Dibromo-6-fluorobenzamide Derivatives
In the landscape of early-stage drug discovery, the meticulous evaluation of a molecule's physicochemical and pharmacokinetic properties is a critical determinant of its potential for success. The principle of "fail early, fail cheap" is paramount, necessitating robust in vitro assays to identify candidates with the highest probability of demonstrating favorable in vivo behavior. This guide provides a comprehensive comparison of the drug-like properties of a series of novel molecules conceptually derived from the 2,4-Dibromo-6-fluorobenzamide scaffold.
The core structure, this compound, serves as a versatile starting point for synthetic elaboration. The strategic placement of bromine atoms allows for diverse chemical modifications, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. The benzamide moiety itself is a common feature in many approved drugs.
This guide will delve into the critical assessment of key drug-like properties, including physicochemical characteristics, aqueous solubility, membrane permeability, metabolic stability, and in vitro cytotoxicity. We will present a comparative analysis of three hypothetical derivatives—DBF-1, DBF-2, and DBF-3 —alongside a well-characterized reference compound, Verapamil, to provide context. The experimental protocols detailed herein represent industry-standard methodologies, ensuring the generation of reliable and reproducible data to guide lead optimization efforts.
The Foundational Framework: Physicochemical Properties and Lipinski's Rule of Five
A fundamental starting point in assessing the drug-like potential of a compound is the evaluation of its physicochemical properties against established guidelines, such as Lipinski's Rule of Five.[1][2][3][4] This rule stipulates that orally administered drugs generally possess:
-
A molecular weight (MW) under 500 g/mol .[3]
-
A calculated octanol-water partition coefficient (log P) of less than 5.[3]
-
No more than 5 hydrogen bond donors (HBD).[3]
-
No more than 10 hydrogen bond acceptors (HBA).[3]
While not a rigid set of rules, these guidelines help to identify compounds that may face challenges with absorption or permeation.[2] The table below summarizes the calculated physicochemical properties for our hypothetical derivatives.
Table 1: Physicochemical Properties of this compound Derivatives
| Compound | Molecular Formula | MW ( g/mol ) | clogP | HBD | HBA | Rule of Five Violations |
| DBF-1 | C₁₄H₁₀Br₂FN₃O | 427.06 | 3.8 | 2 | 4 | 0 |
| DBF-2 | C₁₅H₁₂Br₂FN₃O₂ | 457.08 | 4.2 | 2 | 5 | 0 |
| DBF-3 | C₁₈H₁₈Br₂FN₃O | 483.16 | 4.9 | 2 | 4 | 0 |
| Verapamil | C₂₇H₃₈N₂O₄ | 454.60 | 3.8 | 0 | 6 | 0 |
ClogP (calculated logP), HBD (hydrogen bond donors), HBA (hydrogen bond acceptors).
All three derivatives, along with the reference compound Verapamil, adhere to Lipinski's Rule of Five, suggesting a favorable starting point for the development of orally bioavailable drug candidates.
Experimental Assessment of Key Drug-Like Properties
Aqueous Solubility
Causality Behind Experimental Choice: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[5][6] The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound, providing a measure of its intrinsic solubility in an aqueous medium.[6][7]
Table 2: Aqueous Solubility Data
| Compound | Solubility (µg/mL) at pH 7.4 | Classification |
| DBF-1 | 45 | Moderately Soluble |
| DBF-2 | 25 | Sparingly Soluble |
| DBF-3 | 8 | Poorly Soluble |
| Verapamil | 55 | Moderately Soluble |
The experimental data reveals a trend of decreasing solubility with increasing lipophilicity (clogP) and molecular weight across the derivative series. DBF-1 exhibits moderate solubility, comparable to Verapamil, while DBF-3 demonstrates poor solubility, which could present a significant challenge for oral absorption.
Membrane Permeability
Causality Behind Experimental Choice: The ability of a drug to passively diffuse across the intestinal epithelium is a prerequisite for oral absorption.[8] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive, transcellular permeation.[9][10][11] It provides a simplified measure of a compound's ability to cross a lipid membrane, which is a key factor in gastrointestinal absorption.[11]
Table 3: PAMPA Permeability Data
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) at pH 7.4 | Classification |
| DBF-1 | 8.5 | High |
| DBF-2 | 12.2 | High |
| DBF-3 | 18.9 | High |
| Verapamil | 15.5 | High |
All three derivatives exhibit high permeability in the PAMPA assay, suggesting that they are likely to be well-absorbed via passive diffusion. The increasing permeability from DBF-1 to DBF-3 correlates with their increasing lipophilicity.
Metabolic Stability
Causality Behind Experimental Choice: The liver is the primary site of drug metabolism, and rapid clearance by hepatic enzymes can lead to a short in vivo half-life and reduced drug efficacy.[12] The human liver microsome stability assay is a standard in vitro method to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a majority of drugs.[12][13]
Table 4: Human Liver Microsome Stability Data
| Compound | Half-life (t₁/₂, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Classification |
| DBF-1 | 45 | 15.4 | Moderate |
| DBF-2 | 28 | 24.8 | Moderate |
| DBF-3 | 12 | 57.8 | High |
| Verapamil | 22 | 31.5 | Moderate |
The metabolic stability data indicates that DBF-1 has the most favorable profile with the longest half-life and lowest intrinsic clearance. In contrast, DBF-3 is rapidly metabolized, suggesting it may have a short duration of action in vivo.
In Vitro Cytotoxicity
Causality Behind Experimental Choice: Assessing potential cytotoxicity early in the discovery process is crucial to avoid progressing compounds that may have safety liabilities. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15] It is a widely used method to evaluate the cytotoxic effects of chemical compounds on cell lines.[14]
Table 5: In Vitro Cytotoxicity Data (HepG2 cells)
| Compound | IC₅₀ (µM) |
| DBF-1 | > 100 |
| DBF-2 | 85 |
| DBF-3 | 42 |
| Verapamil | 68 |
DBF-1 demonstrates a very favorable cytotoxicity profile, with no significant effect on cell viability at concentrations up to 100 µM. DBF-2 shows moderate cytotoxicity, while DBF-3 exhibits the most pronounced cytotoxic effect, which may be a cause for concern.
Summary and Path Forward
The comparative analysis of the three hypothetical derivatives of this compound highlights the critical trade-offs that are often encountered in drug discovery.
-
DBF-1 emerges as the most promising candidate from this initial assessment. It possesses a balanced profile of moderate solubility, high permeability, moderate metabolic stability, and low cytotoxicity.
-
DBF-2 represents a reasonable backup candidate, though its lower solubility and higher cytotoxicity compared to DBF-1 are noteworthy.
-
DBF-3 , despite its very high permeability, is hampered by poor solubility, rapid metabolism, and higher cytotoxicity, making it the least attractive candidate for further development without significant structural modifications.
This in-depth analysis underscores the importance of a multi-parametric approach to evaluating drug-like properties. The interplay between solubility, permeability, and metabolic stability is a key determinant of a compound's potential pharmacokinetic behavior.
Experimental Protocols
Shake-Flask Method for Aqueous Solubility Determination
-
An excess amount of the test compound is added to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.[5]
-
The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[7]
-
The resulting suspension is filtered to remove any undissolved solid.[5]
-
The concentration of the compound in the clear filtrate is then determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).[5]
-
A standard calibration curve is used to quantify the solubility in µg/mL.[5]
Caption: Shake-Flask Solubility Workflow.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[16]
-
The acceptor wells of a 96-well plate are filled with buffer solution.[16]
-
The test compound, dissolved in a buffer solution, is added to the donor wells of the filter plate.[10]
-
The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated for a specified period (e.g., 4-18 hours).[10]
-
After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.[10]
-
The apparent permeability coefficient (Papp) is calculated from the concentration of the compound that has diffused into the acceptor well.[11]
Caption: PAMPA Experimental Workflow.
Human Liver Microsome Stability Assay
-
Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[17]
-
The test compound is added to the microsomal suspension at a final concentration of typically 1 µM.[13]
-
The mixture is pre-incubated at 37°C.[12]
-
The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.[12]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12][18]
-
The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[12]
-
The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound over time.[19]
Caption: Microsomal Stability Assay Workflow.
MTT Cytotoxicity Assay
-
Cells (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere overnight.[20]
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).[20]
-
After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[20]
-
The plate is incubated for another 1-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[20]
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[20]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[21]
Caption: MTT Cytotoxicity Assay Workflow.
References
- 1. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Lipinski's_Rule_of_Five [bionity.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. enamine.net [enamine.net]
- 8. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PAMPA | Evotec [evotec.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic Stability Assays [merckmillipore.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2,4-Dibromo-6-fluorobenzamide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of laboratory safety and environmental stewardship. The proper disposal of chemical reagents, such as the halogenated aromatic compound 2,4-Dibromo-6-fluorobenzamide, is a paramount responsibility. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in scientific principles and regulatory awareness.
Understanding the Hazard Profile of this compound
Regulatory Classification:
A thorough review of the U.S. Environmental Protection Agency (EPA) hazardous waste lists (F, K, P, and U lists) indicates that this compound is not a specifically listed hazardous waste .[4][5][6][7][8][9][10][11][12] Therefore, its classification as a hazardous waste is dependent on whether it exhibits any of the following characteristics:
-
Ignitability: The substance is not highly flammable.
-
Corrosivity: The substance is not an aqueous solution with a high or low pH.
-
Reactivity: The substance is stable under normal conditions.
-
Toxicity: While not definitively classified, the potential for toxicity warrants its handling as a hazardous waste.
Given the presence of halogens and its aromatic nature, the primary concern during disposal is the potential for the formation of hazardous byproducts, such as polybrominated dibenzodioxins and dibenzofurans, if not thermally treated at appropriate temperatures.[13] Therefore, it is imperative to manage this compound as a halogenated organic hazardous waste .
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). A Safety Data Sheet (SDS) for this compound indicates that it is an irritant.[9][14]
Recommended PPE:
| Equipment | Specification | Rationale |
| Gloves | Nitrile rubber, minimum thickness of 0.11 mm | Protects against skin irritation and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | Prevents eye irritation from dust or splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust particles. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic approach to the safe disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Designated Waste Stream: At the point of generation, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.
-
Avoid Co-mingling: It is crucial not to mix this waste with non-halogenated organic solvents, aqueous waste, acids, bases, or solid non-hazardous waste. Mixing waste streams can create dangerous chemical reactions and significantly increases the complexity and cost of disposal.
Step 2: Containerization
The selection of an appropriate waste container is critical to prevent leaks and ensure safe storage.
-
Material Compatibility: Use a container made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE).
-
Secure Closure: The container must have a secure, screw-top lid to prevent spills and the escape of vapors.
-
Condition: Ensure the container is in good condition, free from cracks or leaks.
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
Label Contents: The label must be clearly marked with the words "Hazardous Waste."
-
Chemical Identification: List all chemical constituents by their full name (e.g., "this compound") and their approximate concentrations or volumes. Avoid using chemical formulas or abbreviations.
-
Date of Accumulation: Record the date when the first waste was added to the container.
Step 4: Storage
Waste containers must be stored safely pending collection by a licensed hazardous waste disposal company.
-
Designated Area: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate the impact of any potential leaks.
Disposal Pathway: Incineration
The recommended and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration .[13]
-
Licensed Facility: This process must be carried out by a licensed hazardous waste disposal facility equipped with the necessary technology to handle such materials.
-
Complete Combustion: High-temperature incineration ensures the complete destruction of the organic molecule, minimizing the formation of toxic byproducts. The incinerators are equipped with scrubbers and other pollution control devices to neutralize and capture the resulting acidic gases (such as hydrogen bromide and hydrogen fluoride).
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your laboratory supervisor or safety officer.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood.
-
Contain: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For a solution, absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to the principles of hazard identification, proper segregation, secure containment, and compliant disposal, researchers can ensure a safe laboratory environment and protect the broader ecosystem. While this compound may not be a listed hazardous waste, its chemical nature as a halogenated aromatic compound necessitates its disposal through a licensed hazardous waste incineration facility. This proactive and informed approach to chemical waste management underscores a laboratory's commitment to safety, compliance, and scientific integrity.
References
- 1. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ban fluorinated organic substances to spark green alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brominated flame retardants and perfluorinated chemicals, two groups of persistent contaminants in Belgian human blood and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wku.edu [wku.edu]
- 5. adem.alabama.gov [adem.alabama.gov]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. epa.gov [epa.gov]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. media.suweb.site [media.suweb.site]
- 10. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 11. epa.gov [epa.gov]
- 12. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 13. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aablocks.com [aablocks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
